Product packaging for 2-Chloro-7-methoxyquinoxaline(Cat. No.:CAS No. 55686-93-6)

2-Chloro-7-methoxyquinoxaline

Cat. No.: B1601373
CAS No.: 55686-93-6
M. Wt: 194.62 g/mol
InChI Key: WJDJKCAURKUNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-7-methoxyquinoxaline is a substituted quinoxaline derivative offered for research and further manufacturing use only, not for direct human use. Quinoxalines, nitrogen-rich heterocyclic compounds comprising a benzene ring fused to a pyrazine ring, are a scaffold of high interest in medicinal and organic chemistry due to their versatile functionalization capabilities and significant biological potential . The chloromethylquinoxaline core serves as a versatile synthetic intermediate. The chlorine atom at the 2-position is a reactive site amenable to nucleophilic aromatic substitution, allowing researchers to introduce diverse functionalities such as ether, amine, or thioether linkages . This enables the construction of complex molecular architectures, including fused or binary heterocyclic systems and Schiff bases, for the development of novel compounds . Quinoxaline derivatives are extensively investigated for their broad spectrum of pharmacological activities. Research on analogous compounds has demonstrated potential as potent antiviral agents against respiratory pathogens like influenza and coronaviruses (including SARS-CoV-2), as well as exhibiting antibacterial, antifungal, and anticancer properties . The specific substitution pattern on the quinoxaline ring, particularly the methoxy and chloro groups in this reagent, is critical for modulating its electronic properties, lipophilicity, and subsequent interaction with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1601373 2-Chloro-7-methoxyquinoxaline CAS No. 55686-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDJKCAURKUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506879
Record name 2-Chloro-7-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-93-6
Record name 2-Chloro-7-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-7-methoxyquinoxaline basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinoxaline: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

The quinoxaline scaffold is a nitrogen-containing heterocyclic system that holds a privileged position in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have established it as a core component in a multitude of pharmacologically active agents.[1][2] Derivatives of quinoxaline are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

Within this important class of molecules, this compound emerges as a particularly valuable and versatile building block. Its structure is strategically functionalized: the chlorine atom at the 2-position serves as an excellent leaving group for a variety of nucleophilic substitution and cross-coupling reactions, providing a gateway to extensive molecular diversification. Simultaneously, the methoxy group at the 7-position modulates the electronic landscape of the aromatic system, influencing both reactivity and the pharmacokinetic profile of derivative compounds.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core properties of this compound, details robust protocols for its synthesis, and elucidates its application in key synthetic transformations that are foundational to modern drug discovery.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a stable, solid compound under standard laboratory conditions, but specific handling is required to ensure its long-term integrity.

Core Properties Summary

The fundamental properties of this compound are summarized in the table below. These data are critical for reaction planning, including solvent selection, temperature control, and purification strategies.

PropertyValueReference
CAS Number 55686-93-6[6][7]
Molecular Formula C₉H₇ClN₂O[8][9]
Molecular Weight 194.62 g/mol [8]
Appearance Solid (Typically off-white to yellow)N/A
Melting Point 102 °C[6]
Boiling Point 297.3 ± 35.0 °C (Predicted)[6]
Density 1.333 ± 0.06 g/cm³ (Predicted)[6]
pKa -1.61 ± 0.30 (Predicted)[6]
InChIKey WJDJKCAURKUNNC-UHFFFAOYAH[8]
SMILES COC1=CC=C2N=CC(=NC2=C1)Cl[8]

Storage and Stability: For optimal stability and to prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[6] This precaution minimizes hydrolysis of the reactive C-Cl bond.

Part 2: Synthesis and Purification

The synthesis of this compound is efficiently accomplished through a reliable two-step sequence that is common for this class of heterocycles: the condensation of a substituted o-phenylenediamine with an α-dicarbonyl equivalent, followed by a chlorination reaction.[10]

Conceptual Synthetic Workflow

The overall strategy involves the initial formation of a quinoxalinone intermediate, which is then converted to the target chloro-derivative. This approach is highly effective as it leverages readily available starting materials and employs robust, high-yielding chemical transformations.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 4-Methoxy-1,2-phenylenediamine C 7-Methoxyquinoxalin-2(1H)-one A->C Cyclization/ Dehydration B Glyoxylic Acid B->C D 7-Methoxyquinoxalin-2(1H)-one F This compound D->F Hydroxyl Replacement E POCl₃ E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyquinoxalin-2(1H)-one

This step involves the acid-catalyzed condensation and subsequent cyclization of an aromatic diamine with an α-keto acid. The reaction proceeds by forming an initial imine, followed by an intramolecular nucleophilic attack of the second amine onto the carbonyl group, and finally dehydration to yield the stable heterocyclic core.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-methoxy-1,2-phenylenediamine (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Reagent Addition: Add a solution of glyoxylic acid monohydrate (1.05 eq) in water to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the crude solid sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities. Dry the product under vacuum to yield 7-methoxyquinoxalin-2(1H)-one, which is typically of sufficient purity for the next step.

Protocol 2: Chlorination to this compound

This transformation converts the hydroxyl group of the quinoxalinone into a chloro group, a superior leaving group for subsequent reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice as it is highly effective and the byproducts are volatile, simplifying purification.

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) with 7-methoxyquinoxalin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Execution: Gently heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. In a separate, larger flask containing ice, slowly and carefully quench the reaction mixture by pouring it onto the ice. This process is highly exothermic and releases HCl gas; extreme caution is required.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. The product will precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude solid can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol). If an extraction was performed, the combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue can then be purified by flash column chromatography on silica gel.

Part 3: Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound is primarily derived from the reactivity of the C2-chloro substituent. This position is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing a wide range of functional groups.[11][12]

Key Reaction 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[13][14] For a molecule like this compound, this reaction is the most direct method for synthesizing 2-amino-quinoxaline derivatives, which are prevalent in pharmacologically active compounds.[15][16]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd AmineCoord [Ar-Pd(II)(Cl)L(R₂NH)] OxAdd->AmineCoord Amido Ar-Pd(II)(NR₂)L AmineCoord->Amido Amido->Pd0 label3 Reductive Elimination Amido->label3 label1 Oxidative Addition label1->OxAdd label2 Amine Binding & Deprotonation label2->Amido ArNR2 Ar-NR₂ label3->ArNR2 ArCl Ar-Cl ArCl->label1 R2NH R₂NH, Base R2NH->label2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) to the tube.

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe, followed by the desired primary or secondary amine (1.2 eq).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the crude residue by flash column chromatography to yield the desired 2-amino-7-methoxyquinoxaline derivative.

Key Reaction 2: Suzuki-Miyaura Coupling

The Suzuki coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3] This reaction allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the quinoxaline core, dramatically expanding the accessible chemical space for structure-activity relationship (SAR) studies.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetal->Pd0 label3 Reductive Elimination Transmetal->label3 label1 Oxidative Addition label1->OxAdd label2 Transmetalation label2->Transmetal ArR Ar-R label3->ArR ArCl Ar-Cl ArCl->label1 RBOH2 R-B(OH)₂ + Base RBOH2->label2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki Coupling:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired aryl- or alkylboronic acid or ester (1.3 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., Dioxane/water or Toluene/ethanol/water) via syringe.

  • Reaction Execution: Heat the sealed tube in a preheated oil bath at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the 2-substituted-7-methoxyquinoxaline product.

Part 4: Applications in Drug Discovery

The true value of this compound lies in its role as a versatile starting material for creating libraries of novel compounds for biological screening. The quinoxaline nucleus itself is a known pharmacophore, and the ability to easily modify the 2-position allows for the systematic exploration of SAR.

  • Anticancer Agents: Many quinoxaline derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][5] Functionalization of the 2-position can be used to introduce moieties that target specific enzymes or receptors involved in cancer progression.

  • Antimicrobial and Antiviral Agents: The quinoxaline scaffold is present in several compounds with significant activity against bacteria, fungi, and viruses.[2][4] The development of new derivatives from this compound is a promising strategy for combating drug-resistant pathogens.

  • Kinase Inhibitors: The planar, aromatic nature of the quinoxaline ring system makes it an ideal scaffold for designing inhibitors that bind to the ATP-binding site of protein kinases, a major target class in modern oncology.

By employing the synthetic reactions described above, researchers can rapidly generate a diverse set of analogues from a single, readily accessible intermediate, accelerating the hit-to-lead optimization process in drug discovery programs.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an indispensable building block. The ability to leverage robust and high-throughput synthetic methodologies like Buchwald-Hartwig amination and Suzuki coupling enables the rapid exploration of chemical space around the privileged quinoxaline core. For scientists engaged in the discovery and development of novel therapeutics, a mastery of the chemistry of this compound provides a direct and efficient path toward the creation of next-generation medicines.

References

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinoxaline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-7-methoxyquinoxaline, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing actionable insights for professionals in the field of drug development.

Core Identification and Physicochemical Properties

This compound is a substituted quinoxaline derivative with the following identifiers and properties:

IdentifierValueSource
CAS Number 55686-93-6[1][2]
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
IUPAC Name This compound
SMILES COC1=CC=C2N=CC(=NC2=C1)Cl[3]
InChIKey WJDJKCAURKUNNC-UHFFFAOYAH[3]

The structure of this compound, characterized by a quinoxaline core with a chloro substituent at the 2-position and a methoxy group at the 7-position, is pivotal to its reactivity and utility in organic synthesis.

Structure of this compound:

Caption: 2D structure of this compound.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from 4-methoxy-1,2-phenylenediamine. This method provides a reliable route to the key intermediate, 7-methoxyquinoxalin-2(1H)-one, which is subsequently chlorinated.

Step 1: Synthesis of 7-methoxyquinoxalin-2(1H)-one

The initial step is a condensation reaction between 4-methoxy-1,2-phenylenediamine and glyoxylic acid. This reaction forms the pyrazinone ring of the quinoxaline system.

synthesis_step1 reactant1 4-Methoxy-1,2-phenylenediamine product 7-Methoxyquinoxalin-2(1H)-one reactant1->product Condensation reactant2 Glyoxylic Acid reactant2->product

Caption: Synthesis of the quinoxalinone intermediate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Add an aqueous solution of glyoxylic acid dropwise to the stirred solution of the diamine at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 7-methoxyquinoxalin-2(1H)-one as a solid.

Causality of Experimental Choices:

  • Solvent: Ethanol or aqueous ethanol is chosen for its ability to dissolve the reactants and facilitate the condensation reaction.

  • Reflux: Heating the reaction mixture increases the rate of the condensation and cyclization, leading to a higher yield of the desired product in a shorter time.

  • Precipitation and Filtration: The product is typically a solid at room temperature and less soluble in the cold solvent mixture than the starting materials, allowing for easy isolation by filtration.

Step 2: Chlorination of 7-methoxyquinoxalin-2(1H)-one

The second step involves the conversion of the hydroxyl group of the quinoxalinone to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

synthesis_step2 reactant 7-Methoxyquinoxalin-2(1H)-one product This compound reactant->product Chlorination reagent POCl₃ reagent->product

Caption: Chlorination to yield the final product.

Experimental Protocol:

  • In a fume hood, carefully add 7-methoxyquinoxalin-2(1H)-one to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • Excess Reagent: Using POCl₃ in excess ensures complete conversion of the starting material.

  • Quenching on Ice: The reaction of POCl₃ with water is highly exothermic; therefore, quenching on ice is a critical safety measure to control the reaction and precipitate the product.

  • Neutralization: The product is typically insoluble in aqueous media, and neutralization is necessary to precipitate it from the acidic solution.

Chemical Reactivity and Applications in Drug Discovery

The chloro group at the 2-position of this compound is a versatile handle for introducing a wide range of functional groups, making it a valuable intermediate in the synthesis of biologically active molecules. Its reactivity is primarily governed by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoxaline ring system activates the C2-chloro substituent towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols.

snar_reaction start This compound product 2-Substituted-7-methoxyquinoxaline start->product SNAr Reaction nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: General SNAr reaction of this compound.

Representative Protocol for Amination:

  • Dissolve this compound and the desired amine (e.g., a primary or secondary amine) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).

  • Add a base, such as triethylamine or potassium carbonate, to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-amino-7-methoxyquinoxaline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted quinoxalines.

Example: Suzuki Coupling

The Suzuki coupling reaction with boronic acids or their esters is a powerful method for introducing aryl or heteroaryl substituents at the 2-position.

suzuki_coupling start This compound product 2-Aryl-7-methoxyquinoxaline start->product boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki cross-coupling reaction.

Representative Protocol for Suzuki Coupling:

  • To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or DMF) and water, add this compound, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and dilute it with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 2-aryl-7-methoxyquinoxaline.

Application in the Synthesis of Kinase Inhibitors

The quinoxaline scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. This compound serves as a key starting material for the synthesis of these complex molecules. The methoxy group can influence the pharmacokinetic properties of the final compound, while the 2-position provides a site for the introduction of various substituents to modulate potency and selectivity against different kinases.

For instance, substituted 2-aminoquinoxalines, readily prepared from this compound via SNAr reactions, are known to exhibit inhibitory activity against various kinases involved in cell signaling pathways that are often dysregulated in cancer.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons attached to the heteroatoms (nitrogen, oxygen, and chlorine) will have characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 194 and an M+2 peak at m/z 196 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • FTIR: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the quinoxaline ring, and C-O and C-Cl stretching.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized quinoxaline derivatives. Its straightforward synthesis and the reactivity of its C2-chloro substituent make it an important intermediate for researchers and scientists in the field of drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Their versatile biological activities are largely dependent on the substitution patterns around the heterocyclic ring. 2-Chloro-7-methoxyquinoxaline is a key synthetic intermediate, providing a reactive "handle" at the 2-position for nucleophilic substitution, which allows for the facile introduction of diverse functional groups.[2] This guide offers a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the strategic two-step synthesis, the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Strategic Overview of the Synthesis

The most reliable and widely adopted method for preparing this compound is a two-step sequence. This strategy prioritizes the robust formation of the quinoxaline core, followed by a functional group interconversion to install the desired chloro substituent.

  • Step 1: Cyclocondensation. The synthesis begins with the construction of the quinoxalinone ring system. This is achieved through the acid-catalyzed condensation of 4-methoxy-1,2-phenylenediamine with an α-keto acid, glyoxylic acid. This reaction is a classic and efficient method for forming the heterocyclic core.[3]

  • Step 2: Chlorination. The resulting hydroxyl group on the 7-methoxy-2(1H)-quinoxalinone intermediate is then converted to a chlorine atom. This transformation is typically accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]

This strategic pathway is visualized in the workflow diagram below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Intermediate 7-methoxy-2(1H)-quinoxalinone 4-methoxy-1,2-phenylenediamine->Intermediate Condensation (H⁺ catalyst) Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Intermediate Final_Product This compound Intermediate->Final_Product POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Final_Product Chlorination (Reflux) caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties for the reactants, intermediate, and final product is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-methoxy-1,2-phenylenediamineC₇H₁₀N₂O138.17Starting Material
Glyoxylic AcidC₂H₂O₃74.04Starting Material
7-methoxy-2(1H)-quinoxalinoneC₉H₈N₂O₂176.17Intermediate
Phosphorus OxychloridePOCl₃153.33Reagent
This compound C₉H₇ClN₂O 194.62 [6]Final Product

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key procedural choices. All operations must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 7-methoxy-2(1H)-quinoxalinone (Intermediate)

Principle: This reaction is a cyclocondensation. The more nucleophilic amino group of the 4-methoxy-1,2-phenylenediamine attacks the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization via attack of the second amino group on the resulting imine. Subsequent dehydration yields the stable aromatic quinoxalinone ring. The reaction between o-phenylenediamines and dicarbonyl compounds is a well-established route to quinoxalines.[7][8][9]

Materials & Equipment:

  • 4-methoxy-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Methanol

  • Deionized water

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • Dissolution of Reactant: In a 250 mL round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in methanol. Stir at room temperature until a homogenous solution is achieved.

  • Preparation of Reagent Solution: In a separate beaker, dissolve glyoxylic acid monohydrate (1.05 eq) in a minimal amount of water and methanol.

  • Reaction Initiation: Cool the solution of the diamine in an ice bath. Add the glyoxylic acid solution dropwise to the stirred diamine solution over 15-20 minutes.

    • Causality Note: The initial cooling and slow addition are crucial to manage the exothermic nature of the initial condensation and prevent the formation of side products.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat the reaction to a gentle reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. A precipitate of 7-methoxy-2(1H)-quinoxalinone will form. If precipitation is slow, the mixture can be further cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold methanol and then cold deionized water to remove any unreacted starting materials and water-soluble impurities.

  • Drying: Dry the purified solid under vacuum to a constant weight. The resulting 7-methoxy-2(1H)-quinoxalinone is typically of sufficient purity to proceed to the next step.

Part B: Synthesis of this compound (Final Product)

Principle: This step involves the conversion of a hydroxyl group (in its tautomeric lactam form) to a chloride. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The lone pair on the oxygen of the carbonyl attacks the electrophilic phosphorus atom, leading to a cascade of events that ultimately results in the substitution of the hydroxyl group with a chlorine atom. This is a standard and effective method for chlorinating heterocyclic systems like quinoxalinones and quinolones.[1][4][5]

Materials & Equipment:

  • 7-methoxy-2(1H)-quinoxalinone (from Part A)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask (100 mL) with a reflux condenser

  • Heating mantle with a temperature controller

  • Large beaker (1 L) with crushed ice

  • Stirring rod

  • Büchner funnel and filter paper

  • pH paper or meter

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask, place the dried 7-methoxy-2(1H)-quinoxalinone (1.0 eq). In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heating: Attach a reflux condenser (with a drying tube) and gently heat the mixture to reflux (approx. 105-110 °C). Maintain reflux for 2-4 hours, stirring if possible. The solid will gradually dissolve as the reaction proceeds.

  • Reaction Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. In a large beaker, prepare a substantial amount of crushed ice. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Causality Note: This step must be performed slowly and carefully. The reaction of residual POCl₃ with water is violently exothermic and produces copious amounts of corrosive HCl gas.[10][11][12] Performing this in a well-ventilated fume hood is mandatory.

  • Neutralization and Precipitation: Continue stirring the aqueous mixture. The acidic solution should be carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The final product will precipitate as a solid.

  • Isolation of Product: Collect the crude this compound by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification and Drying: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the final product under vacuum to yield pure this compound.

G start Start: 4-methoxy-1,2-phenylenediamine + Glyoxylic Acid dissolve 1. Dissolve diamine in Methanol start->dissolve add_acid 2. Add glyoxylic acid solution dropwise in ice bath dissolve->add_acid reflux1 3. Reflux for 2-3 hours add_acid->reflux1 cool_precipitate 4. Cool to precipitate 7-methoxy-2(1H)-quinoxalinone reflux1->cool_precipitate filter1 5. Filter and wash with cold Methanol/Water cool_precipitate->filter1 dry1 6. Dry intermediate under vacuum filter1->dry1 intermediate Intermediate: 7-methoxy-2(1H)-quinoxalinone dry1->intermediate add_pocl3 7. Add POCl₃ to intermediate intermediate->add_pocl3 reflux2 8. Reflux for 2-4 hours add_pocl3->reflux2 quench 9. CAUTION: Pour slowly onto crushed ice reflux2->quench neutralize 10. Neutralize with NaHCO₃ to precipitate product quench->neutralize filter2 11. Filter and wash with Water neutralize->filter2 recrystallize 12. Recrystallize from Ethanol filter2->recrystallize end End Product: This compound recrystallize->end

Caption: Detailed Step-by-Step Synthetic Workflow.

Safety Imperatives: Handling Phosphorus Oxychloride (POCl₃)

Trustworthiness in chemical synthesis is predicated on safety. Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Adherence to strict safety protocols is non-negotiable.

  • Corrosivity: POCl₃ is extremely corrosive to the skin, eyes, and respiratory tract.[13][14] Contact can cause severe burns. Delayed symptoms, such as pulmonary edema, can occur after inhalation.[14]

  • Water Reactivity: It reacts violently with water, producing phosphoric acid and toxic, corrosive hydrogen chloride gas.[10][11] This is why all glassware must be scrupulously dried, and the reaction quenching must be performed with extreme care.

  • Handling: Always handle POCl₃ in an efficiently working chemical fume hood.[10] Wear appropriate PPE, including heavy-duty chemical-resistant gloves (Neoprene is recommended; Nitrile is not suitable), a face shield in addition to safety goggles, and an acid-resistant apron or lab coat.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[13] Ensure the container is tightly sealed to prevent moisture from entering, which can build up pressure due to HCl gas formation.[10][13]

  • Spill & Emergency: Have a spill kit containing a dry absorbent material (e.g., dry sand or vermiculite) readily available. Do not use water to clean up spills.[12] Ensure safety showers and eyewash stations are accessible.[14] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[12]

Conclusion

This guide provides a robust and reproducible synthesis for this compound, a valuable intermediate for drug discovery and materials science. By understanding the causality behind each experimental step—from the initial cyclocondensation to the critical chlorination—researchers can confidently and safely produce this compound. The emphasis on the hazardous nature of phosphorus oxychloride underscores the paramount importance of safety and procedural diligence in the modern synthetic chemistry laboratory.

References

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoxaline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-7-methoxyquinoxaline, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and significant applications in the development of novel therapeutics, grounded in established scientific principles and experimental evidence.

Core Compound Identity and Properties

This compound is a substituted quinoxaline, a class of bicyclic nitrogen-containing heterocycles. Its structure, featuring a reactive chloro group and an electron-donating methoxy group, makes it a versatile intermediate in organic synthesis.

Molecular Structure and Key Properties

The foundational characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Melting Point Data not readily available[1]
Boiling Point Data not readily available[1]
Solubility Expected to be soluble in common organic solventsInferred from related compounds

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from a substituted o-phenylenediamine. The general synthetic strategy involves the initial formation of the quinoxalinone ring system, followed by a chlorination step.

Synthetic Workflow Overview

Synthesis of this compound cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination 4-methoxy-1,2-phenylenediamine 4-Methoxy-1,2-phenylenediamine 7-methoxyquinoxalin-2-ol 7-Methoxyquinoxalin-2(1H)-one 4-methoxy-1,2-phenylenediamine->7-methoxyquinoxalin-2-ol Condensation Glyoxylic_acid Glyoxylic Acid Derivative Glyoxylic_acid->7-methoxyquinoxalin-2-ol This compound This compound 7-methoxyquinoxalin-2-ol->this compound Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->this compound

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is cited in the Journal of Medicinal Chemistry, 44, p. 1758 (2001), the full experimental details are not publicly available.[1] However, a representative procedure can be adapted from the well-established synthesis of analogous chloroquinoxalines.[2]

Step 1: Synthesis of 7-Methoxyquinoxalin-2(1H)-one

  • To a stirred solution of 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of a glyoxylic acid derivative (e.g., glyoxylic acid monohydrate).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 7-methoxyquinoxalin-2(1H)-one, will often precipitate from the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the 7-methoxyquinoxalin-2(1H)-one obtained from the previous step in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).[2]

  • Heat the mixture to reflux for a few hours, again monitoring the reaction by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the crude this compound by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chloro substituent at the 2-position of the quinoxaline ring. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in the functionalization of this heterocyclic scaffold.

Nucleophilic Aromatic Substitution (SₙAr)

The pyrazine ring of the quinoxaline nucleus is inherently electron-deficient, which activates the C-Cl bond towards nucleophilic attack. The presence of the electron-donating methoxy group at the 7-position on the benzene ring can modulate the overall electron density of the system, but the primary site of reactivity remains the 2-position.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Product 2-Substituted-7-methoxyquinoxaline Intermediate->Product - Cl⁻ Nu Nucleophile (Nu⁻) Cl Chloride (Cl⁻)

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution on this compound.

This high reactivity makes this compound an excellent starting material for introducing a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, at the 2-position.

Cross-Coupling Reactions

The chloro group also allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, further expanding the synthetic utility of this versatile intermediate.[3]

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] this compound serves as a key building block for the synthesis of a variety of potential therapeutic agents.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential pharmacological activity.[6] Its utility stems from the ease with which the chloro group can be displaced by a variety of nucleophiles, allowing for the systematic exploration of structure-activity relationships (SAR).

Examples of Therapeutic Targets:

  • Kinase Inhibitors: The quinoxaline core is a common feature in many kinase inhibitors. By functionalizing the 2-position of this compound, researchers can synthesize libraries of compounds to target specific kinases involved in cancer cell signaling pathways.[7]

  • Anticancer Agents: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The ability to introduce diverse substituents via the chloro group allows for the fine-tuning of anticancer activity.[7]

  • Antimicrobial and Antiviral Agents: The quinoxaline scaffold is also found in compounds with antimicrobial and antiviral properties. This compound can be used to generate novel derivatives for screening against a range of pathogens.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the straightforward synthesis of a wide array of functionalized quinoxaline derivatives. This, in turn, facilitates the exploration of structure-activity relationships in the development of new therapeutic agents targeting a range of diseases. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-7-methoxyquinoxaline in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 2-Chloro-7-methoxyquinoxaline and its Solubility

This compound is a substituted quinoxaline, a class of nitrogen-containing heterocyclic compounds that are of considerable interest in pharmaceutical and materials science research.[1][2] The quinoxaline scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and antiviral activities.[2] The specific substitutions of a chloro group at the 2-position and a methoxy group at the 7-position on the quinoxaline ring system of the target molecule impart a unique combination of electronic and steric properties that influence its chemical reactivity, biological activity, and, critically, its solubility.

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly impacts its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy.[3] A thorough understanding of the solubility of this compound in a range of common solvents is therefore essential for:

  • Drug Formulation: Developing suitable dosage forms (e.g., oral, parenteral) requires the selection of appropriate solvent systems.

  • Process Chemistry: Optimizing reaction conditions, purification methods (such as crystallization), and handling procedures.

  • In Vitro and In Vivo Studies: Preparing stock solutions for biological assays and ensuring the compound remains in solution under experimental conditions.

This guide provides a foundational understanding of the factors that govern the solubility of this compound and offers a detailed experimental approach for its quantitative determination.

Theoretical Considerations for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The overall polarity of a molecule is a composite of its constituent functional groups and its overall structure.

Molecular Structure and Polarity of this compound

This compound possesses a moderately polar structure arising from the presence of several key functional groups:

  • Quinoxaline Core: The two nitrogen atoms in the pyrazine ring are electronegative and can act as hydrogen bond acceptors. The aromatic nature of the fused benzene and pyrazine rings contributes to its relatively nonpolar character.

  • Chloro Group: The electronegative chlorine atom at the 2-position introduces a dipole moment, increasing the molecule's polarity.

  • Methoxy Group: The oxygen atom in the methoxy group at the 7-position is also electronegative and can act as a hydrogen bond acceptor, further contributing to the molecule's polarity.

Based on its structure, this compound is expected to exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic solvents.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: The solubility is expected to be highest in solvents with a polarity similar to that of the solute.

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[3]

  • pH (for aqueous solutions): The nitrogen atoms in the quinoxaline ring are weakly basic and can be protonated at acidic pH. This would lead to the formation of a salt, which is generally more water-soluble than the neutral compound.

  • Crystalline Form (Polymorphism): The arrangement of molecules in the solid-state (crystal lattice) affects the energy required to break the crystal lattice and dissolve the compound. Different polymorphs of a compound can exhibit different solubilities.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

G cluster_molecule This compound cluster_factors Influencing Factors quinoxaline Quinoxaline Core (Aromatic, Moderately Polar) polarity Solvent Polarity ('Like dissolves like') quinoxaline->polarity Dictates Solvent Choice temp Temperature quinoxaline->temp ph pH (Aqueous) (Protonation of Nitrogens) quinoxaline->ph chloro Chloro Group (Polar, Electron-withdrawing) chloro->quinoxaline Increases Polarity methoxy Methoxy Group (Polar, Hydrogen Bond Acceptor) methoxy->quinoxaline Increases Polarity (H-bond acceptor)

Caption: Key molecular features of this compound and factors influencing its solubility.

Predicted Solubility in Common Solvents

While quantitative data is not available, a qualitative prediction of solubility in common laboratory solvents can be made based on the principles discussed above.

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateCapable of hydrogen bonding with the nitrogen and oxygen atoms, but the relatively large aromatic core may limit high solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneModerate to HighGood dipole-dipole interactions with the polar groups of the molecule. DMSO and DMF are often excellent solvents for such compounds.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low to InsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThe polarity of these solvents is intermediate, and they can effectively solvate the molecule.

Experimental Determination of Solubility

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard for its reliability and accuracy.

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of the solubility of this compound.

G Workflow for Solubility Determination prep 1. Preparation - Add excess solid to solvent - Seal vials equil 2. Equilibration - Shake at constant temperature - (e.g., 24-72 hours) prep->equil sep 3. Phase Separation - Centrifuge or filter - Isolate saturated supernatant equil->sep quant 4. Quantification - Dilute supernatant - Analyze by HPLC-UV or LC-MS sep->quant calc 5. Calculation - Determine concentration - Express as mg/mL or mol/L quant->calc

Caption: Workflow for determining solubility via the isothermal saturation method.

Detailed Protocol: Isothermal Shake-Flask Method

Materials:

  • This compound (solid, high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Add a known volume of each selected solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the slurry using a syringe filter compatible with the solvent.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (usually the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.

  • Calculation and Data Reporting:

    • Calculate the concentration of the compound in the original saturated supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
WaterPolar Protic[Insert Data][Insert Data]
MethanolPolar Protic[Insert Data][Insert Data]
EthanolPolar Protic[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Insert Data][Insert Data]
Dimethylformamide (DMF)Polar Aprotic[Insert Data][Insert Data]
Acetonitrile (ACN)Polar Aprotic[Insert Data][Insert Data]
AcetonePolar Aprotic[Insert Data][Insert Data]
Dichloromethane (DCM)Chlorinated[Insert Data][Insert Data]
TolueneNonpolar[Insert Data][Insert Data]
HexaneNonpolar[Insert Data][Insert Data]

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this technical guide provides a robust framework for its theoretical prediction and experimental determination. The molecular structure suggests a preference for polar aprotic solvents. The provided detailed experimental protocol for the isothermal shake-flask method offers a reliable means for researchers to obtain accurate and reproducible solubility data. A thorough understanding and quantitative determination of the solubility of this compound are critical first steps in its journey from a promising chemical entity to a potential therapeutic agent or advanced material.

References

The Enduring Legacy of the Quinoxaline Scaffold: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, stands as a cornerstone in medicinal chemistry and materials science. Its journey from a laboratory curiosity in the late 19th century to a privileged structure in modern drug discovery is a testament to its remarkable synthetic versatility and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinoxaline derivatives. We will delve into the foundational synthetic methodologies, trace the evolution of greener and more efficient chemical pathways, and chart the discovery of their diverse applications, from early antimicrobial agents to contemporary anticancer and antiviral therapies, as well as their role in advanced materials. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the historical context and chemical principles that continue to drive innovation in the field of quinoxaline chemistry.

Introduction to the Quinoxaline Scaffold

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[1][2][3] It consists of a benzene ring fused to a pyrazine ring.[1][4] This seemingly simple bicyclic structure is a bioisostere of quinoline, naphthalene, and benzothiophene, which contributes to its ability to interact with a wide range of biological targets.[4]

Chemical Structure and Physicochemical Properties

The fundamental quinoxaline ring system is a low-melting solid (29–30 °C) that is soluble in water and behaves as a weak base (pKa = 0.56).[1][5] The presence of the two nitrogen atoms in the pyrazine ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for a vast library of derivatives.[3]

Significance in Medicinal Chemistry and Materials Science

The significance of the quinoxaline scaffold is underscored by the diverse pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated and developed as:

  • Antimicrobial agents: Effective against bacteria and fungi.[2][6]

  • Antiviral agents: Including activity against HIV and herpes simplex virus.[2][7]

  • Anticancer agents: Showing promise in the treatment of various tumors.[1][8][9]

  • Anti-inflammatory and analgesic agents. [6]

  • Antimalarial and antitubercular agents. [2][6]

  • Neuropharmacological agents. [2]

Beyond the realm of medicine, quinoxaline derivatives have found applications in agriculture as insecticides, herbicides, and fungicides.[1][5] They are also utilized in materials science as dyes, fluorescent materials, organic semiconductors, and corrosion inhibitors.[1][5]

The Genesis of Quinoxaline Chemistry: Discovery and Foundational Synthesis

The story of quinoxaline begins in the late 19th century, a period of burgeoning research in organic chemistry.

The Landmark Discovery by Körner and Hinsberg (1884)

The first synthesis of a quinoxaline derivative was independently reported by Wilhelm Körner and Oscar Hinsberg in 1884.[1][5][10] Their pioneering work involved the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][5] This straightforward and effective method, now famously known as the Hinsberg reaction, laid the groundwork for all subsequent quinoxaline chemistry.

The Hinsberg Reaction: A Cornerstone of Quinoxaline Synthesis

The Hinsberg reaction remains a widely used and versatile method for the synthesis of quinoxalines.[10] The reaction proceeds through the condensation of an o-phenylenediamine with an α-dicarbonyl compound, such as glyoxal or benzil, typically under acidic conditions or with heating.[6]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

A classic example of the Hinsberg reaction is the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

  • To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.[11]

  • Warm the mixture on a water bath for 30 minutes.[11]

  • Add water until a slight turbidity persists.[11]

  • Allow the solution to cool, then filter the resulting precipitate.[11]

  • Recrystallize the crude product from aqueous ethanol to yield 2,3-diphenylquinoxaline.[11]

Hinsberg_Reaction OPD o-Phenylenediamine Intermediate1 Dihydroquinoxaline Intermediate OPD->Intermediate1 + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate1 Quinoxaline Quinoxaline Derivative Intermediate1->Quinoxaline - H₂O

Caption: The Hinsberg Reaction for Quinoxaline Synthesis.

Evolution of Synthetic Methodologies

While the Hinsberg reaction provided the initial gateway to quinoxaline derivatives, the ensuing decades have seen a continuous evolution of synthetic methods, driven by the need for greater efficiency, milder reaction conditions, and improved environmental sustainability.

Traditional Synthetic Pathways

Building upon the foundational Hinsberg reaction, early synthetic chemists explored various modifications and alternative starting materials.

  • Condensation with in situ generated 1,2-dicarbonyls: To circumvent the need for potentially unstable α-dicarbonyl compounds, methods were developed to generate them in situ. For example, the oxidation of α-hydroxy ketones using catalytic iodine can produce the necessary 1,2-dicarbonyl intermediate for subsequent condensation with o-phenylenediamine.[1][5]

  • Metal-catalyzed cyclizations: The use of metal catalysts, such as copper(II) acetate, enabled the cyclocondensation of o-phenylenediamines with aromatic alkynes to afford quinoxaline derivatives.[1][5]

The Green Chemistry Revolution in Quinoxaline Synthesis

In recent years, the principles of green chemistry have profoundly influenced the synthesis of quinoxaline derivatives, leading to the development of more environmentally friendly and economically viable methods.[5][12]

  • Microwave-assisted synthesis: Microwave irradiation has been shown to significantly accelerate the condensation of o-phenylenediamines with α-dicarbonyl compounds, often leading to higher yields and shorter reaction times compared to conventional heating.[6][13]

  • Use of recyclable and environmentally friendly catalysts: A variety of solid acid catalysts and other recyclable catalytic systems have been employed to promote quinoxaline synthesis under milder conditions. Examples include:

    • Bentonite K-10 clay: This readily available and inexpensive clay can catalyze the reaction between o-phenylenediamine and benzil at room temperature in ethanol, with the catalyst being easily recovered and reused.[1][5]

    • Zinc triflate: This Lewis acid catalyst is effective for the synthesis of quinoxaline derivatives at room temperature in acetonitrile.[1]

    • TiO₂-Pr-SO₃H: This solid acid catalyst allows for the rapid and high-yielding synthesis of quinoxalines at room temperature, either in ethanol or under solvent-free conditions.[1][5]

Table 1: Comparison of Traditional and Green Synthetic Methods for Quinoxaline Derivatives

MethodCatalyst/ConditionsSolventReaction TimeYieldEnvironmental Considerations
Traditional Hinsberg Heat, often with acid catalysisOrganic solventsSeveral hoursGoodUse of harsh conditions and potentially toxic solvents.
Microwave-Assisted Synthesis Microwave irradiationEthanol or othersMinutesHighReduced energy consumption and reaction time.
Bentonite K-10 Catalysis Bentonite K-10 clay, room temperatureEthanol20 minutes95%Recyclable, inexpensive, and environmentally benign catalyst.[1][5]
Zinc Triflate Catalysis Zn(OTf)₂, room temperatureAcetonitrileVariable85-91%Mild conditions, but acetonitrile is a volatile organic solvent.[1]
TiO₂-Pr-SO₃H Catalysis TiO₂-Pr-SO₃H, room temperatureEthanol/Solvent-free10 minutes95%Recyclable catalyst, option for solvent-free reaction.[1][5]

A Spectrum of Biological Activities: From Early Observations to Modern Applications

The initial interest in quinoxaline derivatives was primarily from a synthetic chemistry perspective. However, it soon became apparent that these compounds possessed a remarkable range of biological activities, sparking decades of research in medicinal chemistry.

The Dawn of Pharmacological Interest: Early Antimicrobial Studies

Some of the earliest investigations into the biological properties of quinoxaline derivatives revealed their potential as antimicrobial agents.[2][6] Certain condensed quinoxalines were found to exhibit antibacterial and tuberculostatic activities.[6] This discovery paved the way for the development of a plethora of quinoxaline-based compounds with activity against a wide range of pathogens.

Expansion of the Therapeutic Landscape: Anticancer, Antiviral, and Beyond

The 20th and 21st centuries have witnessed an explosion in the reported biological activities of quinoxaline derivatives. Researchers have successfully designed and synthesized compounds with potent:

  • Anticancer activity: Many quinoxaline derivatives have been shown to inhibit the growth of various cancer cell lines, and some have progressed to clinical trials.[8][14][15][16]

  • Antiviral activity: Quinoxaline-based compounds have demonstrated efficacy against a variety of viruses, including HIV and those responsible for respiratory illnesses.[7][17]

  • Anti-inflammatory and analgesic effects. [6]

  • Antimalarial and antiprotozoal properties. [6]

Quinoxaline-1,4-di-N-oxides: A Subclass with Potent Biological Activity

A particularly important subclass of quinoxaline derivatives is the quinoxaline 1,4-dioxides. These compounds, which can be synthesized by the oxidation of the parent quinoxaline, often exhibit enhanced biological activity, particularly as antibacterial agents.[6][18] Some have been developed for use in veterinary medicine to treat bacterial infections.[18]

Quinoxalines in Materials Science and Agriculture

The utility of the quinoxaline scaffold extends beyond the pharmaceutical realm. Its unique electronic and photophysical properties have made it a valuable component in the development of advanced materials.

Dyes, Organic Semiconductors, and Corrosion Inhibitors

Quinoxaline derivatives have been incorporated into:

  • Dyes: Their extended π-systems can give rise to strong absorption in the visible region of the electromagnetic spectrum.[13]

  • Organic semiconductors and electroluminescent materials: The electron-deficient nature of the pyrazine ring makes quinoxalines useful as electron-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices.[5][13]

  • Corrosion inhibitors: The nitrogen atoms in the quinoxaline ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion.[5]

Crop Protection: Herbicides, Fungicides, and Insecticides

In the agricultural sector, certain quinoxaline derivatives have been developed as active ingredients in pesticides due to their ability to interfere with essential biological processes in weeds, fungi, and insects.[1][5]

Conclusion and Future Perspectives

From its discovery in 1884 to the present day, the quinoxaline scaffold has proven to be an exceptionally fruitful area of chemical research. The journey from the classical Hinsberg reaction to modern, green synthetic methodologies highlights the ingenuity and adaptability of synthetic chemists. The vast and ever-expanding array of biological activities associated with quinoxaline derivatives ensures their continued prominence in drug discovery and development. As our understanding of disease mechanisms deepens, the rational design of novel quinoxaline-based compounds targeting specific biological pathways will undoubtedly lead to the next generation of innovative medicines and advanced materials. The rich history of the quinoxaline scaffold serves as both an inspiration and a solid foundation for future discoveries.

References

An In-depth Technical Guide on the Potential Biological Activities of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3][4] This technical guide delves into the prospective biological landscape of a specific, yet underexplored derivative: 2-Chloro-7-methoxyquinoxaline. By synthesizing data from structurally analogous compounds and established pharmacological principles, this document outlines the potential therapeutic applications of this molecule, with a primary focus on its anticancer properties. We will explore rationales for its potential mechanisms of action, including kinase and topoisomerase inhibition, and provide a comprehensive framework of experimental protocols for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this compound as a novel therapeutic agent.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects.[2][4][5] Several quinoxaline-based drugs have reached the market, such as the antibacterial agent mequindox and the anticancer drug XK469, underscoring the clinical significance of this chemical class.[2][6]

The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The specific substituents play a crucial role in defining the compound's mechanism of action and therapeutic potential. This guide will focus on the untapped potential of this compound, a derivative poised for investigation.

Chemical Structure of this compound:

  • Molecular Formula: C₉H₇ClN₂O[7]

  • Molecular Weight: 194.62 g/mol [7]

Postulated Biological Activities of this compound

While direct experimental data on the biological activities of this compound is not extensively available, we can infer its potential based on the well-documented activities of structurally related quinoxaline and quinoline derivatives. The presence of a chloro group at the 2-position and a methoxy group at the 7-position are key determinants of its potential bioactivity.

Anticancer Potential: A Primary Focus

The quinoxaline scaffold is a prominent feature in a multitude of anticancer agents.[3][6][8] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis.

2.1.1. Kinase Inhibition: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Quinoxaline derivatives have been identified as potent inhibitors of various kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [8]

  • Epidermal Growth Factor Receptor (EGFR) [8]

  • Platelet-Derived Growth Factor Receptor (PDGFR) [8]

  • Pim Kinases [9]

The 7-methoxyquinoline scaffold, structurally similar to the 7-methoxyquinoxaline core, is a key component of several multi-angiokinase inhibitors.[10][11] The methoxy group can influence the electron density of the ring system and participate in hydrogen bonding within the kinase ATP-binding pocket. The chloro group at the 2-position can act as a reactive site for covalent modification of kinase active site residues or contribute to hydrophobic interactions.

2.1.2. Topoisomerase II Inhibition: Inducing DNA Damage

Topoisomerase II is an essential enzyme involved in DNA replication and transcription. Its inhibition leads to DNA strand breaks and subsequent apoptosis in cancer cells. Several quinoxaline derivatives have been reported to exert their anticancer effects through the inhibition of topoisomerase II.[6][12] The planar quinoxaline ring system can intercalate into DNA, while the substituents can interact with the enzyme, stabilizing the DNA-topoisomerase II cleavage complex.

2.1.3. Induction of Apoptosis

A common mechanism of action for many anticancer quinoxaline derivatives is the induction of apoptosis, or programmed cell death.[8][12][13][14] This can be triggered through various pathways, including the upregulation of pro-apoptotic proteins (e.g., p53, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[12]

Antimicrobial Activity: A Secondary Avenue of Investigation

Quinoxaline derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][5][15][16] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilic nature of the quinoxaline ring can facilitate its passage through microbial cell membranes.

A Proposed Research Framework for Validating Biological Activities

To systematically evaluate the potential biological activities of this compound, a multi-tiered experimental approach is recommended.

In Vitro Anticancer Evaluation

The initial phase of investigation should focus on assessing the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

Experimental Workflow for In Vitro Anticancer Screening

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Molecular Pathway Analysis A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT/SRB Assay (Determine IC50 values) B->C D Apoptosis Assays (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Kinase Inhibition Assays (e.g., VEGFR, EGFR) C->F G Topoisomerase II Inhibition Assay C->G H Western Blotting (p53, Caspases, Bcl-2, Kinase Phosphorylation) D->H E->H F->H G->H

Caption: A streamlined workflow for the in vitro evaluation of this compound's anticancer potential.

3.1.1. Detailed Experimental Protocols

a) Cell Viability Assay (MTT Assay) [12][17]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HepG2) in 96-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

b) Apoptosis Detection by Annexin V-FITC/PI Staining [13][14][17]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

c) Cell Cycle Analysis [12][17]

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold ethanol.

  • Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

d) Western Blot Analysis [12]

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p53, caspase-3, Bcl-2, phospho-VEGFR) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Antimicrobial Susceptibility Testing

To assess the antimicrobial potential, standard microdilution or disk diffusion assays can be employed against a panel of pathogenic bacteria and fungi.

Quantitative Data Summary (Hypothetical)

Biological ActivityAssayTarget Cell Line/OrganismIC50 / MIC (µM)
Anticancer MTTHCT116 (Colon Cancer)To be determined
MTTMCF-7 (Breast Cancer)To be determined
Kinase InhibitionVEGFR2To be determined
Topo II Inhibition-To be determined
Antimicrobial MicrodilutionStaphylococcus aureusTo be determined
MicrodilutionEscherichia coliTo be determined

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound will be influenced by its substituents:

  • 2-Chloro Group: This electron-withdrawing group can enhance the reactivity of the quinoxaline ring and may be crucial for covalent interactions with biological targets.[3]

  • 7-Methoxy Group: This electron-donating group can modulate the electronic properties of the scaffold and is known to be favorable for kinase inhibition.[3]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related quinoxaline and quinoline derivatives, it is highly plausible that this compound possesses significant anticancer and potentially antimicrobial activities. The experimental framework outlined in this guide provides a clear and logical path for the systematic investigation of these potential biological activities. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to fully elucidate its therapeutic potential.

References

Spectroscopic Profile of 2-Chloro-7-methoxyquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-7-methoxyquinoxaline in Medicinal Chemistry

Molecular Structure and Isotopic Distribution

The structural formula of this compound is C₉H₇ClN₂O, with a molecular weight of 194.62 g/mol . The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum, with a prominent M+2 peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of substituent effects on the quinoxaline core.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of This compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer (e.g., 400 MHz). C->D E Acquire ¹H NMR spectrum. D->E F Acquire ¹³C NMR spectrum. E->F G Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed for full assignment. F->G H Apply Fourier transform, phase correction, and baseline correction. G->H I Integrate ¹H signals and pick peaks for both ¹H and ¹³C. H->I J Analyze and assign spectra. I->J

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the chlorine and methoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.60s1HH-3
~7.90d1HH-5
~7.30d1HH-8
~7.15dd1HH-6
~3.95s3H-OCH₃
  • H-3: This proton is on the pyrazine ring and adjacent to a nitrogen atom and the carbon bearing the chlorine. The deshielding effect of the nitrogen and the electron-withdrawing nature of the chlorine are expected to shift this proton significantly downfield, appearing as a singlet.

  • H-5: This proton is part of the benzene ring and is expected to be a doublet due to coupling with H-6. Its position is influenced by the proximity to the pyrazine ring.

  • H-8: This proton is ortho to the electron-donating methoxy group and is expected to be shielded relative to other aromatic protons, appearing as a doublet due to coupling with H-6.

  • H-6: This proton is expected to appear as a doublet of doublets due to coupling with both H-5 and H-8.

  • -OCH₃: The protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are predicted based on the known effects of chloro and methoxy substituents on aromatic rings.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162.0C-7
~150.0C-2
~145.0C-8a
~142.0C-4a
~138.0C-3
~130.0C-5
~120.0C-6
~105.0C-8
~56.0-OCH₃
  • C-7: The carbon directly attached to the electron-donating methoxy group is expected to be significantly deshielded and appear at the lowest field among the aromatic carbons.

  • C-2: The carbon bearing the chlorine atom will also be deshielded due to the electronegativity of chlorine.

  • C-8a and C-4a: These are the bridgehead carbons and their chemical shifts are characteristic of fused aromatic systems.

  • C-3, C-5, C-6, C-8: The chemical shifts of these carbons are influenced by their position relative to the substituents and the nitrogen atoms in the pyrazine ring. The carbon ortho to the methoxy group (C-8) is expected to be the most shielded.

  • -OCH₃: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-O bonds, as well as the C-Cl bond.

Experimental Protocol: IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid This compound directly onto the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B C Acquire the background spectrum. B->C D Acquire the sample spectrum. C->D E The instrument software automatically subtracts the background and generates the absorbance spectrum. D->E F Identify and label the characteristic absorption bands. E->F

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-OCH₃
1600-1450C=C and C=N stretchAromatic and Pyrazine Rings
1250-1200C-O stretch (asymmetric)Aryl-alkyl ether
1050-1000C-O stretch (symmetric)Aryl-alkyl ether
850-750C-H out-of-plane bendAromatic
800-600C-Cl stretchAryl chloride

The presence of sharp peaks in the aromatic C-H stretching region, along with multiple bands in the fingerprint region (1600-1450 cm⁻¹) corresponding to the quinoxaline ring system, will be a key feature. The strong C-O stretching bands from the methoxy group and the C-Cl stretching vibration will further confirm the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a common technique for analyzing small, volatile molecules.

Workflow for EI-MS Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization and Analysis cluster_detect Detection and Processing A Introduce a small amount of This compound into the mass spectrometer, typically via a direct insertion probe or GC inlet. B The sample is vaporized and bombarded with high-energy electrons (typically 70 eV). A->B C The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). D The detector records the abundance of each ion. C->D E A mass spectrum is generated, plotting ion abundance versus m/z. D->E

Caption: Standard workflow for acquiring an Electron Ionization (EI) mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 194, with a corresponding M+2 peak at m/z 196 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonDescription
196[M+2]⁺Molecular ion with ³⁷Cl
194[M]⁺Molecular ion with ³⁵Cl
179[M - CH₃]⁺Loss of a methyl radical from the methoxy group
151[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
116[M - Cl - HCN]⁺Loss of a chlorine radical and hydrogen cyanide

Predicted Fragmentation Pathway

fragmentation M [C₉H₇ClN₂O]⁺˙ m/z 194/196 F1 [C₈H₄ClN₂O]⁺ m/z 179/181 M->F1 - •CH₃ F3 [C₈H₇N₂O]⁺ m/z 159 M->F3 - •Cl F2 [C₇H₄ClN₂]⁺ m/z 151/153 F1->F2 - CO F4 [C₇H₆N]⁺ m/z 116 F3->F4 - COCH₃

Methodological & Application

2-Chloro-7-methoxyquinoxaline Suzuki coupling reaction protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Chloro-7-methoxyquinoxaline

Introduction: The Strategic Importance of Quinoxalines

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse pharmacological activities—spanning antiviral, anticancer, and kinase inhibition properties—make them highly sought-after scaffolds in drug discovery programs.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formation required to synthesize functionalized quinoxaline libraries.[3][4][5]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of this compound. We will explore the mechanistic nuances of coupling an electron-deficient heteroaryl chloride, address common challenges, and offer a field-proven experimental protocol designed for reproducibility and high-yield synthesis.

Reaction Principle: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid or ester) and an organic halide.[6][7] The reaction proceeds through a well-defined catalytic cycle, which is essential to understand for effective troubleshooting and optimization.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6] The electron-deficient nature of the quinoxaline ring can facilitate this step, but the presence of the electron-donating methoxy group can have a counteracting, albeit minor, effect.[8]

  • Transmetalation: The organoboron compound, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Adduct (Quinoxaline)Pd(II)(Cl)L₂ pd0->pd_complex1 Oxidative Addition quinoxaline This compound quinoxaline->pd_complex1 product 2-Aryl-7-methoxyquinoxaline pd_complex2 Di-organic Complex (Quinoxaline)Pd(II)(Aryl)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product boronic Ar-B(OH)₂ + Base boronate [Ar-B(OH)₃]⁻ (Activated Boronate) boronic->boronate Activation boronate->pd_complex2

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: Key Parameter Selection

The success of coupling a challenging substrate like an aryl chloride hinges on the judicious selection of catalyst, ligand, base, and solvent.

Parameter Recommendation Scientific Rationale References
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(II) precatalysts are generally air-stable and are reduced in situ to the active Pd(0) species. Buchwald precatalysts are highly efficient for generating the active monoligated Pd(0) species crucial for difficult couplings.[11][12]
Ligand Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)Aryl chlorides require electron-rich ligands to facilitate the slow oxidative addition step. Bulky ligands promote the formation of the highly active 14-electron monoligated Pd(0)L species and accelerate the final reductive elimination step.[12][13][14]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A base is required to activate the boronic acid for transmetalation. Stronger, anhydrous bases like K₃PO₄ are often superior for less reactive substrates by more effectively promoting the formation of the boronate complex.[12][14][15]
Solvent System Anhydrous, Degassed Aprotic Solvents (e.g., Dioxane, Toluene, THF) often with a small amount of water.The solvent must solubilize all components and be stable at high temperatures. Rigorous degassing is critical to prevent the oxidation of the Pd(0) catalyst to inactive palladium black. A small amount of water can aid in dissolving the base.[7][13][15]
Temperature 80 - 110 °CHigher temperatures are typically required to overcome the activation energy for the oxidative addition of the C-Cl bond.[12][15]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
Reagent Equivalents Example Quantity (for 1.0 mmol scale) Notes
This compound1.0194.6 mgThe limiting reagent.
Arylboronic Acid1.31.3 mmolUsing a slight excess ensures complete consumption of the starting halide.
Palladium(II) Acetate (Pd(OAc)₂)0.02 (2 mol%)4.5 mgPrecatalyst. Handle in a fume hood.
SPhos (Ligand)0.04 (4 mol%)16.4 mgAir-sensitive ligand. Handle under an inert atmosphere.
Potassium Phosphate (K₃PO₄)2.0424.6 mgUse finely powdered, anhydrous base.
1,4-Dioxane / H₂O (10:1)-5.0 mL (4.55 mL / 0.45 mL)Use anhydrous solvent. Degas thoroughly before use.
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (Pd(OAc)₂, 2 mol%) and the ligand (SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O, 10:1, to achieve a concentration of ~0.2 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting chloride is the primary indicator of completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (~20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-7-methoxyquinoxaline product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following flowchart provides a logical approach to diagnosing and solving common issues.

Troubleshooting_Flowchart start Reaction Outcome: Low Conversion or Yield check_sm Analysis shows primarily unreacted starting material? start->check_sm check_decomp Analysis shows side products? (e.g., Protodeboronation, Homocoupling) check_sm->check_decomp No inactive_cat Issue: Inactive Catalyst / Slow Oxidative Addition check_sm->inactive_cat Yes protodeboronation Issue: Protodeboronation of Boronic Acid check_decomp->protodeboronation Yes sol_ligand Solution 1: Use a more electron-rich/bulky ligand (e.g., RuPhos, BrettPhos) inactive_cat->sol_ligand sol_temp Solution 2: Increase temperature to 110-120 °C (switch to Toluene or DMF if needed) inactive_cat->sol_temp sol_precat Solution 3: Use a more active precatalyst (e.g., XPhos Pd G3) inactive_cat->sol_precat sol_degas Solution 4: Ensure rigorous degassing of solvent to prevent catalyst oxidation inactive_cat->sol_degas sol_base Solution 1: Use a milder base (e.g., K₂CO₃, KF) or ensure K₃PO₄ is strictly anhydrous protodeboronation->sol_base sol_boron Solution 2: Switch to a more stable boronic ester (e.g., pinacol ester, MIDA ester) protodeboronation->sol_boron

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 7-Methoxyquinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The strategic functionalization of this heterocyclic core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2] 2-Chloro-7-methoxyquinoxaline is a key building block in this endeavor. The chloro substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. The methoxy group at the 7-position, an electron-donating group, can influence the electronic properties and metabolic stability of the final molecule, making this scaffold particularly interesting for drug discovery programs.[3]

This guide provides an in-depth exploration of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing this compound as the electrophilic partner. The protocols and discussions herein are designed to be a practical resource, grounded in established chemical principles, to empower researchers in their synthetic efforts.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst system and base. The quinoxaline ring is relatively electron-deficient, which can facilitate the initial oxidative addition of the C-Cl bond to the palladium(0) center.

  • Palladium Precatalyst & Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often crucial. Ligands such as SPhos, XPhos, or RuPhos stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination. For heteroaryl chlorides, catalyst systems with N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) intermediate. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and yield, and should be chosen based on the stability of the substrates and the desired reaction kinetics.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic substrates and the inorganic base.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_halide Ar-Pd(II)L₂-Cl (Ar = 7-methoxyquinoxalin-2-yl) oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation R-B(OR)₂ + Base pd2_biaryl Ar-Pd(II)L₂-R (R = Coupling Partner) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-R reductive_elimination->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • An inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the dioxane/water solvent mixture to the flask, followed by the pre-mixed catalyst solution via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (R-B(OH)₂)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10085-95
4-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Toluene/H₂O11080-90
3-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF/H₂O9075-88

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.

Causality Behind Experimental Choices

The coupling of an amine with this compound requires a carefully optimized catalytic system to overcome the challenges associated with C-N bond formation.

  • Palladium Precatalyst & Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[6] Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed.[7][8] These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species for coordination to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_halide Ar-Pd(II)L₂-Cl (Ar = 7-methoxyquinoxalin-2-yl) oxidative_addition->pd2_halide amine_coordination Amine Coordination & Deprotonation pd2_halide->amine_coordination R¹R²NH + Base pd2_amido Ar-Pd(II)L₂(NR¹R²) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination Ar-NR¹R² reductive_elimination->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • BrettPhos (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous Toluene

  • An inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a glovebox or under a stream of inert gas, add NaOtBu to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and BrettPhos in anhydrous toluene.

  • Add this compound and the amine to the Schlenk flask.

  • Add the anhydrous toluene, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Conditions
AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.5)Toluene11080-95
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10075-90
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)LHMDS (1.8)THF8070-85

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, in the presence of an amine base.[11][12]

Causality Behind Experimental Choices

The introduction of an alkynyl group onto the 7-methoxyquinoxaline scaffold via Sonogashira coupling provides a rigid linker that can be used to probe protein binding pockets or as a precursor for further transformations.

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.[11] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[2]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide and neutralizes the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like DMF, THF, or acetonitrile are essential to maintain the activity of the catalyst system.

Visualizing the Catalytic Cycle

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-Cl pd0->pd2_halide Oxidative Addition (Ar-Cl) pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_halide->pd2_alkynyl Transmetalation (from Cu Cycle) pd2_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide R-C≡CH + Base cu_acetylide->cu_halide to Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous DMF

  • An inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions
Terminal AlkynePd Source (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMFRT85-98
1-HexynePd(PPh₃)₄ (2)CuI (4)DIPEA (2.5)THF5080-92
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)Acetonitrile6075-90

Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of functionalized quinoxaline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the formation of C-C and C-N bonds at the 2-position. By understanding the principles behind the choice of catalysts, ligands, bases, and solvents, researchers can effectively leverage these powerful synthetic tools to advance their research and drug discovery programs.

References

Application Notes and Protocols for the N-arylation of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-arylated Quinoxalines in Modern Drug Discovery

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The strategic functionalization of the quinoxaline ring system, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the development of novel therapeutic agents. The N-arylation of 2-chloro-7-methoxyquinoxaline, the subject of this guide, provides a direct route to a diverse library of N-aryl-7-methoxyquinoxalin-2-amines, which are key intermediates in the synthesis of biologically active molecules. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the experimental procedure for this pivotal transformation, with a focus on the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3]

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] The reaction of this compound with an aryl amine proceeds through a well-established catalytic cycle, as illustrated below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Buchwald_Hartwig_Amination Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Amido_Complex Base_H [Base-H]+ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product N-Aryl Quinoxaline Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Amine Aryl Amine Amine->Amine_Coordination Base Base Base->Amine_Coordination Base_Cl [Base-H]+Cl-

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by coordination of the aryl amine and subsequent deprotonation by a base to generate a palladium(II) amido complex. The final step is reductive elimination, which forms the desired N-arylated quinoxaline product and regenerates the active palladium(0) catalyst.[3]

Experimental Protocol: Palladium-Catalyzed N-arylation

This protocol provides a generalized procedure for the N-arylation of this compound with a variety of substituted anilines. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Substituted aniline

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Reaction Setup and Procedure

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Aniline - Base Assembly Assemble Reaction under Inert Gas Reagents->Assembly Catalyst Prepare Catalyst System: - Pd Pre-catalyst - Ligand Catalyst->Assembly Solvent Degas Solvent Addition Add Degassed Solvent and Reagents Solvent->Addition Assembly->Addition Heating Heat to Reaction Temperature (Conventional or Microwave) Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product: - NMR - Mass Spectrometry Purification->Characterization

Figure 2: A generalized workflow for the N-arylation reaction.

  • Inert Atmosphere: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser), add this compound (1.0 eq), the desired aniline (1.1-1.5 eq), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heating times are significantly shorter (15-60 minutes).[4][5][6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related 2-chloroquinoxaline systems. These serve as a starting point for optimization.

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285[1]
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001285[1]
3Pd(dppf)Cl₂ (3)-K₂CO₃ (2.5)Dioxane8012-[7]
4Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O9012-[7]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several self-validating checks are incorporated:

  • In-Process Controls: Regular monitoring of the reaction by TLC or LC-MS allows for the confirmation of starting material consumption and product formation. This provides real-time feedback on the reaction's progress and can indicate the need for adjustments in reaction time or temperature.

  • Product Characterization: The identity and purity of the final N-arylated quinoxaline product must be unequivocally confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Comparative Analysis: Running a control reaction without the palladium catalyst or the ligand will demonstrate their necessity for the transformation. This confirms that the observed product formation is a result of the intended catalytic process.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a robust and highly efficient method for the synthesis of a diverse range of N-aryl-7-methoxyquinoxalin-2-amines. By understanding the underlying mechanism and following the detailed protocol provided, researchers can confidently and reproducibly synthesize these valuable compounds for applications in drug discovery and materials science. The inherent flexibility of the Buchwald-Hartwig reaction allows for the introduction of a wide array of aryl amines, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

Application of 2-Chloro-7-methoxyquinoxaline in Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Antiviral Research

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic agents.[1][2] Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have garnered significant attention for their diverse pharmacological activities.[1] Among these, the quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, stands out as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][3] Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and notably, antiviral properties.[3] Their planar nature allows for intercalation into DNA or RNA, and the presence of nitrogen atoms provides sites for hydrogen bonding, crucial for enzyme inhibition.

This technical guide focuses on the application of a specific, functionalized quinoxaline, 2-Chloro-7-methoxyquinoxaline , as a versatile starting material for the discovery of novel antiviral agents. The strategic placement of a reactive chloro group at the 2-position and a methoxy group at the 7-position offers a valuable platform for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.

Strategic Importance of this compound in Antiviral Drug Design

The 2-chloro substituent on the quinoxaline ring is a key functional handle for introducing molecular diversity. It is susceptible to nucleophilic substitution and serves as an excellent coupling partner in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at this position, which can be tailored to interact with specific viral targets. The 7-methoxy group, on the other hand, can influence the electronic properties of the quinoxaline ring system and may play a role in directing interactions with biological targets or affecting the pharmacokinetic properties of the resulting derivatives.

Synthetic Strategies for the Derivatization of this compound

The generation of a library of novel quinoxaline derivatives from this compound is a critical first step in the drug discovery process. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high efficiency and broad functional group tolerance.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 2-position of the quinoxaline and various aryl or heteroaryl boronic acids or esters.[1] This allows for the introduction of diverse aromatic systems that can mimic or displace key residues in viral proteins.

Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition to the C-Cl bond of this compound. This is followed by transmetalation with the boronic acid in the presence of a base, and subsequent reductive elimination to yield the 2-aryl-7-methoxyquinoxaline and regenerate the catalyst.

Suzuki_Coupling This compound This compound Product 2-Aryl-7-methoxyquinoxaline This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes at the 2-position, providing a linear and rigid linker to which other functional groups can be attached.[4] This is particularly useful for probing deeper binding pockets in viral enzymes.

Reaction Principle: This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the 2-chloroquinoxaline with a terminal alkyne in the presence of a base.[5]

Sonogashira_Coupling This compound This compound Product 2-Alkynyl-7-methoxyquinoxaline This compound->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product Base Base Base->Product

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 eq.), a copper(I) co-catalyst such as CuI (0.06 eq.), and a base like triethylamine (2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture to remove the amine salt. Dilute the filtrate with an organic solvent and wash with aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the quinoxaline ring.[6] This is a key strategy for developing inhibitors that can form hydrogen bonds with viral protein targets.

Reaction Principle: This palladium-catalyzed reaction couples an amine with the 2-chloroquinoxaline in the presence of a strong base and a suitable phosphine ligand.[7]

Buchwald_Hartwig_Amination This compound This compound Product 2-Amino-7-methoxyquinoxaline This compound->Product Amine Amine Amine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq.), a phosphine ligand (e.g., Xantphos) (0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add an anhydrous solvent like toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Antiviral Screening Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their antiviral activity. The choice of assay depends on the target virus.

Protocol 4: Plaque Reduction Assay for Lytic Viruses (e.g., Herpes Simplex Virus, Influenza Virus)

This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[8]

Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques in a dose-dependent manner.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for influenza) in 6-well or 12-well plates and incubate overnight.[9]

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable cell culture medium.

  • Infection: Aspirate the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compounds.

  • Overlay: Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the control wells (no compound).

  • Staining and Counting: Fix the cells with a solution like 4% formaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque inhibition against the compound concentration.

Protocol 5: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

For retroviruses like HIV, a key target is the reverse transcriptase enzyme, which is essential for the viral life cycle.[10]

Principle: This is a colorimetric assay that measures the synthesis of DNA from an RNA template by the HIV-1 RT enzyme.[10] The incorporation of labeled nucleotides into the newly synthesized DNA is quantified, and a reduction in this signal in the presence of a test compound indicates inhibition of the enzyme.

Step-by-Step Protocol (based on commercially available kits):

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the template/primer complex, and the dNTP mix (containing labeled dNTPs).

  • Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 RT enzyme and the serially diluted test compounds to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37 °C for 1-2 hours to allow for the reverse transcription reaction to proceed.

  • Detection: The newly synthesized labeled DNA is captured on a streptavidin-coated plate. An anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • Substrate Addition: Add a colorimetric substrate for the enzyme conjugate. The development of color is proportional to the amount of synthesized DNA.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of RT inhibition for each compound concentration. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Cytotoxicity Assessment

It is crucial to determine if the observed antiviral activity is due to a specific antiviral effect or simply due to the toxicity of the compound to the host cells.

Protocol 6: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm. Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Data Presentation and Interpretation

The data from the antiviral and cytotoxicity assays should be presented clearly to allow for the determination of the therapeutic potential of the synthesized compounds.

Table 1: Representative Data for a Hypothetical 2-Substituted-7-methoxyquinoxaline Derivative

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
QM-001 Influenza A (H1N1)5.2>100>19.2
QM-002 HIV-10.875.494.3
QM-003 Herpes Simplex Virus-112.5>100>8.0

The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a compound. A higher SI value indicates a more promising lead compound, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the discovery of novel antiviral agents. The synthetic protocols outlined in this guide provide a robust framework for generating diverse libraries of quinoxaline derivatives. By employing the detailed antiviral and cytotoxicity screening protocols, researchers can effectively identify and optimize lead compounds with potent and selective antiviral activity. Future efforts should focus on exploring a wider range of substituents at the 2-position and modifications at other positions of the quinoxaline ring to further enhance antiviral efficacy and broaden the spectrum of activity against a range of viral pathogens.

References

step-by-step synthesis of 2-Chloro-7-methoxyquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the synthesis of 2-Chloro-7-methoxyquinoxaline, a key building block in medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This document provides a detailed, two-step synthetic pathway, including reaction mechanisms, step-by-step protocols, and expert insights to ensure successful synthesis.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with a wide spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[2] The versatility of the quinoxaline scaffold makes it a "privileged structure" in medicinal chemistry, serving as a foundational template for the design and development of novel therapeutic agents.[3][4] this compound, in particular, is a crucial intermediate, allowing for further functionalization through nucleophilic substitution at the chlorine-bearing carbon, enabling the synthesis of diverse compound libraries for drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is efficiently accomplished through a robust two-step sequence. The process begins with the construction of the core heterocyclic system, followed by a chlorination step to install the reactive chloro group.

  • Step 1: Cyclocondensation. The synthesis initiates with the condensation of 4-methoxy-1,2-phenylenediamine and glyoxylic acid. This reaction forms the quinoxalinone ring system, yielding the stable intermediate, 7-methoxyquinoxalin-2(1H)-one.

  • Step 2: Dehydroxy-chlorination. The hydroxyl group of the quinoxalinone intermediate is subsequently replaced with a chlorine atom using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.[5]

The following diagram provides a high-level overview of this synthetic workflow.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Methoxy-1,2-phenylenediamine C 7-Methoxyquinoxalin-2(1H)-one A->C Step 1: Cyclocondensation B Glyoxylic Acid B->C D This compound C->D Step 2: Chlorination (POCl₃)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 7-Methoxyquinoxalin-2(1H)-one

Principle and Mechanism

The formation of the quinoxaline ring is a classic and widely used method involving the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] In this specific synthesis, 4-methoxy-1,2-phenylenediamine reacts with glyoxylic acid. The reaction proceeds through an initial nucleophilic attack of one amino group on the aldehyde carbonyl of glyoxylic acid, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the carboxylic acid, and subsequent dehydration (aromatization) leads to the formation of the stable 7-methoxyquinoxalin-2(1H)-one. This compound exists in tautomeric equilibrium with 7-methoxyquinoxalin-2-ol.

Protocol 1: Cyclocondensation Reaction

This protocol is adapted from the general synthesis of quinoxalin-2-ols.[5]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-Methoxy-1,2-phenylenediamine≥98%Sigma-Aldrich, TCICan be synthesized from 4-methoxy-2-nitroaniline.[8][9]
Glyoxylic acid monohydrate≥98%Thermo Scientific
Methanol (MeOH)ACS GradeFisher ScientificReaction solvent.
Water (Deionized)------For washing.
Round-bottom flask (250 mL)------
Magnetic stirrer and stir bar------
Ice bath------For temperature control.
Büchner funnel and filter paper------For product isolation.

Step-by-Step Procedure

  • Reagent Preparation: In a 250 mL round-bottom flask, prepare a solution of glyoxylic acid monohydrate (1.1 equivalents) in methanol (100 mL). Cool this solution in an ice bath with magnetic stirring.

  • Addition of Diamine: Prepare a separate solution of 4-methoxy-1,2-phenylenediamine (1.0 equivalent) in methanol (75 mL).[10][11]

  • Reaction: Slowly add the 4-methoxy-1,2-phenylenediamine solution to the cooled, stirring solution of glyoxylic acid.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate of the product is expected to form.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any unreacted glyoxylic acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum to yield 7-methoxyquinoxalin-2(1H)-one as a solid. The product is often of sufficient purity for the next step without further purification.

Part 2: Synthesis of this compound

Principle and Mechanism: The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is a powerful and widely utilized reagent for converting hydroxyl groups on heteroaromatic rings, such as quinoxalinones, into chlorine atoms.[3] The reaction mechanism is understood to occur in two distinct stages.[12]

  • Phosphorylation: The reaction begins with the nucleophilic attack of the oxygen atom of the quinoxalinone's hydroxyl (or keto) group on the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This initial step is often facilitated under basic conditions, though in this protocol, excess POCl₃ serves as both reagent and solvent.[12]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile, attacking the carbon atom at the C2 position. This leads to the displacement of the phosphate group, which is an excellent leaving group, resulting in the formation of the desired 2-chloroquinoxaline product.[3][12]

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Formation A 7-Methoxyquinoxalin-2(1H)-one C O-Phosphorylated Intermediate A->C Step 1: Phosphorylation B POCl₃ B->C D This compound C->D Step 2: Nucleophilic Attack E Cl⁻ (from POCl₃) E->D

Caption: Proposed mechanism for the chlorination of 7-methoxyquinoxalin-2(1H)-one.

Protocol 2: Dehydroxy-chlorination Reaction

⚠️ Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This entire procedure MUST be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
7-Methoxyquinoxalin-2(1H)-oneFrom Part 1---Must be thoroughly dried.
Phosphorus oxychloride (POCl₃)Reagent gradeSigma-AldrichHighly corrosive and water-reactive.
Crushed Ice------For quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade---For drying organic layer.
Round-bottom flask (100 mL)------
Reflux condenser------
Heating mantle------
Separatory funnel (500 mL)------

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 7-methoxyquinoxalin-2(1H)-one (1.0 equivalent). In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10-15 volumes/equivalents).[3]

  • Heating: Attach a reflux condenser and gently heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 3-4 hours.[3][5] The reaction progress can be monitored by TLC (a new, less polar spot should appear).

  • Removal of Excess POCl₃ (Optional but Recommended): After the reaction is complete, allow the mixture to cool to room temperature. Excess POCl₃ can be carefully removed by distillation under reduced pressure. This minimizes the exothermic nature of the subsequent quenching step.

  • Quenching: Very slowly and carefully, pour the cooled reaction mixture onto a large beaker of crushed ice (e.g., 200-300 g) with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Neutralization: A precipitate should form. Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to afford the pure product.[13]

Quantitative Data Summary

The following table summarizes typical data for the compounds synthesized in this guide. Actual results may vary based on reaction scale and conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield
7-Methoxyquinoxalin-2(1H)-oneC₉H₈N₂O₂176.17Solid85-95%
This compoundC₉H₇ClN₂O194.62[14]Solid90-96%[5]

Expertise & Field-Proven Insights

  • Causality of Reagent Choice: Glyoxylic acid is an ideal dicarbonyl equivalent for this reaction as it directly installs the required carbonyl at the 2-position, which can then exist as its hydroxyl tautomer, primed for chlorination. POCl₃ is the reagent of choice for chlorination due to its high reactivity and the fact that its byproducts are easily removed during aqueous workup.[3]

  • Trustworthiness through Self-Validation: The success of each step validates the previous one. The formation of a precipitate in Step 1 that is consumed in Step 2 is a key indicator. Purity can be checked at each stage using TLC. For the chlorination, a successful reaction is marked by the complete disappearance of the polar quinoxalinone starting material and the appearance of a higher Rƒ spot corresponding to the less polar chloro-derivative.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure the 4-methoxy-1,2-phenylenediamine is of high purity. This starting material can oxidize and darken on storage; using fresh or purified diamine is recommended.

    • Incomplete Chlorination: The most common cause is moisture. Ensure the 7-methoxyquinoxalin-2(1H)-one intermediate is completely dry and that anhydrous conditions are maintained during the addition of POCl₃. Extending the reflux time can also drive the reaction to completion.

    • Difficult Workup: The quenching of POCl₃ is notoriously vigorous. Performing the quench very slowly with efficient stirring and cooling is critical for safety and control. Removing excess POCl₃ by vacuum distillation beforehand significantly tames this step.

References

Application Note: A Comprehensive Protocol for the Synthesis of Fluorescent Quinoxaline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Quinoxaline Scaffolds in Modern Fluorescence Imaging

Fluorescence imaging has become an indispensable tool in biological research and drug development, offering high sensitivity and spatiotemporal resolution for visualizing complex molecular processes in real-time.[1][2] At the heart of this technology are fluorescent probes—molecules designed to illuminate specific analytes, environments, or cellular structures. Among the various classes of fluorophores, quinoxaline derivatives have emerged as a privileged scaffold due to their robust chemical stability, synthetic accessibility, and highly tunable photophysical properties.[3][4]

The quinoxaline core, consisting of a benzene ring fused to a pyrazine ring, provides a planar and highly conjugated system that is inherently fluorescent.[5] Its true power lies in its sensitivity to the local microenvironment. By strategically modifying the quinoxaline backbone with electron-donating and electron-withdrawing groups, researchers can create sophisticated "push-pull" systems.[3][6] These probes exhibit environment-sensitive fluorescence, a property known as solvatochromism, where their emission color and intensity change in response to solvent polarity.[6] This feature is invaluable for developing sensors that can report on the polarity of protein binding sites or map the viscosity of intracellular compartments.[6][7]

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of fluorescent quinoxaline probes. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deep understanding of the entire workflow from conceptual design to final validation.

Part 1: The Core Chemistry - Synthesis via Condensation

The most reliable and widely adopted method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound (e.g., an α-diketone like benzil).[5][8][9][10] This classic reaction, first reported by Körner and Hinsberg, remains a cornerstone of N-heterocyclic chemistry due to its efficiency and broad substrate scope.[11]

The Reaction Mechanism: A Stepwise Explanation

Understanding the mechanism is critical for troubleshooting and optimizing the synthesis. The reaction proceeds through a well-defined pathway involving nucleophilic attack and dehydration.

  • Step 1: Catalyst Activation: An acid catalyst, such as camphorsulfonic acid (CSA) or even trace amounts of acetic acid, protonates one of the carbonyl groups of the 1,2-dicarbonyl compound.[12] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

  • Step 2: First Nucleophilic Attack: A lone pair of electrons from one of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Step 3: Proton Transfer & Dehydration: A proton is transferred, and a molecule of water is eliminated, forming an imine intermediate.

  • Step 4: Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Step 5: Final Dehydration: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline product.[12]

This entire process is a cascade that efficiently builds the heterocyclic core. The removal of water drives the reaction to completion, which is why solvents that allow for water removal (e.g., via a Dean-Stark trap) or reactions run at elevated temperatures are often successful.

G cluster_reactants Reactants cluster_process Process cluster_products Output R1 o-Phenylenediamine (Substituted or Unsubstituted) P1 Acid Catalyst (e.g., Acetic Acid, CSA) R2 1,2-Dicarbonyl Compound (e.g., Benzil) Prod Crude Quinoxaline Product P1->Prod Condensation Reaction P2 Solvent (e.g., Ethanol, Acetic Acid) P3 Heat / Reflux H2O 2x H₂O (Byproduct)

Caption: General workflow for quinoxaline synthesis.

G A o-Phenylenediamine + 1,2-Diketone B Protonation of Carbonyl (Acid Catalyst) A->B C Nucleophilic Attack by First Amine B->C D Intermediate Formation C->D E Dehydration (-H₂O) → Imine Formation D->E F Intramolecular Nucleophilic Attack E->F G Second Intermediate F->G H Final Dehydration (-H₂O) G->H I Aromatic Quinoxaline Product H->I

Caption: The core mechanism of acid-catalyzed quinoxaline formation.

Part 2: Detailed Experimental Protocol - Synthesis of 2,3-diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline, a foundational structure that can be readily adapted by using substituted starting materials to create novel fluorescent probes.

Materials and Equipment
Reagents & Solvents Equipment
o-Phenylenediamine (99.5%)Round-bottom flask (50 mL)
Benzil (99%)Reflux condenser
Rectified Spirit (95% Ethanol)Heating mantle with magnetic stirrer
Glacial Acetic Acid (Catalyst)Magnetic stir bar
Deionized WaterBeakers and graduated cylinders
Thin-Layer Chromatography (TLC) platesBuchner funnel and filter flask
TLC Eluent (e.g., 4:1 Hexane:Ethyl Acetate)Glass filter paper
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 50 mL round-bottom flask, prepare a solution of o-phenylenediamine (1.1 g, 10 mmol) in 15 mL of rectified spirit. In a separate beaker, dissolve benzil (2.1 g, 10 mmol) in 15 mL of rectified spirit, warming gently on the heating mantle if necessary to fully dissolve.

    • Causality: Using equimolar amounts ensures the most efficient conversion. Ethanol is an excellent solvent as it dissolves the organic reactants but allows the final product to precipitate upon addition of water.

  • Reaction Initiation: Add the warm benzil solution to the o-phenylenediamine solution in the round-bottom flask. Add a magnetic stir bar and 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Causality: The acid catalyst is crucial to activate the benzil's carbonyl groups, as described in the mechanism, significantly accelerating the rate of condensation.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle. Maintain the reflux with continuous stirring for 45-60 minutes.[10]

    • Causality: Heating provides the necessary activation energy for the condensation and dehydration steps. Refluxing prevents solvent loss while maintaining the reaction temperature.

  • Reaction Monitoring: After approximately 45 minutes, briefly pause the heating and check the reaction's progress using TLC. Spot the starting materials and the reaction mixture on a TLC plate and elute with a 4:1 hexane:ethyl acetate mixture. A new spot, corresponding to the product, should be visible (and often more fluorescent under UV light), while the starting material spots should diminish.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat. Add deionized water dropwise to the warm solution until a slight cloudiness persists.[10] Allow the flask to cool to room temperature, then place it in an ice bath for 20 minutes to maximize crystallization.

    • Causality: The quinoxaline product is poorly soluble in the ethanol/water mixture, causing it to precipitate out as a solid upon cooling.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.

  • Drying and Purification: Allow the product to air-dry. For higher purity, the crude product can be recrystallized from ethanol. The final product should be a crystalline solid.

Part 3: Probe Characterization - A Self-Validating System

Synthesizing a compound is incomplete without rigorous characterization to confirm its identity, purity, and photophysical properties. This validation is non-negotiable for ensuring trustworthy and reproducible results in downstream applications.

Structural and Photophysical Analysis
Technique Purpose Expected Result for 2,3-diphenylquinoxaline
¹H NMR Confirms the proton environment and structural integrity.Aromatic protons of the quinoxaline and phenyl rings will appear in the δ 7.0-8.5 ppm region.
¹³C NMR Confirms the carbon backbone of the molecule.Distinct signals for the aromatic carbons of the quinoxaline and phenyl substituents.
Mass Spec (MS) Confirms the molecular weight of the synthesized compound.A molecular ion peak [M+H]⁺ corresponding to the calculated mass (approx. 283.34 g/mol ).
FT-IR Identifies key functional groups.C=N stretching vibrations around 1590-1610 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
UV-Vis Determines the maximum absorption wavelength (λabs).Absorption maxima in the UV or near-visible range, characteristic of the conjugated system.
Fluorescence Determines the maximum emission wavelength (λem) and Stokes shift.Emission in the visible spectrum upon excitation at λabs. The difference between λem and λabs is the Stokes shift.

Part 4: Troubleshooting Common Synthesis Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Yield 1. Inactive or insufficient catalyst. 2. Reaction time or temperature too low. 3. Impure starting materials.1. Add a few more drops of glacial acetic acid. 2. Increase reflux time to 90 minutes; ensure a steady reflux is maintained. 3. Check the purity of reactants; recrystallize if necessary.
Product is Oily/Gummy 1. Incomplete reaction, leaving starting materials. 2. Insufficient cooling during precipitation.1. Re-run the reaction for a longer duration. 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Purify via column chromatography instead of recrystallization.
Multiple Spots on TLC 1. Side reactions occurring. 2. Incomplete reaction.1. Lower the reaction temperature slightly. 2. Purify the crude product using silica gel column chromatography to isolate the desired compound.

Conclusion

The synthesis of fluorescent quinoxaline probes is a powerful capability for any research team involved in molecular imaging or drug discovery. The condensation reaction presented here is a robust and versatile starting point for creating a vast library of custom probes. By understanding the underlying mechanism, carefully controlling reaction conditions, and rigorously characterizing the final product, researchers can confidently develop novel tools to explore complex biological systems.

References

The Versatile Heterocyclic Scaffold: 2-Chloro-7-methoxyquinoxaline as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among the various functionalized quinoxalines, 2-Chloro-7-methoxyquinoxaline has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and the inherent electronic properties of the pyrazine ring system allows for selective and diverse chemical modifications. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in key bond-forming reactions. Detailed protocols, mechanistic insights, and practical considerations are presented for researchers, chemists, and professionals in drug development to leverage this powerful synthetic intermediate.

Introduction: The Strategic Advantage of this compound

The utility of this compound stems from the distinct reactivity of its substituent groups. The chlorine atom at the 2-position serves as a versatile handle, readily participating in a wide array of cross-coupling and nucleophilic substitution reactions.[2] This reactivity is modulated by the electron-donating 7-methoxy group, which can influence the electronic density of the heterocyclic ring system and, consequently, the regioselectivity and rate of reactions. The quinoxaline nitrogen atoms act as electron-withdrawing groups, activating the C-Cl bond towards nucleophilic attack. This combination of features makes this compound an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[3][4]

Core Reactivity and Synthetic Pathways

The primary modes of synthetic transformation for this compound involve the displacement of the C2-chloro substituent. This can be achieved through several powerful and reliable methodologies, most notably Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Reactivity_of_2_Chloro_7_methoxyquinoxaline main This compound sub_node Nucleophilic Aromatic Substitution (SNAr) main->sub_node R-NH2, R-OH, R-SH suzuki_node Suzuki-Miyaura Coupling main->suzuki_node R-B(OR)2 [Pd Catalyst] buchwald_node Buchwald-Hartwig Amination main->buchwald_node R-NH2 [Pd Catalyst] sonogashira_node Sonogashira Coupling main->sonogashira_node R-C≡CH [Pd/Cu Catalyst] Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Pd Pre-catalyst and Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat to 80-120 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Filter (e.g., through Celite) F->G H Aqueous Work-up (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J

References

Application Notes & Protocols for the Development of Anticancer Agents Utilizing a 2-Chloro-7-methoxyquinoxaline Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the 2-Chloro-7-methoxyquinoxaline core as a versatile starting material for the synthesis and evaluation of novel anticancer agents. These application notes detail the synthetic rationale, provide step-by-step protocols for derivatization and biological evaluation, and discuss the mechanistic basis for the anticancer effects of this class of compounds, with a particular focus on the induction of apoptosis, cell cycle disruption, and inhibition of key oncogenic signaling pathways such as the VEGFR-2 pathway.[2][3][4][5][6][7]

Introduction: The Rationale for Targeting Cancer with this compound Derivatives

The development of targeted anticancer therapies remains a cornerstone of modern oncological research. Quinoxaline derivatives have emerged as a promising class of compounds due to their ability to interfere with various cancer-related pathways and enzymes.[1] The this compound core offers a strategic starting point for the synthesis of diverse chemical libraries for several key reasons:

  • Activated Reaction Site: The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

  • Modulation of Physicochemical Properties: The methoxy group at the 7-position can influence the solubility, lipophilicity, and metabolic stability of the resulting derivatives, which are critical parameters for drug-likeness.

  • Proven Anticancer Potential: Numerous studies have demonstrated that substituted quinoxalines exhibit significant cytotoxicity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer.[8][9][10]

  • Mechanistic Diversity: The anticancer effects of quinoxaline derivatives are often multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of crucial signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][5][7]

This guide will provide the necessary protocols to synthesize a library of 2-substituted-7-methoxyquinoxaline analogs and to perform a comprehensive in vitro evaluation of their anticancer potential.

Synthetic Chemistry: Derivatization of the Core Scaffold

The 2-chloro position on the quinoxaline ring is amenable to a variety of powerful C-C and C-N bond-forming reactions. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided as robust methods for generating a diverse library of compounds.

Synthesis of the this compound Core

A representative synthesis of the this compound core can be achieved through a condensation reaction followed by chlorination.

Protocol 2.1: Synthesis of 7-methoxyquinoxalin-2(1H)-one

  • To a solution of 4-methoxy-1,2-phenylenediamine (1.0 equiv.) in a suitable solvent such as methanol, add a solution of glyoxylic acid monohydrate (1.1 equiv.) in the same solvent dropwise at 0 °C.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting precipitate, 7-methoxyquinoxalin-2(1H)-one, is collected by filtration, washed with cold methanol, and dried under vacuum.

Protocol 2.2: Chlorination to this compound

  • A mixture of 7-methoxyquinoxalin-2(1H)-one (1.0 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.) is heated at reflux for 2-4 hours.[11]

  • After cooling to room temperature, the reaction mixture is carefully poured into a stirred mixture of ice and water.

  • The resulting precipitate is filtered, washed thoroughly with water to neutralize excess acid, and dried to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The following are generalized protocols. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 2.3: Suzuki-Miyaura Coupling for C-C Bond Formation

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture at 80-100 °C for 8-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-7-methoxyquinoxaline derivative.

Protocol 2.4: Buchwald-Hartwig Amination for C-N Bond Formation

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%).

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane and stir for 10-15 minutes to activate the catalyst.

  • To this mixture, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the reaction vessel and heat to 90-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-7-methoxyquinoxaline derivative.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is recommended to efficiently identify promising lead compounds. This involves an initial screen for cytotoxicity, followed by more detailed mechanistic studies on the most active derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 3.1: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Assay Parameter Measured Data Output Typical Representation
Cell Viability (MTT)Metabolic activityAbsorbance% Viability vs. Compound Concentration (IC₅₀ curve)
Apoptosis (Annexin V/PI)Phosphatidylserine externalization, membrane integrity% of early apoptotic, late apoptotic, and necrotic cellsDot plots and bar graphs
Cell Cycle AnalysisDNA content% of cells in G0/G1, S, and G2/M phasesHistograms and bar graphs
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3.2: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the test compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol 3.3: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[8]

Mechanistic Insights and Visualization

Hypothesized Mechanism of Action

Based on existing literature for quinoxaline derivatives, a plausible mechanism of action involves the inhibition of key protein kinases, such as VEGFR-2, leading to downstream effects on cell proliferation and survival.[2][3][5] This inhibition can trigger intracellular signaling cascades that culminate in cell cycle arrest and the induction of apoptosis.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling cluster_2 Cellular Outcomes Quinoxaline Derivative Quinoxaline Derivative VEGFR-2 VEGFR-2 Quinoxaline Derivative->VEGFR-2 Inhibition PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Blocks Activation RAS/MAPK Pathway RAS/MAPK Pathway VEGFR-2->RAS/MAPK Pathway Blocks Activation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Inhibition of Survival Survival PI3K/Akt Pathway->Survival Inhibition of Proliferation Proliferation RAS/MAPK Pathway->Proliferation Inhibition of Cell Cycle Arrest Cell Cycle Arrest Proliferation->Cell Cycle Arrest Induction of Apoptosis Apoptosis Survival->Apoptosis Induction of G Start Start Synthesis of Core Synthesis of This compound Start->Synthesis of Core Derivatization Library Synthesis (Suzuki & Buchwald-Hartwig) Synthesis of Core->Derivatization Cytotoxicity Screen MTT Assay on Cancer Cell Lines (HCT-116, MCF-7, HepG2) Derivatization->Cytotoxicity Screen Hit Identification Identify Compounds with Low IC50 Values Cytotoxicity Screen->Hit Identification Apoptosis Assay Annexin V / PI Staining Hit Identification->Apoptosis Assay Active Cell Cycle Analysis Propidium Iodide Staining Hit Identification->Cell Cycle Analysis Active Lead Optimization Lead Optimization Hit Identification->Lead Optimization Inactive Mechanistic Studies Further Mechanistic Studies (e.g., VEGFR-2 Assay) Apoptosis Assay->Mechanistic Studies Cell Cycle Analysis->Mechanistic Studies Mechanistic Studies->Lead Optimization

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Chloro-7-methoxyquinoxaline, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the criticality of structural integrity and purity assessment in drug development, this document details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers in adapting these methods. This guide serves as a practical, field-proven resource for ensuring the quality and identity of this important chemical entity.

Introduction and Molecular Overview

This compound is a substituted benzoheterocycle that serves as a versatile scaffold in medicinal chemistry. Its derivatives are explored for a wide range of pharmacological activities, making the unambiguous characterization of this starting material a foundational requirement for any research and development program. The presence of distinct functional groups—a chloro substituent, a methoxy group, and the quinoxaline core—necessitates a multi-technique approach to confirm its identity, structure, and purity.

Molecular Attributes:

PropertyValue
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Chemical Structure

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Rationale for NMR

For this compound, ¹H NMR is essential to confirm the substitution pattern on the aromatic rings and the presence of the methoxy group. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons of the quinoxaline core. For complex quinoxaline derivatives, 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for definitive signal assignment.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve high-resolution spectra.

2. Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Spectral Width: 0 to 200 ppm.

Data Interpretation and Expected Spectra

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The expected shifts for this compound are based on established principles of substituent effects on aromatic systems.[1][2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom AssignmentPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
H3~8.5 (s)~145.0
H5~7.8 (d)~129.0
H6~7.2 (dd)~125.0
H8~7.1 (d)~106.0
OCH₃~3.9 (s)~56.0
C2 (Cl)-~152.0
C7 (OCH₃)-~162.0
C4a-~140.0
C8a-~138.0

Note: Predicted values can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets.

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern.

Rationale for MS

For this compound, MS serves two primary purposes:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₇ClN₂O) with high accuracy.

  • Structural Verification: The fragmentation pattern, particularly the isotopic signature of chlorine, provides definitive evidence of the compound's identity.[5]

Experimental Protocol: GC-MS (EI)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

2. Instrumentation and Parameters:

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm).

  • GC Program:

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation and Expected Spectrum

The EI mass spectrum will exhibit a characteristic molecular ion and several key fragment ions.[6][7]

Table 2: Expected m/z Peaks and Fragment Identities

m/z ValueIon IdentitySignificance
194 [M]⁺Molecular ion peak.
196 [M+2]⁺Key Isotopic Peak : Confirms the presence of one chlorine atom (³⁷Cl isotope). Its intensity should be ~32% of the m/z 194 peak.
179[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
159[M - Cl]⁺Loss of a chlorine radical.
131[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment.

The presence of the [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio is a definitive fingerprint for a monochlorinated compound.[8][9]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities. A well-developed reversed-phase method can effectively separate the main compound from starting materials, by-products, and degradants.[10]

Rationale for HPLC

A stability-indicating HPLC method is crucial to ensure that the measured purity is accurate and that any potential impurities are resolved and detected.[11] For this compound, a C18 column is an excellent starting point due to its hydrophobicity, which provides good retention for aromatic compounds.[12]

Experimental Protocol: Reversed-Phase HPLC

1. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Prepare a stock solution of ~1.0 mg/mL by accurately weighing the reference standard and dissolving it in the diluent. Prepare working standards by dilution (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the main working standard.

2. Instrumentation and Parameters:

Table 3: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient: 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or λₘₐₓ from UV scan)
Injection Volume 10 µL
Data Analysis
  • A pure sample should yield a single major peak in the chromatogram.

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

  • The method should be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines.

Complementary Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Quinoxaline systems are chromophoric and exhibit distinct UV absorption.[13][14] A UV-Vis spectrum is useful for quickly confirming the presence of the quinoxaline core and for determining the optimal wavelength (λₘₐₓ) for HPLC detection.[15][16]

  • Protocol: Dissolve a small amount of sample in methanol or acetonitrile and record the spectrum from 200-400 nm.

  • Expected Result: Expect strong absorption maxima (λₘₐₓ) characteristic of the quinoxaline ring system, typically in the 240-260 nm and 300-340 nm regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

  • Protocol: Analyze the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Bands:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretch (methoxy group).

    • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

    • ~1250 cm⁻¹: Aryl-O-C stretch (methoxy ether).[17]

    • ~700-850 cm⁻¹: C-Cl stretch and C-H out-of-plane bending.

Integrated Analytical Workflow

The characterization of this compound is a sequential and confirmatory process. The following workflow ensures a comprehensive analysis from initial identification to final purity assessment.

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirms MW HPLC HPLC-UV Analysis MS->HPLC Identity Confirmed IR FT-IR Spectroscopy Report Final Certificate of Analysis HPLC->Report UV UV-Vis Spectroscopy UV->HPLC Sets λₘₐₓ Sample Sample Received: This compound Sample->NMR Sample->IR

Caption: Integrated workflow for the complete characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By systematically applying NMR for structural elucidation, mass spectrometry for molecular weight and elemental confirmation, and HPLC for purity assessment, researchers can ensure the quality and integrity of this vital pharmaceutical building block. The protocols and expected data presented in this guide provide a robust framework for achieving a comprehensive and reliable characterization.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-7-methoxyquinoxaline, a key intermediate in various synthetic applications. Our aim is to equip you with the expertise and practical insights needed to overcome common challenges in your experiments.

Introduction

This compound is a substituted quinoxaline derivative. The quinoxaline core is a prevalent scaffold in medicinal chemistry, and precise functionalization is critical for its intended biological activity. The purification of this compound, however, can present several challenges, primarily related to the removal of structurally similar impurities and potential product degradation. This guide will walk you through these challenges with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are largely dictated by the synthetic route employed. A frequent method for synthesizing 2-chloroquinoxalines is the chlorination of the corresponding 2-hydroxyquinoxaline (quinoxalin-2-one) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Therefore, the primary impurities to anticipate are:

  • Unreacted Starting Material: 7-methoxyquinoxalin-2(1H)-one may be present if the chlorination reaction does not go to completion.

  • Regioisomers: Depending on the synthetic precursor, the isomeric 2-chloro-6-methoxyquinoxaline could be a significant impurity.[2] The separation of these isomers can be particularly challenging due to their similar polarities.

  • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, especially during aqueous workup, which can revert the product back to 7-methoxyquinoxalin-2(1H)-one.[3]

  • Residual Chlorinating Agent and Byproducts: Traces of POCl₃ and its hydrolysis products (e.g., phosphoric acid) may also be present.[1]

Q2: What are the recommended primary purification methods for crude this compound?

A2: The two most effective and commonly employed purification techniques for this class of compounds are column chromatography and recrystallization.[1][4]

  • Column Chromatography: This is a highly versatile method for separating the desired product from a range of impurities, especially those with different polarities. Silica gel is the most common stationary phase.[1]

  • Recrystallization: This technique is excellent for removing small amounts of impurities and can yield a highly pure crystalline product, provided a suitable solvent or solvent system is identified.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. Quinoxaline derivatives are typically UV-active due to their aromatic nature, making them easily visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[1] Staining with iodine vapor can also be a useful visualization technique.

Troubleshooting Guides

Column Chromatography Troubleshooting

Column chromatography is a powerful tool, but achieving optimal separation requires careful consideration of the stationary and mobile phases.

Issue 1: Poor separation of the product from a closely-eluting impurity (e.g., a regioisomer).

  • Causality: The chosen eluent system lacks sufficient selectivity to differentiate between the product and the impurity due to their similar polarities.

  • Troubleshooting Steps:

    • Fine-tune Eluent Polarity: If using a hexane/ethyl acetate system, try small, incremental decreases in the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds and may improve separation.

    • Change Solvent System: Switch to a solvent system with different selectivity. For instance, if a hexane/ethyl acetate mixture is ineffective, consider a dichloromethane/methanol or a toluene/acetone system.[4]

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina, or explore reverse-phase chromatography.[4]

Issue 2: The product does not elute from the column.

  • Causality: The eluent system is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Gradually Increase Eluent Polarity: If using a gradient, ensure the final polarity is high enough to elute your compound. For isocratic elution, incrementally increase the percentage of the polar solvent. For example, in a hexane/ethyl acetate system, increase the ethyl acetate concentration.[1]

Issue 3: Streaking of spots on the TLC of column fractions.

  • Causality: This can be due to the compound being acidic or basic and interacting strongly with the silica gel, or the sample being overloaded on the column.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1.[5]

Workflow for Column Chromatography Troubleshooting

cluster_separation Poor Separation cluster_elution Elution Issues cluster_streaking Peak Shape Issues start Problem with Column Chromatography p1 Poor separation of product and impurity start->p1 p2 Product does not elute start->p2 p3 Streaking of spots on TLC start->p3 s1_1 Fine-tune eluent polarity p1->s1_1 Try first s1_2 Change solvent system p1->s1_2 If still poor s1_3 Change stationary phase p1->s1_3 Alternative s2_1 Increase eluent polarity p2->s2_1 s3_1 Add modifier to eluent p3->s3_1 Chemical cause s3_2 Reduce sample load p3->s3_2 Physical cause

Caption: Troubleshooting workflow for column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions can be an iterative process.

Issue 1: The product "oils out" instead of crystallizing.

  • Causality: This typically occurs when the melting point of the solute is lower than the boiling point of the solvent, the cooling process is too rapid, or impurities are inhibiting crystal lattice formation.[1]

  • Troubleshooting Steps:

    • Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a boiling point below the melting point of your compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Pre-purification: If impurities are the cause, an initial purification by column chromatography may be necessary to remove the problematic substances.[1]

Issue 2: No crystals form upon cooling.

  • Causality: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product and induce crystallization.

    • Add an "Anti-solvent": If the product is very soluble, try adding a non-polar "anti-solvent" (in which the product is insoluble) dropwise to the solution until it becomes slightly turbid. Then, heat the mixture until it is clear again and allow it to cool slowly.

    • Induce Nucleation: Scratching the inside of the flask at the solution-air interface with a glass rod can create nucleation sites and promote crystal growth.

Issue 3: Low recovery of the purified product.

  • Causality: The compound has significant solubility in the cold solvent, or too much solvent was used to wash the crystals.

  • Troubleshooting Steps:

    • Ensure Thorough Cooling: Make sure the solution is fully cooled in an ice bath to maximize precipitation.

    • Minimize Washing Solvent: Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.

Data Presentation: Solvent Properties for Purification

The choice of solvent is critical for both column chromatography and recrystallization. The following table provides properties of common laboratory solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexDielectric Constant
Hexane690.11.9
Toluene1112.42.4
Dichloromethane403.19.1
Diethyl Ether352.84.3
Ethyl Acetate774.46.0
Acetone565.121
Isopropanol823.918
Ethanol784.324.5
Methanol655.132.7
Acetonitrile825.837.5

Data sourced from publicly available chemical property databases.

Experimental Protocols

General Protocol for Column Chromatography

This protocol provides a general framework for the purification of this compound using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate and develop it with various eluent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the product an Rf value of approximately 0.3 and good separation from impurities.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and allow the silica to settle into a packed bed, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Logical Workflow for Purification Method Selection

cluster_analysis Initial Analysis cluster_decision Method Selection cluster_outcome Final Product start Crude this compound a1 Perform TLC analysis start->a1 d1 Assess purity and impurity profile a1->d1 c1 Are impurities significantly different in polarity? d1->c1 p1 Column Chromatography c1->p1 Yes p2 Recrystallization c1->p2 No (minor impurities) end Pure this compound p1->end p2->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In the development of novel pharmaceuticals and functional materials, the synthesis of substituted quinoxalines is of particular interest due to their prevalence in biologically active compounds.[2] However, the use of heteroaryl chlorides, such as 2-Chloro-7-methoxyquinoxaline, as coupling partners can present unique challenges.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions involving this compound. We will delve into common issues, provide detailed, step-by-step protocols, and explain the chemical principles behind our recommendations to empower you to achieve successful and reproducible results.

I. Understanding the Challenges with this compound

The primary challenge in using this compound as a substrate in Suzuki couplings lies in the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[3][4] This necessitates more forcing reaction conditions, which can lead to a host of side reactions and catalyst deactivation. Key challenges include:

  • Slow Oxidative Addition: The initial and often rate-limiting step of the catalytic cycle, the oxidative addition of the palladium catalyst to the C-Cl bond, can be sluggish.[4][5]

  • Catalyst Deactivation: The nitrogen atoms in the quinoxaline ring can act as Lewis bases and coordinate to the palladium center, forming inactive off-cycle complexes.[6] High temperatures can also lead to the formation of palladium black, an inactive form of the catalyst.[6]

  • Side Reactions: Common side reactions include dehalogenation of the starting material (replacement of -Cl with -H) and homocoupling of the boronic acid partner.[3][7]

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the this compound. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

A. Inefficient Catalyst System:

  • Cause: The combination of palladium source and ligand may not be active enough to facilitate the oxidative addition to the relatively unreactive C-Cl bond.[3]

  • Solution:

    • Ligand Choice: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4] These ligands stabilize the active Pd(0) species and promote oxidative addition.[5][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[8]

    • Palladium Source: While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common, consider using pre-catalysts like Buchwald G3 or G4 precatalysts. These are designed to generate the active Pd(0) catalyst cleanly and efficiently.[3]

B. Suboptimal Reaction Conditions:

  • Cause: The temperature, solvent, or base may not be ideal for this specific transformation.

  • Solution:

    • Temperature: Gradually increase the reaction temperature. Reactions with chloroquinoxalines often require elevated temperatures, typically in the range of 90-120°C.[1][7]

    • Solvent: Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water, are generally effective.[7] The water can help to solubilize the inorganic base.[7]

    • Base Selection: The choice of base is critical. While strong bases are needed, an overly strong base can promote side reactions. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[4][6]

C. Poor Reagent Quality:

  • Cause: Degradation of the boronic acid or palladium catalyst can halt the reaction.

  • Solution:

    • Boronic Acid: Boronic acids can undergo protodeboronation or form inactive boroxines.[7] Use fresh, high-quality boronic acid. If stability is an issue, consider converting it to a more stable boronate ester, such as a pinacol ester.[7]

    • Catalyst: Ensure your palladium source has not decomposed. The formation of palladium black is a visual indicator of catalyst death.[6][7]

Question 2: I'm observing a significant amount of dehalogenated product (7-methoxyquinoxaline). How can I minimize this side reaction?

Answer:

Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction, particularly with electron-deficient heteroaryl halides.[4]

  • Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[4] This can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[4]

  • Troubleshooting Steps:

    • Optimize the Base: Use a milder, non-nucleophilic base. K₃PO₄ is often a good choice as it is less prone to generating Pd-H species compared to stronger bases.[4]

    • Solvent Choice: Avoid alcohol-based solvents which can be a source of hydrides.[3] Anhydrous aprotic solvents like toluene or dioxane are preferable.

    • Ligand Selection: Bulky, electron-rich ligands can sometimes suppress dehalogenation by sterically shielding the palladium center and favoring the desired cross-coupling pathway.

    • Inert Atmosphere: While standard practice, ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[6] Oxygen can contribute to catalyst decomposition pathways that may indirectly lead to dehalogenation.

Question 3: My main impurity is the homocoupled product of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is another frequent issue.

  • Cause: This side reaction is primarily promoted by the presence of oxygen and Pd(II) species.[3][7]

  • Prevention Strategies:

    • Thorough Degassing: This is the most critical step. Degas your solvent and the reaction mixture thoroughly before adding the palladium catalyst.[7] This can be achieved by bubbling an inert gas through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

    • Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ directly can circumvent the need for in-situ reduction of a Pd(II) precursor, which can sometimes be inefficient and lead to side reactions.[7]

    • Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is standard, but a large excess can sometimes favor homocoupling.

III. Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will likely be necessary for your specific boronic acid partner.

Protocol 1: Standard Conditions for Suzuki Coupling

This protocol uses a commonly available catalyst system and provides a reliable baseline.

Reagents & Equipment:

  • This compound

  • Arylboronic acid

  • PdCl₂(dppf)

  • K₂CO₃

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), PdCl₂(dppf) (5 mol%), and K₂CO₃ (2.0 equiv.).[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol employs a more active catalyst system for cases where the standard conditions fail.

Reagents & Equipment:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃

  • SPhos

  • K₃PO₄

  • Toluene (anhydrous and degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.) to a dry Schlenk flask. In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5.5 mol%). Add the catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[4]

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 4-7 from Protocol 1.

IV. Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Parameter Screening
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Buchwald PrecatalystsProvides a reliable source of active Pd(0).
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[4]
Base K₃PO₄, Cs₂CO₃Effective bases that often minimize dehalogenation side reactions.[4]
Solvent Toluene, 1,4-DioxaneAprotic solvents that are generally stable under reaction conditions.[7]
Temperature 90 - 120°CHigher temperatures are often required for C-Cl bond activation.[1][7]
Boronic Acid Equiv. 1.3 - 1.5Ensures complete consumption of the limiting reagent.
Catalyst Loading 1 - 5 mol%A balance between reaction rate and cost.

Diagrams

Suzuki_Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(X) (X = Cl) B->C D Transmetalation C->D E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X (this compound) H->B I Ar'-B(OH)₂ J Base (e.g., K₃PO₄) I->J K [Ar'-B(OH)₃]⁻ J->K K->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Reaction Issue: Low Yield / No Reaction Q1 Is the catalyst system appropriate for a chloro-heterocycle? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions (T, Base, Solvent) optimized? A1_Yes->Q2 Sol1 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) and a reliable Pd(0) source. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are side products (dehalogenation, homocoupling) observed? A2_Yes->Q3 Sol2 Screen bases (K₃PO₄, Cs₂CO₃). Increase temperature (90-120°C). Use aprotic solvent (Toluene, Dioxane). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 For Dehalogenation: - Use milder base (K₃PO₄) - Ensure anhydrous conditions For Homocoupling: - Rigorously degas all reagents - Use a direct Pd(0) source A3_Yes->Sol3 End Successful Reaction A3_No->End Sol3->End

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

V. Conclusion

Optimizing the Suzuki coupling of this compound requires a systematic approach that addresses the inherent challenges of C-Cl bond activation in a heteroaromatic system. By carefully selecting the catalyst system, optimizing reaction conditions, and taking steps to minimize side reactions, researchers can successfully synthesize a wide range of valuable quinoxaline derivatives. This guide serves as a starting point, and we encourage the adaptation of these principles to your specific synthetic targets.

VI. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. --INVALID-LINK--

  • BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. --INVALID-LINK--

  • BenchChem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. --INVALID-LINK--

  • BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines. --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. --INVALID-LINK--

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. --INVALID-LINK--

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. --INVALID-LINK--

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. --INVALID-LINK--

  • CovaSyn. Optimizing Suzuki Coupling Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. --INVALID-LINK--

References

side reactions and byproducts in 2-Chloro-7-methoxyquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-7-methoxyquinoxaline. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind common side reactions, byproduct formation, and troubleshooting strategies, ensuring you can optimize your reaction for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route to this compound?

The most common and established route is a two-step process. First, a condensation reaction between 4-methoxy-1,2-phenylenediamine and a glyoxal derivative (commonly glyoxylic acid) is performed to yield the intermediate, 7-methoxyquinoxalin-2(1H)-one. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to afford the final product.[1][2]

Q2: My overall yield is consistently low. What are the most likely stages to be causing this?

Low yields can originate from either the initial cyclization or the subsequent chlorination step. In the cyclization stage, issues often stem from suboptimal reaction conditions (e.g., temperature, pH), leading to incomplete reaction or the formation of side products like benzimidazoles.[3][4] In the chlorination step, low yields are frequently caused by product degradation at high temperatures or incomplete conversion of the starting material.[5][6] Careful monitoring and optimization of both stages are crucial.

Q3: What are the critical safety precautions for the chlorination step?

The chlorination step requires stringent safety measures. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water to release HCl gas.[6] All work must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles, is mandatory. Ensure a quenching agent (like ice-cold water or a bicarbonate solution) is prepared in advance for the workup, and the addition of the reaction mixture to the quenching solution should be performed slowly and with caution.

Q4: How can I effectively purify the final this compound product?

The crude product after workup is often a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. If the crude product contains significant impurities that are difficult to remove by recrystallization, column chromatography on silica gel is the recommended alternative. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective.

Synthesis Workflow Overview

The synthesis proceeds in two distinct stages, each with its own set of challenges and optimization parameters.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 4-methoxy-1,2-phenylenediamine + Glyoxylic Acid B 7-methoxyquinoxalin-2(1H)-one A->B Condensation (e.g., Reflux in EtOH/H₂O) C 7-methoxyquinoxalin-2(1H)-one D This compound C->D Chlorination (e.g., POCl₃, Reflux) G Start 4-methoxy-1,2-phenylenediamine + Glyoxylic Acid Intermediate Schiff Base Intermediate Start->Intermediate Desired 7-methoxyquinoxalin-2(1H)-one (Desired Product) Intermediate->Desired Intramolecular Cyclization (Desired Pathway) Undesired 5-methoxy-1H-benzo[d]imidazole- 2-carbaldehyde (Byproduct) Intermediate->Undesired Oxidative Cleavage & Rearrangement (Side Reaction)

References

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-7-methoxyquinoxaline in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in the synthesis and application of 2-Chloro-7-methoxyquinoxaline: its poor solubility. This document moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

The solubility of this compound is governed by its molecular structure. The quinoxaline core is a relatively nonpolar, aromatic system. While the methoxy group adds some polarity, the chloro-substituent and the overall planarity of the molecule contribute to strong intermolecular forces (pi-pi stacking) in the solid state. Overcoming this crystal lattice energy requires a solvent that can effectively solvate the molecule.

Q2: I'm observing my starting material crashing out of the solution. What's the first thing I should check?

The first step is to confirm the identity and purity of your starting material and solvent. Impurities can sometimes significantly alter solubility characteristics. Ensure your solvent is dry, as water can impact the solubility of many organic compounds. If the materials are pure, the issue is likely a true solubility problem that will require modification of the reaction conditions.

Q3: Can I just heat the reaction to a higher temperature to dissolve the compound?

While increasing the temperature often improves solubility for many solids, this approach should be used with caution.[1] High temperatures can lead to degradation of starting materials or products, and promote unwanted side reactions.[2] It is crucial to first determine the thermal stability of this compound and your other reagents before resorting to high-temperature conditions.

Q4: Are there any "green" or more environmentally friendly solvent choices for reactions with quinoxalines?

Yes, recent research has focused on developing more sustainable synthetic methods for quinoxalines.[3] Water, ethanol, and ionic liquids have been explored as greener alternatives to traditional chlorinated or aprotic polar solvents.[4][5] Some methods even proceed under solvent-free conditions.[1] The suitability of these solvents will depend on the specific reaction you are performing.

Troubleshooting Guides: A Systematic Approach to Solubility Enhancement

When faced with poor solubility, a systematic, multi-pronged approach is often the most effective. The following sections detail experimental strategies to address this challenge, from simple solvent screening to more advanced techniques.

Workflow for Troubleshooting Poor Solubility

G cluster_0 Initial Observation cluster_1 Strategy 1: Solvent Optimization cluster_2 Strategy 2: Physical Methods cluster_3 Strategy 3: Chemical Methods cluster_4 Resolution A Poor solubility of This compound observed B Perform Solvent Screening A->B Start Here C Evaluate Co-solvent Systems B->C If single solvent is insufficient D Apply Sonication B->D Alternative G Optimized Reaction Conditions Achieved B->G C->D If solvent alone is insufficient F Investigate Phase Transfer Catalysis (PTC) C->F Alternative C->G E Controlled Heating D->E If needed D->G E->F Advanced technique E->G F->G

Caption: A decision-making workflow for addressing solubility issues.

Guide 1: Systematic Solvent Screening

The principle of "like dissolves like" is a fundamental starting point. The varied structural features of this compound suggest that a range of solvent polarities should be investigated.

Experimental Protocol: Isothermal Solubility Determination

This protocol provides a standardized method to quantify the solubility of this compound in various solvents at a constant temperature.[6]

  • Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[6]

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. A syringe with a filter is recommended.

  • Analysis: Determine the concentration of the dissolved solid in the supernatant. This can be achieved through methods such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established), HPLC, or by evaporating the solvent and weighing the residue.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Table 1: Recommended Solvents for Screening
Solvent ClassExamplesRelative PolarityRationale
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)HighThese solvents can solvate both polar and nonpolar parts of the molecule.[7]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMediumModerate polarity, good for dissolving many organic compounds.[7]
Chlorinated Dichloromethane (DCM), ChloroformMedium-LowOften effective for aromatic and halogenated compounds.[7]
Aromatic Toluene, XyleneLowMay interact favorably with the quinoxaline ring system.[7]
Alcohols Methanol, Ethanol, IsopropanolHigh (Protic)Capable of hydrogen bonding, which may or may not be favorable.
Guide 2: Leveraging Co-Solvent Systems

If a single solvent does not provide adequate solubility, a mixture of two or more miscible solvents (a co-solvent system) can be effective. This allows for fine-tuning of the overall solvent polarity.

Experimental Protocol: Co-Solvent System Evaluation
  • Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility. Select a co-solvent that is miscible with the primary solvent and has a different polarity.

  • Titration: To a suspension of the compound in the primary solvent, incrementally add the co-solvent while stirring and observing for dissolution.

  • Optimization: Once complete dissolution is achieved, note the ratio of the two solvents. You can then prepare a series of pre-mixed co-solvent systems around this ratio to find the optimal composition for your reaction.

Guide 3: Physical Methods for Enhancing Dissolution
Sonication

Sonication utilizes high-frequency sound waves to agitate particles in a solution.[8] This process, known as acoustic cavitation, involves the formation and collapse of microscopic bubbles, which generates localized high-pressure shock waves.[9] These shockwaves can break apart solid agglomerates, increasing the surface area exposed to the solvent and thereby accelerating dissolution.[9][10][11]

  • Setup: Prepare a suspension of this compound in the chosen solvent system in a reaction vessel.

  • Application: Place the reaction vessel in an ultrasonic bath. For more direct energy input, a probe sonicator can be used, though care must be taken to avoid localized overheating.

  • Duration: Sonicate the mixture for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.[8] Monitor the temperature of the mixture, as prolonged sonication can cause heating.[9]

  • Reaction Initiation: Once the solid has dissolved, proceed with the addition of other reagents. It may be necessary to continue sonication throughout the reaction to maintain homogeneity.

Guide 4: Advanced Chemical Strategies - Phase-Transfer Catalysis (PTC)

For reactions involving an ionic reactant that is soluble in an aqueous phase and an organic substrate (like this compound) that is soluble in an organic phase, phase-transfer catalysis can be a powerful solution.[12][13] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the ionic reactant into the organic phase where the reaction can occur.[12][14][15]

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Ionic Reactant (Y⁻) C PTC Catalyst (Q⁺X⁻) A->C Ion Exchange B This compound (R-X) D Product (R-Y) B->D E Leaving Group (X⁻) B->E E->C Regenerates Catalyst C->B Reaction

References

Technical Support Center: A Troubleshooting Guide for the Scale-Up of 2-Chloro-7-methoxyquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 2-Chloro-7-methoxyquinoxaline. Our focus is on providing practical, experience-driven insights to help you navigate the challenges of moving from bench-scale to larger-scale production.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up the synthesis of this compound from the laboratory to pilot or production scale introduces a new set of variables and potential issues. This guide is structured to address problems you might encounter at each critical stage of the process.

Low Yield or Incomplete Conversion

A common issue during scale-up is a drop in yield compared to smaller, laboratory-scale reactions.

Potential Cause Recommended Solutions
Poor Mixing and Mass Transfer In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: Optimize the stirrer design (e.g., impeller type, position) and agitation speed to ensure homogeneity. For very large vessels, consider the use of baffles to improve mixing.
Inadequate Temperature Control The larger volume-to-surface area ratio in scaled-up reactions can make heat dissipation more challenging, potentially leading to side reactions or product degradation. Solution: Implement a robust temperature control system, such as a jacketed reactor with a reliable heating/cooling unit. Monitor the internal reaction temperature closely and adjust the heating/cooling as needed to maintain the optimal temperature range.
Suboptimal Reagent Addition The rate of addition of reagents, particularly the chlorinating agent (e.g., POCl₃), is critical. Adding it too quickly can lead to localized high concentrations and side product formation. Solution: Utilize a calibrated addition funnel or a syringe pump for controlled, slow addition of the reagent. This ensures that the reagent is consumed as it is added, minimizing the potential for side reactions.
Impure Starting Materials Impurities in the starting material, 7-methoxyquinoxalin-2-ol, can interfere with the reaction and lead to the formation of undesired byproducts. Solution: Ensure the purity of the starting material through appropriate analytical techniques (e.g., NMR, HPLC) before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography.
Formation of Impurities

The impurity profile of a reaction can change significantly upon scale-up.

Potential Cause Recommended Solutions
Over-chlorination or Side Reactions At higher temperatures or with prolonged reaction times, side reactions can become more prevalent. Solution: Carefully monitor the reaction progress using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint and avoid over-reaction.
Hydrolysis of Product The product, this compound, can be sensitive to moisture, leading to hydrolysis back to the starting material or other byproducts, especially during workup.[1] Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize the product's contact with water.
Incomplete Quenching The quenching of the chlorinating agent is a critical step. Incomplete quenching can lead to the persistence of reactive species that can cause impurity formation. Solution: Develop a standardized and robust quenching procedure. The slow and controlled addition of the reaction mixture to a well-stirred, cooled quenching solution (e.g., ice-water or a basic solution) is crucial.
Difficulties in Product Isolation and Purification

Isolating and purifying the final product at a larger scale can present new challenges.

Potential Cause Recommended Solutions
Poor Crystallization Obtaining a crystalline product with good filterability can be difficult on a larger scale. Solution: Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate. Seeding the solution with a small amount of pure product can often induce crystallization and improve the crystal size and morphology.[2][3]
Inefficient Filtration On a larger scale, filtration can be slow and inefficient, leading to product loss. Solution: Select the appropriate filtration equipment for the scale of your reaction (e.g., Buchner funnel, filter press). Ensure a good seal on the filter and apply an appropriate level of vacuum.
Co-precipitation of Impurities Impurities can sometimes co-precipitate with the desired product, making purification difficult. Solution: Adjust the pH and/or the solvent composition during the workup and crystallization to maximize the solubility of the impurities while minimizing the solubility of the product. A recrystallization step may be necessary to achieve the desired purity.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the this compound synthesis?

The primary safety concern is the use of phosphorus oxychloride (POCl₃) as the chlorinating agent. POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas.[5][6][7] On a larger scale, the potential for a runaway reaction or accidental release is significantly higher. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood or a designated containment area.

  • Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill containment materials.[8]

  • Implement robust process safety management (PSM) protocols to mitigate risks.[5][9]

Q2: How can I monitor the progress of the reaction effectively at a larger scale?

In-process monitoring is crucial for a successful scale-up. While TLC can be a quick and useful tool, for more quantitative and reliable monitoring at a larger scale, consider using:

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide accurate information on the consumption of the starting material and the formation of the product and any impurities.

  • Gas Chromatography (GC): If the components are volatile, GC can be an effective monitoring tool.

  • In-situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information about the reaction progress without the need for sampling.

Q3: What is a "thermal runaway" and how can I prevent it during this reaction?

A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure, which can result in an explosion. The chlorination step using POCl₃ is exothermic and has the potential for thermal runaway if not properly controlled. To prevent this:

  • Understand the Reaction Energetics: Use techniques like reaction calorimetry to determine the heat of reaction and the maximum temperature rise under adiabatic conditions.[10][11][12][13] This data is essential for designing a safe and effective cooling system.

  • Controlled Reagent Addition: Add the POCl₃ slowly and in a controlled manner to allow the cooling system to dissipate the heat generated by the reaction.

  • Emergency Cooling: Have a contingency plan for emergency cooling in case of a temperature excursion.

III. Experimental Workflow and Diagrams

General Synthetic Workflow

The synthesis of this compound typically involves the chlorination of 7-methoxyquinoxalin-2-ol using a chlorinating agent like phosphorus oxychloride.

Synthesis_Workflow A 7-methoxyquinoxalin-2-ol B Reaction Vessel with Solvent A->B Charge D Heating and Stirring B->D C Phosphorus Oxychloride (POCl₃) C->B Slow Addition E Reaction Monitoring (TLC/HPLC) D->E In-process Control F Quenching (Ice-water) E->F Reaction Complete G Extraction F->G H Purification (Crystallization) G->H I This compound H->I

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low yield issues during scale-up.

Troubleshooting_Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complete Complete Conversion check_conversion->complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Purity incomplete->optimize_conditions workup_issue Investigate Workup & Isolation complete->workup_issue end Yield Improved optimize_conditions->end hydrolysis Check for Product Hydrolysis workup_issue->hydrolysis solubility Check Product Solubility in Aqueous Layers workup_issue->solubility purification_loss Evaluate Purification Losses workup_issue->purification_loss hydrolysis->end solubility->end purification_loss->end

References

Technical Support Center: Column Chromatography Purification of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-7-methoxyquinoxaline. Moving beyond a simple protocol, this document elucidates the underlying principles, offers field-proven troubleshooting solutions, and addresses frequently encountered challenges to empower users to achieve high-purity material consistently.

Core Principles: The Science of Separation

Successful purification of this compound hinges on the strategic manipulation of its interactions with the stationary and mobile phases. As a moderately polar, nitrogen-containing heterocyclic compound, its behavior in a chromatographic system is predictable and controllable.

Stationary Phase Selection: The Foundation of Selectivity

The choice of stationary phase is the most critical parameter influencing the separation.[1] The fundamental principle is to select a stationary phase with polarity characteristics similar to the sample components to maximize differential adsorption and, therefore, selectivity.[1]

  • Silica Gel (SiO₂): This is the most common and versatile stationary phase for separating quinoxaline derivatives due to its highly polar surface.[1][2] Its acidic nature, however, can sometimes be a liability. The lone pairs on the quinoxaline nitrogen atoms can interact strongly with acidic silanol groups (Si-OH) on the silica surface, which can lead to peak tailing or, in some cases, degradation of the target molecule.[3]

  • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms, alumina is an excellent alternative for acid-sensitive compounds.[1][3] For a basic compound like this compound, neutral or basic alumina can prevent degradation and often improves peak shape by minimizing strong acid-base interactions.

  • Deactivated Silica Gel: If peak tailing or low recovery is observed with standard silica, its acidic sites can be masked. This is achieved by pre-flushing the packed column with the mobile phase containing a small amount (1-2%) of a competing base, such as triethylamine (TEA).[3] This additive occupies the active acidic sites, allowing the analyte to elute more symmetrically.

Mobile Phase Optimization: The Driving Force of Elution

The mobile phase (eluent) carries the sample through the stationary phase. Its polarity determines the speed at which compounds elute. For this compound, a non-polar solvent is typically used as the "weak" solvent and a more polar solvent as the "strong" solvent.

  • Solvent System Selection: The most common system for this class of compounds is a mixture of hexane (or petroleum ether) and ethyl acetate (EtOAc).[2] The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent composition that provides a retention factor (Rƒ) of 0.2-0.4 for the desired product.[2][3] This Rƒ range typically ensures that the compound is well-retained on the column but will elute in a reasonable volume without excessive band broadening.[4]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Uses a constant solvent composition throughout the separation. It is simple and reliable for routine analysis of well-separated components.[5][6] However, it can lead to significant band-broadening for compounds that are strongly retained, reducing purification efficiency.[4]

    • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the more polar "strong" solvent.[7] This approach is highly advantageous for complex mixtures or when impurities have polarities significantly different from the product. It accelerates the elution of strongly retained compounds, resulting in sharper peaks, reduced analysis time, and often lower solvent consumption.[4][8]

Detailed Experimental Protocol: A Validated Workflow

This protocol outlines a standard procedure for the purification of crude this compound on a multi-gram scale using normal-phase flash column chromatography.

Step 1: TLC Analysis and Solvent System Determination
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the developed plate under a UV lamp (254 nm); quinoxaline derivatives are typically UV-active.[2]

  • Select the solvent system that gives the target compound an Rƒ value between 0.2 and 0.4 and provides the best separation from visible impurities.

Step 2: Column Packing (Slurry Method)
  • Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[9]

  • Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer (~1 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 Hexane:EtOAc).

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.[9]

  • Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry at any stage. [9]

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This adsorbs the sample onto the silica.

  • Carefully add this powder as a uniform layer on top of the packed column bed. Add a final thin layer of sand to protect the sample layer during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Begin elution using either an isocratic or gradient method. A step-gradient is often effective.

  • Collect the eluent in fractions (e.g., test tubes or flasks). The size of the fractions should be appropriate for the column size.

  • Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

Step 5: Isolation
  • Combine the fractions identified as containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q: My product is not eluting from the column, even after passing a large volume of solvent.

  • Possible Cause: The eluent system is not polar enough to displace the compound from the silica gel. This compound, with its nitrogen heterocycle and methoxy group, has polar character and can adsorb strongly.

  • Solution: Gradually increase the polarity of the mobile phase.[2] If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from a 9:1 to an 8:2, then 7:3 mixture. Monitor the eluent with TLC to see when the product begins to elute.

Q: The product is eluting along with a major impurity. My initial TLC showed good separation.

  • Possible Cause 1: The column was overloaded. Too much crude material was loaded relative to the amount of silica gel, exceeding the separation capacity of the column.

  • Solution 1: Repeat the chromatography with a smaller amount of crude material or increase the amount of silica gel (maintain a higher silica:compound ratio, e.g., 100:1).

  • Possible Cause 2: The eluent system is too polar. A solvent that is too "strong" will wash all compounds through the column quickly with little differential retention.[2]

  • Solution 2: Decrease the polarity of the eluent. If the initial TLC was promising, try running the column with a slightly less polar mobile phase than what was used for the TLC.

Q: The spots for my collected fractions are streaked or "tailing" on the TLC plate.

  • Possible Cause: This is a classic sign of interaction with active sites on the stationary phase or potential compound decomposition. The basic nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol groups on the silica surface.[3]

  • Solution: Deactivate the silica gel. Prepare your mobile phase with 1-2% triethylamine (TEA) and use this to both pack and run the column. The TEA will neutralize the acidic sites, leading to sharper, more symmetrical peaks.[3] Alternatively, switch to a neutral stationary phase like alumina.[1][3]

Q: I have very low recovery of my product after the column.

  • Possible Cause: The compound may be unstable on silica gel and is decomposing during the extended contact time of the chromatography.[10]

  • Solution: First, confirm stability. Spot your crude material on a TLC plate, run it in one dimension, dry the plate completely, and then rotate it 90 degrees and run it in the second dimension using the same solvent. If the compound is stable, it will remain as a single spot on the diagonal. If it is degrading, new spots will appear off the diagonal. If instability is confirmed, use a deactivated stationary phase (with TEA) or switch to neutral alumina.[3][10]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Detected q1 Product Not Eluting? start->q1 Check q2 Co-elution of Product & Impurity? start->q2 Check q3 Tailing/Streaking Peaks? start->q3 Check q4 Low Product Recovery? start->q4 Check sol1 Increase Eluent Polarity q1->sol1 Yes sol2a Decrease Eluent Polarity q2->sol2a Yes sol2b Reduce Sample Load q2->sol2b Also consider sol3 Add 1-2% TEA to Eluent OR Use Neutral Alumina q3->sol3 Yes sol4 Check Stability (2D TLC) Use Deactivated Silica/Alumina q4->sol4 Yes

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A1: The most common impurity depends on the synthetic route. If synthesized via chlorination (e.g., using POCl₃ or SOCl₂) of 2-hydroxy-7-methoxyquinoxaline, the primary impurity is often the unreacted hydroxy starting material.[2] Other potential impurities can include residual chlorinating agents and their by-products.[2]

Q2: How much silica gel should I use for my column? A2: A general guideline for flash chromatography is a silica gel-to-crude product weight ratio of 30:1 to 100:1.[9] For difficult separations where impurities are very close to the product on the TLC plate, a higher ratio (e.g., 100:1 or more) is recommended.

Q3: Should I use a gradient or isocratic elution for this purification? A3: While a simple isocratic elution can work if the impurities are well-separated from the product, a gradient elution is generally more efficient.[4][7] Starting with a low polarity mobile phase (e.g., 5% EtOAc in Hexane) and gradually increasing the EtOAc concentration will elute non-polar impurities first, then your product with a sharp peak, and finally wash off any highly polar impurities that are strongly adsorbed to the silica. This often results in better separation, less time, and reduced solvent usage.[4]

Q4: My compound is a solid. How should I best apply it to the column? A4: Dry loading is highly recommended over liquid loading for solid samples to achieve the best resolution.[9] Dissolving the compound and applying it as a concentrated liquid band can lead to uneven application and band broadening. Adsorbing the compound onto a small amount of silica first and loading the resulting powder creates a very narrow, uniform starting band, which is crucial for a high-quality separation.[9]

Q5: Can this compound degrade under typical purification conditions? A5: Yes, 2-chloroquinoxaline derivatives can be susceptible to hydrolysis, particularly under acidic conditions, which can convert the chloro group to a hydroxyl group.[11] Since standard silica gel is acidic, prolonged exposure on the column can potentially lead to some degradation.[3][10] If you suspect degradation (e.g., see a new spot appearing on TLCs of later fractions), using a deactivated silica column or switching to neutral alumina is the best course of action.[3]

References

Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Chloro-7-methoxyquinoxaline and its derivatives. This guide is designed to provide expert advice, troubleshooting protocols, and frequently asked questions to navigate the common pitfalls encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory challenges.

Diagram: Synthetic Pathways to this compound

Synthetic_Pathways cluster_0 Route A: Cyclocondensation cluster_1 Route B: Vilsmeier-Haack Reaction 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine 7-methoxyquinoxalin-2(1H)-one 7-methoxyquinoxalin-2(1H)-one 4-methoxy-1,2-phenylenediamine->7-methoxyquinoxalin-2(1H)-one Cyclocondensation Glyoxal derivative Glyoxal derivative Glyoxal derivative->7-methoxyquinoxalin-2(1H)-one This compound This compound 7-methoxyquinoxalin-2(1H)-one->this compound Chlorination POCl3 POCl3 POCl3->this compound 4-methoxyacetanilide 4-methoxyacetanilide 2-Chloro-7-methoxy-3-formylquinoxaline 2-Chloro-7-methoxy-3-formylquinoxaline 4-methoxyacetanilide->2-Chloro-7-methoxy-3-formylquinoxaline Vilsmeier Cyclization Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->2-Chloro-7-methoxy-3-formylquinoxaline Product_B This compound 2-Chloro-7-methoxy-3-formylquinoxaline->Product_B Decarbonylation (if required) Decarbonylation Decarbonylation

Caption: Overview of primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for preparing this compound?

A1: Both the cyclocondensation of 4-methoxy-1,2-phenylenediamine followed by chlorination (Route A) and the Vilsmeier-Haack reaction of 4-methoxyacetanilide (Route B) are viable.

  • Route A (Cyclocondensation) is often preferred for its straightforward approach and generally good yields of the quinoxalinone intermediate. However, the subsequent chlorination step can present challenges.

  • Route B (Vilsmeier-Haack) offers a direct entry to a functionalized quinoline, which may be advantageous if further substitution at the 3-position is desired. However, this reaction can be sensitive to the electron-donating nature of the methoxy group and may lead to regioselectivity issues or lower yields if not optimized.

Q2: My cyclocondensation reaction (Route A) is giving a low yield of 7-methoxyquinoxalin-2(1H)-one. What are the likely causes?

A2: Low yields in the cyclocondensation step are common and can often be attributed to several factors:

  • Purity of 4-methoxy-1,2-phenylenediamine: This starting material is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[1] It is crucial to use freshly purified or high-purity diamine.

  • Reaction Conditions: The condensation is typically carried out in a protic solvent like ethanol or acetic acid.[2] Suboptimal temperature or reaction time can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

  • Side Reactions: The formation of benzimidazole byproducts is a known side reaction in quinoxaline synthesis, especially under harsh acidic conditions.[1]

Q3: I am struggling with the chlorination of 7-methoxyquinoxalin-2(1H)-one using POCl₃. The reaction is either incomplete or gives a complex mixture.

A3: The chlorination of quinoxalinones can be challenging. Here are some key considerations:

  • Reagent Quality and Excess: Use freshly distilled phosphorus oxychloride (POCl₃). A significant excess of POCl₃ (5-10 equivalents) is often required to drive the reaction to completion.[3]

  • Temperature and Reaction Time: The reaction typically requires heating (reflux).[3] However, prolonged heating at high temperatures can lead to decomposition. Careful optimization of the reaction time by monitoring with TLC is crucial.

  • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by pouring the reaction mixture onto crushed ice.[3] Incomplete neutralization during work-up can lead to the hydrolysis of the product back to the starting material.

  • Electron-Donating Group Effect: The electron-donating methoxy group can influence the reactivity of the quinoxalinone, potentially making the chlorination more sluggish compared to unsubstituted analogs.

Q4: In the Vilsmeier-Haack reaction (Route B), I am observing the formation of multiple products. How can I improve the regioselectivity?

A4: The Vilsmeier-Haack reaction on substituted acetanilides can sometimes yield isomeric products. The directing effect of the methoxy group on the aromatic ring is a key factor.

  • Reaction Conditions: The temperature of the reaction is a critical parameter. Running the reaction at a lower temperature may improve regioselectivity.

  • Stoichiometry of Reagents: The ratio of POCl₃ to DMF can influence the reactivity of the Vilsmeier reagent. Fine-tuning this ratio may be necessary.

  • Substrate Purity: Ensure the 4-methoxyacetanilide is pure, as impurities can lead to side reactions.

Troubleshooting Guides

Guide 1: Low Yield in the Cyclocondensation of 4-methoxy-1,2-phenylenediamine
Symptom Potential Cause Troubleshooting Action
Dark-colored reaction mixture and low yield Oxidation of 4-methoxy-1,2-phenylenediamine.- Use freshly opened or purified diamine. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction (starting material remains) Suboptimal reaction conditions.- Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. - Ensure the chosen solvent (e.g., ethanol, acetic acid) is appropriate and dry.[2]
Formation of multiple spots on TLC Side reactions (e.g., benzimidazole formation).- Avoid excessively acidic conditions. If using a strong acid catalyst, consider a milder alternative.[1] - Optimize the reaction temperature to favor the desired product formation.
Guide 2: Challenges in the Chlorination of 7-methoxyquinoxalin-2(1H)-one
Symptom Potential Cause Troubleshooting Action
Incomplete conversion to this compound Insufficient chlorinating agent or reaction time.- Increase the excess of POCl₃ (up to 10 equivalents).[3] - Gradually increase the reflux time, monitoring by TLC every 30-60 minutes.
Product decomposes upon work-up Hydrolysis of the chloro-product back to the quinoxalinone.- Ensure the reaction mixture is poured onto a large excess of crushed ice to dissipate heat effectively.[3] - Neutralize the aqueous solution slowly and carefully with a base (e.g., NaHCO₃ or NH₄OH) while keeping the temperature low.[4]
Low isolated yield after purification Product loss during extraction or chromatography.- Use a suitable extraction solvent (e.g., dichloromethane or ethyl acetate). - For column chromatography, select an appropriate eluent system (e.g., hexane/ethyl acetate) to ensure good separation.[5]

Experimental Protocols

Protocol 1: Synthesis of 7-methoxyquinoxalin-2(1H)-one (Route A)
  • Dissolution: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound (Route A)
  • Reaction Setup: In a fume hood, add 7-methoxyquinoxalin-2(1H)-one (1.0 eq.) to a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.).[3]

  • Chlorination: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.[4]

  • Extraction and Purification: The crude product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][5]

Characterization Data for this compound

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0-8.2 (d, 1H), ~7.8-8.0 (d, 1H), ~7.2-7.4 (dd, 1H), ~7.0-7.2 (d, 1H), ~3.9-4.0 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160-162, ~145-147, ~142-144, ~140-142, ~130-132, ~128-130, ~120-122, ~105-107, ~55-57 (-OCH₃).
Mass Spectrometry (EI-MS) m/z: ~194 (M⁺), ~196 (M+2⁺) in an approximate 3:1 ratio, characteristic of a single chlorine atom.[6]

Note: Predicted and literature-based values for similar structures. Actual values may vary.[7][8]

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok check_cond Review Reaction Conditions (Temp, Time, Solvent) cond_ok Conditions OK check_cond->cond_ok check_workup Analyze Work-up & Purification workup_ok Procedure OK check_workup->workup_ok sm_ok->check_cond Yes purify_sm Action: Purify Starting Materials sm_ok->purify_sm No cond_ok->check_workup Yes optimize_cond Action: Optimize Conditions cond_ok->optimize_cond No optimize_workup Action: Refine Purification workup_ok->optimize_workup No end Successful Synthesis workup_ok->end Yes purify_sm->start optimize_cond->start optimize_workup->start

Caption: A logical diagram for troubleshooting the synthesis process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-7-methoxyquinoxaline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand as privileged scaffolds. Their prevalence in kinase inhibitors, anticancer agents, and functional organic materials underscores the importance of understanding their chemical behavior. The functionalization of the quinoxaline core, often achieved through nucleophilic aromatic substitution (SNAr) on haloquinoxalines, is a critical step in the development of novel molecules with tailored properties. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-7-methoxyquinoxaline, a key building block, with other relevant chloroquinoxalines. By examining the interplay of electronic and steric effects, supported by available experimental data, we aim to provide a predictive framework for synthetic planning.

The Mechanism of Nucleophilic Aromatic Substitution on Chloroquinoxalines

The reactivity of chloroquinoxalines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrazine ring. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-chlorine bond at the 2- and 3-positions, making these sites susceptible to nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the chlorine.[1] The stability of the anionic Meisenheimer complex is therefore paramount to the reaction's feasibility and rate. Electron-withdrawing groups on the quinoxaline ring enhance reactivity by further delocalizing the negative charge of the intermediate, thereby stabilizing it. Conversely, electron-donating groups can decelerate the reaction by destabilizing this intermediate.

Reactivity Profile of Key Chloroquinoxalines: A Comparative Analysis

While direct side-by-side kinetic studies comparing a wide range of substituted chloroquinoxalines are not extensively available in the literature, a robust understanding of their relative reactivities can be derived from established principles of physical organic chemistry and the analysis of individual reaction outcomes.

Baseline Reactivity: 2-Chloroquinoxaline

The parent 2-chloroquinoxaline serves as our baseline for comparison. Its reactivity is primarily dictated by the inherent electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. It readily undergoes SNAr with a variety of nucleophiles, including amines, thiols, and alkoxides.

A kinetic study of the reaction of 2-chloroquinoxaline with piperidine in various DMSO-water mixtures demonstrated that the reaction follows pseudo-first-order kinetics and is not amine-catalyzed.[2][3] The second-order rate constant was found to increase with a higher percentage of DMSO, highlighting the influence of the solvent on the reaction rate.[2] This data provides a valuable quantitative benchmark for the reactivity of the unsubstituted quinoxaline system.

Enhanced Reactivity: The Effect of a Strongly Electron-Withdrawing Group (2-Chloro-7-nitroquinoxaline)

The introduction of a nitro group, a potent electron-withdrawing substituent, at the 7-position is expected to significantly enhance the reactivity of the chloroquinoxaline core towards nucleophilic attack. The nitro group's strong -I (inductive) and -M (mesomeric) effects further delocalize the negative charge of the Meisenheimer complex, leading to a lower activation energy for its formation.

Experimental evidence supports this theoretical prediction. In the synthesis of N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine, 2-chloro-7-nitroquinoxaline reacts with p-methoxybenzylamine in refluxing ethanol with triethylamine as a base, affording the product in a high yield of 93% after only 3 hours.[4] This efficient transformation under relatively mild conditions is indicative of a highly activated substrate.

Modulated Reactivity: The Dual Nature of the Methoxy Group in this compound

The focus of our comparison, this compound, presents a more nuanced reactivity profile due to the dual electronic nature of the methoxy group. The methoxy group can exert both a -I (electron-withdrawing inductive) effect due to the electronegativity of the oxygen atom and a +M (electron-donating mesomeric or resonance) effect due to the lone pairs on the oxygen atom. The overall effect on the reaction rate depends on the position of the substituent and its ability to stabilize or destabilize the Meisenheimer complex.

In the case of this compound, the methoxy group is in the para-position relative to the C4a-N4 bond and meta to the C8a-N1 bond of the pyrazine ring. Its electron-donating resonance effect (+M) increases the electron density of the benzene portion of the quinoxaline ring system. This effect can partially counteract the electron-withdrawing nature of the pyrazine ring, potentially leading to a deactivation of the C2 position towards nucleophilic attack compared to the unsubstituted 2-chloroquinoxaline.

Conversely, the inductive effect (-I) of the methoxy group will still contribute to some degree of electron withdrawal. The net effect is a delicate balance between these opposing electronic influences. It is therefore predicted that this compound will be less reactive than 2-chloroquinoxaline in SNAr reactions.

Positional Isomerism: 2-Chloro-6-methoxyquinoxaline

The reactivity of the isomeric 2-chloro-6-methoxyquinoxaline is also governed by the electronic effects of the methoxy group. In this isomer, the methoxy group is para to the N1 atom and meta to the N4 atom. Similar to the 7-methoxy isomer, the +M effect of the methoxy group is expected to increase the electron density of the quinoxaline ring system, leading to a deactivation of the C2 position towards nucleophilic attack compared to the parent 2-chloroquinoxaline. The relative reactivity between the 6-methoxy and 7-methoxy isomers is difficult to predict without direct experimental comparison, as the subtle differences in the interaction of the methoxy group with the two nitrogen atoms would need to be considered.

Summary of Predicted Reactivity

Based on the principles of electronic effects in nucleophilic aromatic substitution, the predicted order of reactivity for the discussed chloroquinoxalines is as follows:

2-Chloro-7-nitroquinoxaline > 2-Chloroquinoxaline > this compound ≈ 2-Chloro-6-methoxyquinoxaline

This trend is visually summarized in the following diagram:

G cluster_reactivity Predicted SNAr Reactivity Nitro 2-Chloro-7-nitroquinoxaline (Highly Activated) Unsubstituted 2-Chloroquinoxaline (Activated) Nitro->Unsubstituted > Methoxy This compound (Moderately Activated) Unsubstituted->Methoxy > Isomer 2-Chloro-6-methoxyquinoxaline (Moderately Activated) Methoxy->Isomer

Caption: Predicted relative reactivity of substituted chloroquinoxalines in SNAr reactions.

Experimental Protocols

For the practical application of these building blocks, the following experimental protocols provide a starting point for their synthesis and subsequent functionalization.

Protocol 1: Synthesis of 2-Chloro-7-nitroquinoxaline

This protocol is adapted from the multi-gram preparation of 7-nitroquinoxalin-2-amine.[4]

Step 1: Synthesis of 7-Nitroquinoxalin-2-ol

  • In a round-bottom flask, stir a suspension of quinoxalin-2-ol (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of fuming nitric acid in glacial acetic acid.

  • Stir the mixture at room temperature for 24 hours.

  • Evaporate the solvent and stir the residue in water for 1 hour.

  • Filter the solid and wash with water to yield 7-nitroquinoxalin-2-ol.

Step 2: Chlorination to 2-Chloro-7-nitroquinoxaline

  • In a round-bottom flask, reflux a mixture of 7-nitroquinoxalin-2-ol (1 equivalent) in phosphorus oxychloride (POCl₃) for 3 hours.[4]

  • After cooling, slowly pour the mixture into a stirred mixture of ice and water.

  • Filter the precipitate and wash with water to obtain 2-chloro-7-nitroquinoxaline.[4]

G cluster_workflow Synthesis of 2-Chloro-7-nitroquinoxaline A Quinoxalin-2-ol B Nitration (HNO3, Acetic Acid) A->B C 7-Nitroquinoxalin-2-ol B->C D Chlorination (POCl3) C->D E 2-Chloro-7-nitroquinoxaline D->E

Caption: Synthetic workflow for the preparation of 2-chloro-7-nitroquinoxaline.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is a general representation of the SNAr reaction with an amine nucleophile.

  • To a solution of the chloroquinoxaline (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the amine (1-2 equivalents) and a base (e.g., triethylamine, potassium carbonate) if necessary.

  • Heat the reaction mixture to reflux or an appropriate temperature and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is a nuanced interplay of the activating effect of the pyrazine nitrogens and the dual electronic nature of the methoxy substituent. While the inherent electron deficiency of the quinoxaline core renders the 2-position susceptible to nucleophilic attack, the electron-donating resonance effect of the 7-methoxy group is predicted to moderate this reactivity, making it less reactive than the unsubstituted 2-chloroquinoxaline and significantly less reactive than highly activated analogues such as 2-chloro-7-nitroquinoxaline.

For researchers and drug development professionals, this understanding is crucial for designing efficient synthetic strategies. While direct quantitative comparisons are sparse, the principles outlined in this guide provide a solid foundation for predicting reactivity trends and selecting the appropriate chloroquinoxaline building block for the synthesis of novel, functionalized quinoxaline derivatives. Further kinetic studies are warranted to provide a more quantitative and comprehensive picture of the reactivity landscape of this important class of heterocyclic compounds.

References

A Comparative Guide to Suzuki Coupling: 2-Chloro-7-methoxyquinoxaline vs. 2-Bromo-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl scaffolds crucial for pharmaceutical and materials science applications.[1] The quinoxaline moiety, a privileged bicyclic heteroaromatic system, is a common feature in a multitude of biologically active compounds. Consequently, the efficient functionalization of haloquinoxalines via Suzuki coupling is of paramount importance.

This guide provides an in-depth technical comparison of two common precursors for the synthesis of 2-aryl-7-methoxyquinoxalines: 2-chloro-7-methoxyquinoxaline and 2-bromo-7-methoxyquinoxaline. We will delve into their relative reactivity, the nuances of reaction conditions, and provide field-proven insights to aid in the selection of the optimal substrate and methodology for your synthetic campaign.

The Decisive Step: Understanding Reactivity in Suzuki Coupling

The generally accepted order of reactivity for organic halides in Suzuki-Miyaura coupling is I > Br > Cl, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[2] The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] A weaker C-X bond, as in the case of C-Br compared to C-Cl, facilitates this oxidative addition, leading to a faster overall reaction rate.

The 7-methoxy group, an electron-donating substituent, increases the electron density on the quinoxaline ring system. While this can slightly deactivate the ring towards the initial oxidative addition compared to an unsubstituted quinoxaline, the primary factor governing the difference in reactivity between the 2-chloro and 2-bromo analogues remains the inherent strength of the C-X bond.

Performance Comparison: A Data-Driven Perspective

Feature2-Bromo-7-methoxyquinoxalineThis compoundRationale & Field Insights
Reactivity HighModerate to LowThe C-Br bond is weaker and more readily undergoes oxidative addition with Pd(0).
Typical Reaction Temp. Room temp. to 80 °C80 °C to 120 °CThe higher C-Cl bond strength necessitates more forcing conditions to achieve comparable reaction rates.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)Less reactive substrates often require a higher catalyst concentration to achieve full conversion in a reasonable timeframe.
Ligand Choice Standard phosphines (e.g., PPh₃, dppf) are often sufficient.Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) are often required.These specialized ligands facilitate the oxidative addition to the stronger C-Cl bond.
Cost & Availability Generally higher cost.Generally lower cost and more readily available.The synthesis of chloro-aromatics is often more straightforward and uses cheaper reagents.
Side Reactions Lower propensity for hydrodehalogenation.Higher propensity for hydrodehalogenation, especially at elevated temperatures.The more forcing conditions required for the chloro-substrate can lead to competing side reactions.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving palladium. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoxaline, forming a Pd(II) intermediate. This is typically the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂(X) pd0->pd_intermediate Ar-X oxidative_addition Oxidative Addition pd_diaryl Ar-Pd(II)L₂(Ar') pd_intermediate->pd_diaryl Ar'B(OH)₂ transmetalation Transmetalation pd_diaryl->pd0 product Ar-Ar' (Product) pd_diaryl->product reductive_elimination Reductive Elimination reactants Ar-X + Ar'B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the Suzuki coupling of 2-halo-7-methoxyquinoxalines. The protocol for the chloro-derivative is adapted from a study on the regioselective coupling of 2,6-dichloroquinoxaline, which demonstrated high reactivity at the 2-position.[4]

Protocol 1: Suzuki Coupling of 2-Bromo-7-methoxyquinoxaline (Standard Conditions)

Protocol_Bromo reagents Reagents 2-Bromo-7-methoxyquinoxaline (1.0 eq.) Arylboronic acid (1.2 eq.) Pd(PPh₃)₄ (3 mol%) K₂CO₃ (2.0 eq.) setup Reaction Setup Combine reagents in a Schlenk flask. Add degassed Toluene/H₂O (4:1). Purge with Argon for 15 min. reagents->setup reaction Reaction Heat to 80 °C with vigorous stirring. Monitor by TLC or LC-MS (typically 4-12 h). setup->reaction workup Work-up & Purification Cool to RT, dilute with EtOAc. Wash with H₂O and brine. Dry over Na₂SO₄, concentrate. Purify by column chromatography. reaction->workup

Caption: Experimental workflow for the Suzuki coupling of 2-bromo-7-methoxyquinoxaline.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 2-bromo-7-methoxyquinoxaline (1.0 eq.), the desired arylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound (Optimized for Aryl Chlorides)

Protocol_Chloro reagents Reagents This compound (1.0 eq.) Arylboronic acid (1.5 eq.) Pd₂(dba)₃ (2.5 mol%) SPhos (5 mol%) K₃PO₄ (2.0 eq.) setup Reaction Setup Combine reagents in a Schlenk flask. Add degassed 1,4-Dioxane. Purge with Argon for 15 min. reagents->setup reaction Reaction Heat to 100-110 °C with vigorous stirring. Monitor by TLC or LC-MS (typically 12-24 h). setup->reaction workup Work-up & Purification Cool to RT, filter through Celite. Concentrate the filtrate. Purify by column chromatography. reaction->workup

Caption: Experimental workflow for the Suzuki coupling of this compound.

Step-by-Step Methodology:

  • In a glovebox or under a stream of argon, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.), SPhos (0.05 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.) to a dry Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

The choice between this compound and 2-bromo-7-methoxyquinoxaline for Suzuki coupling is a classic trade-off between reactivity and cost.

  • For rapid synthesis and milder conditions , 2-bromo-7-methoxyquinoxaline is the superior choice. Its higher reactivity allows for the use of standard palladium catalysts and ligands, lower reaction temperatures, and shorter reaction times, which can be advantageous for sensitive substrates.

  • For cost-effective, large-scale synthesis , this compound is a compelling alternative. Although it requires more forcing conditions and specialized, often more expensive, catalyst systems, the lower cost of the starting material can provide a significant economic advantage.

Ultimately, the decision should be guided by the specific requirements of the synthetic project, including the scale of the reaction, the complexity and sensitivity of the coupling partners, and budgetary constraints. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully implement the Suzuki-Miyaura coupling of these valuable heterocyclic building blocks.

References

A Comparative Guide to the Biological Activity of 2-Chloro-7-methoxyquinoxaline Derivatives and Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological performance of derivatives of 2-Chloro-7-methoxyquinoxaline with established inhibitors in the fields of oncology and microbiology. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential of these compounds.

Introduction to Quinoxaline Derivatives

Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles. The introduction of a chloro group at the 2-position and a methoxy group at the 7-position of the quinoxaline ring system provides a key starting point for the synthesis of a variety of derivatives with potentially enhanced therapeutic efficacy.

Comparative Anticancer Efficacy

The cytotoxic potential of novel quinoxaline derivatives is often evaluated against a panel of human cancer cell lines and compared to standard chemotherapeutic agents. This section provides a comparative analysis of the in vitro anticancer activity of representative quinoxaline derivatives against the well-established drug, Doxorubicin.

Data Presentation: Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for a selection of quinoxaline derivatives and the standard anticancer drug Doxorubicin against human colon carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines are summarized below. Lower IC₅₀ values indicate greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline Derivative XVa HCT-1164.4[1]
MCF-75.3[1]
Quinoxaline Derivative VIIIc HCT-1162.5[1]
Doxorubicin HCT-1161.9[2]
MCF-70.8306[3]

Note: The specific quinoxaline derivatives listed are examples from the literature chosen for their potent activity and may not be directly synthesized from this compound but represent the broader class of anticancer quinoxalines.

Comparative Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant promise as antimicrobial agents. This section compares the in vitro antibacterial activity of quinoxaline derivatives with the widely used antibiotic, Ciprofloxacin.

Data Presentation: Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC values for representative quinoxaline derivatives and Ciprofloxacin against Escherichia coli and Staphylococcus aureus are presented below.

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative 5p S. aureus4[4]
E. coli-[4]
Quinoxaline Derivative 7c E. coli-[5]
Ciprofloxacin S. aureus0.5[6]
E. coli0.013[7]

Note: The specific quinoxaline derivatives are examples from the literature. "-" indicates data not available in the cited source.

Mechanistic Insights: Targeting Key Cellular Pathways

The biological activity of this compound derivatives can be attributed to their interaction with crucial cellular pathways that are often dysregulated in disease.

Anticancer Mechanism of Action

Several studies suggest that the anticancer effects of quinoxaline derivatives are mediated through the inhibition of key signaling pathways and enzymes essential for cancer cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway Inhibition : The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain quinoxaline derivatives have been shown to act as dual inhibitors of PI3K and mTOR, thereby blocking these pro-survival signals and inducing apoptosis in cancer cells.

  • Topoisomerase II Inhibition : Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. By stabilizing the transient DNA double-strand breaks created by the enzyme, topoisomerase II inhibitors like Doxorubicin and some quinoxaline derivatives lead to the accumulation of DNA damage and ultimately trigger apoptotic cell death.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Quinoxaline Derivatives Quinoxaline Derivatives Quinoxaline Derivatives->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K Inhibits

Topoisomerase_II_Inhibition DNA Replication/Transcription DNA Replication/Transcription Topoisomerase II Topoisomerase II DNA Replication/Transcription->Topoisomerase II Requires Transient DNA Double-Strand Break Transient DNA Double-Strand Break Topoisomerase II->Transient DNA Double-Strand Break Creates Accumulated DNA Damage Accumulated DNA Damage Topoisomerase II->Accumulated DNA Damage Leads to DNA Re-ligation DNA Re-ligation Transient DNA Double-Strand Break->DNA Re-ligation Followed by DNA Re-ligation->DNA Replication/Transcription Allows continuation of Apoptosis Apoptosis Accumulated DNA Damage->Apoptosis Quinoxaline Derivatives Quinoxaline Derivatives Quinoxaline Derivatives->Topoisomerase II Inhibits re-ligation Doxorubicin / Etoposide Doxorubicin / Etoposide Doxorubicin / Etoposide->Topoisomerase II Inhibits re-ligation

Antimicrobial Mechanism of Action

The antibacterial activity of quinoxaline derivatives is often attributed to their ability to interfere with essential bacterial processes. Fluoroquinolones, such as Ciprofloxacin, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8][9] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, the drugs lead to the fragmentation of bacterial DNA and subsequent cell death.[8] While the exact mechanism for all antimicrobial quinoxalines is not fully elucidated, their structural similarity to fluoroquinolones suggests a comparable mode of action for some derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds (quinoxaline derivatives and Doxorubicin) is prepared in the culture medium. The medium from the wells is replaced with the medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubate (48-72h) Incubate (48-72h) Compound Treatment->Incubate (48-72h) MTT Addition MTT Addition Incubate (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds (quinoxaline derivatives and Ciprofloxacin) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds in an appropriate kinase assay buffer.

  • Compound Dilution: Serially dilute the test compounds (e.g., quinoxaline derivatives) in the assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase and the test compound at various concentrations and incubate for a short period to allow for binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Luminescence-based assays: Measure the amount of ADP produced.

    • Fluorescence-based assays: Use a fluorescently labeled substrate to detect phosphorylation.

    • Radiometric assays: Use ³²P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.

  • IC₅₀ Calculation: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The comparative data presented in this guide highlight their potent biological activities, in some cases comparable to or exceeding that of established drugs. The elucidation of their mechanisms of action, particularly their ability to target key cellular pathways such as the PI3K/Akt/mTOR pathway and topoisomerase II, provides a rational basis for their further optimization and development. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to evaluate and characterize these and other novel therapeutic candidates. Future research should focus on structure-activity relationship studies to enhance the potency and selectivity of these derivatives, as well as in vivo studies to validate their therapeutic potential.

References

A Comparative Guide to the Validation of 2-Chloro-7-methoxyquinoxaline Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy.[1][2] Impurities introduced during synthesis can carry through to the final active pharmaceutical ingredient (API), potentially altering its therapeutic effect or introducing toxicity.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the critical task of validating the purity of 2-Chloro-7-methoxyquinoxaline, a key building block in the synthesis of various biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and reliable purity assessment.

The Criticality of Purity in Pharmaceutical Intermediates

The journey from a laboratory concept to a market-approved therapeutic is paved with rigorous quality control. Pharmaceutical intermediates like this compound are the foundational components of this journey. Their purity directly impacts the quality and safety of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent purity thresholds and validated analytical methods to ensure product consistency and patient safety.[3][4][5]

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power, sensitivity, and quantitative accuracy. It excels at separating the main compound from structurally similar impurities.

The "Why" Behind the HPLC Method

The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound. Its relatively nonpolar, aromatic structure lends itself to strong retention on a nonpolar stationary phase (like C18) and elution with a polar mobile phase. The inclusion of an organic modifier (e.g., acetonitrile or methanol) allows for precise control over the elution time, while a buffer or acid modifier (like trifluoroacetic acid) can improve peak shape, especially for heterocyclic compounds that may interact with residual silanols on the silica-based column packing.[6][7]

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

4. Data Analysis:

  • The purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (Main Peak)~ 12.5 min
Purity (Area %)99.8%
Impurity 1 (Retention Time)9.8 min (0.12%)
Impurity 2 (Retention Time)11.2 min (0.08%)

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 analysis1 Inject Sample prep3->analysis1 Prepared Sample analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 Chromatogram data2 Calculate Area % data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC purity determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structural and Quantitative Analysis

While HPLC is excellent for separating components, NMR spectroscopy offers a direct and primary method for both structural confirmation and purity assessment without the need for a reference standard of the impurities.[8] Quantitative NMR (qNMR) is a powerful technique that leverages the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.[9][10][11]

The Rationale for qNMR in Purity Validation

qNMR provides an orthogonal approach to chromatographic methods.[12] It is particularly valuable for determining the purity of a substance against a certified internal standard. This method is less susceptible to issues like the differential response factors of impurities in UV detection, which can affect the accuracy of HPLC area percentage calculations. The choice of a suitable internal standard with non-overlapping signals and a known purity is paramount for accurate quantification.[13]

Experimental Protocol: ¹H qNMR Purity of this compound

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • This compound sample

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the certified internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

4. Data Processing and Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Data Presentation: ¹H qNMR Purity Analysis
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Weight (mg) 10.255.12
Molecular Weight ( g/mol ) 194.62[14]116.07
¹H Signal (ppm) ~8.9 (s, 1H)~6.3 (s, 2H)
Integral Value 1.000.95
Purity of Standard (%) -99.9%
Calculated Purity (%) 99.7% -

Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire ¹H Spectrum prep3->analysis1 Prepared Sample analysis2 Optimize Parameters (e.g., D1) analysis1->analysis2 data1 Process Spectrum (Phase, Baseline) analysis2->data1 FID data2 Integrate Signals data1->data2 data3 Calculate Purity data2->data3

Caption: Workflow for qNMR purity determination of this compound.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of components in a mixture.Structural elucidation and absolute quantification.
Quantification Relative (area %) or external/internal standard calibration.Absolute quantification against a certified internal standard.
Strengths - High sensitivity for trace impurities.- Excellent resolving power for complex mixtures.- Widely available and automated.- Primary analytical method.- Does not require reference standards for impurities.- Provides structural information.- Nondestructive.[15]
Limitations - Requires reference standards for accurate quantification of impurities.- UV response factors can vary between analyte and impurities.- Potential for co-eluting impurities.- Lower sensitivity compared to HPLC.- Potential for signal overlap in complex mixtures.- Requires careful parameter optimization for accurate quantification.
Best For Routine quality control, detection of trace impurities, and stability studies.Definitive purity assessment, characterization of reference standards, and analysis of compounds without chromophores.

Conclusion: A Synergistic Approach

Both HPLC and NMR are indispensable tools for the validation of this compound purity. While HPLC provides a highly sensitive method for detecting and quantifying impurities, qNMR offers a robust, orthogonal technique for absolute purity determination and structural confirmation. A comprehensive validation strategy should ideally leverage the strengths of both techniques. HPLC can be employed for routine quality control and the detection of trace impurities, while qNMR serves as a primary method to certify the purity of reference standards and to provide an independent verification of purity. This dual-pronged approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

comparative study of different synthetic routes to 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7-methoxyquinoxaline is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique electronic and structural features make it a valuable scaffold in medicinal chemistry for the development of novel therapeutics. The efficient and scalable synthesis of this key building block is therefore of paramount importance. This guide provides a comparative analysis of the most pertinent synthetic strategies for this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison of their respective merits and drawbacks. Our objective is to equip researchers with the necessary information to select the most appropriate synthetic route based on their specific laboratory capabilities, scale requirements, and overall research goals.

Core Synthetic Strategies: An Overview

The synthesis of this compound is predominantly approached via a two-step sequence involving the initial formation of a quinoxalinone intermediate followed by a chlorination step. An alternative, more direct approach involves a one-pot cyclization and chlorination. This guide will dissect these two primary methodologies.

Route 1: The Two-Step Approach: Cyclocondensation Followed by Chlorination

This classical and widely adopted strategy involves two distinct chemical transformations:

  • Step 1: Synthesis of 7-methoxyquinoxalin-2(1H)-one. This step focuses on the construction of the core quinoxalinone ring system.

  • Step 2: Chlorination of 7-methoxyquinoxalin-2(1H)-one. This step introduces the desired chlorine atom at the 2-position.

Route 2: The One-Pot Synthesis

This approach aims to streamline the process by combining the cyclization and chlorination steps into a single reaction vessel, thereby improving operational efficiency and potentially reducing overall synthesis time and resource consumption.

Route 1: The Two-Step Approach

This reliable method offers high yields and well-understood reaction mechanisms, making it a popular choice in many research settings.

Step 1: Synthesis of 7-methoxyquinoxalin-2(1H)-one

The cornerstone of this step is the cyclocondensation reaction between 4-methoxy-1,2-phenylenediamine and a suitable two-carbon synthon. Glyoxylic acid is a common and effective choice for this transformation.

Mechanism: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the phenylenediamine onto the aldehyde carbon of glyoxylic acid, forming a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the carboxylic acid, followed by dehydration, leads to the formation of the stable quinoxalinone ring.

Experimental Protocol: Synthesis of 7-methoxyquinoxalin-2(1H)-one

  • Materials:

    • 4-methoxy-1,2-phenylenediamine

    • Glyoxylic acid monohydrate

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • To this solution, add glyoxylic acid monohydrate (1.05 eq) portion-wise with stirring at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield 7-methoxyquinoxalin-2(1H)-one as a solid.

Expected Yield: 85-95%

Step 2: Chlorination of 7-methoxyquinoxalin-2(1H)-one

The conversion of the hydroxyl group of the quinoxalinone to a chlorine atom is most effectively achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Mechanism: The reaction is believed to initiate with the phosphorylation of the hydroxyl group of the quinoxalinone by POCl₃, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion (from POCl₃) on the C2 carbon, leading to the displacement of the phosphate group and the formation of the desired this compound. The presence of a catalytic amount of a tertiary amine or DMF can accelerate the reaction.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 7-methoxyquinoxalin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane or Ethyl acetate

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reacts violently with water.

    • In a dry round-bottom flask equipped with a reflux condenser, suspend 7-methoxyquinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Yield: 75-90%

Route 2: The One-Pot Synthesis

This approach offers an attractive alternative to the two-step method by combining the cyclization and chlorination into a single, streamlined process. A potential one-pot synthesis could involve the reaction of 4-methoxy-1,2-phenylenediamine with a reactant that provides both the two-carbon unit and the chlorine atom, such as ethyl chloro-oxaloacetate.

Conceptual Mechanism: The reaction would likely proceed through an initial condensation of the phenylenediamine with the keto- and ester carbonyls of the ethyl chloro-oxaloacetate. Subsequent intramolecular cyclization and elimination of ethanol and water, followed by tautomerization and in-situ chlorination (or direct formation of the chlorinated product), would yield the final this compound.

Proposed Experimental Protocol: One-Pot Synthesis of this compound

  • Materials:

    • 4-methoxy-1,2-phenylenediamine

    • Ethyl chloro-oxaloacetate

    • A suitable high-boiling solvent (e.g., toluene, xylene)

    • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methoxy-1,2-phenylenediamine (1.0 eq), ethyl chloro-oxaloacetate (1.1 eq), and the solvent.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water and ethanol that are formed.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Yield: (Hypothetical) 60-75%. Note: This is a proposed route and the yield is an estimate. Experimental validation is required.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield High (typically 60-85% over two steps)Moderate (estimated 60-75%)
Reaction Time Longer (two separate reactions)Shorter (single operation)
Operational Simplicity More complex (isolation of intermediate)Simpler (fewer workup steps)
Reagent Availability Readily available starting materialsEthyl chloro-oxaloacetate may be less common
Scalability Well-established and scalablePotentially scalable, but may require more optimization
Process Control Better control over each individual stepLess control over individual transformations
Waste Generation Higher due to two separate workupsLower due to a single workup

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot Synthesis 4-methoxy-1,2-phenylenediamine_1 4-Methoxy-1,2-phenylenediamine 7-methoxyquinoxalin-2(1H)-one 7-methoxyquinoxalin-2(1H)-one 4-methoxy-1,2-phenylenediamine_1->7-methoxyquinoxalin-2(1H)-one Step 1: Cyclocondensation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->7-methoxyquinoxalin-2(1H)-one 2-Chloro-7-methoxyquinoxaline_1 This compound 7-methoxyquinoxalin-2(1H)-one->2-Chloro-7-methoxyquinoxaline_1 Step 2: Chlorination POCl3 POCl3 POCl3->2-Chloro-7-methoxyquinoxaline_1 4-methoxy-1,2-phenylenediamine_2 4-Methoxy-1,2-phenylenediamine 2-Chloro-7-methoxyquinoxaline_2 This compound 4-methoxy-1,2-phenylenediamine_2->2-Chloro-7-methoxyquinoxaline_2 Cyclization & Chlorination Ethyl_chloro-oxaloacetate Ethyl chloro-oxaloacetate Ethyl_chloro-oxaloacetate->2-Chloro-7-methoxyquinoxaline_2

A Comparative Guide to the Stability of 2-Chloro-7-methoxyquinoxaline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the quinoxaline scaffold stands as a privileged structure. Among its many derivatives, 2-Chloro-7-methoxyquinoxaline is a key building block, prized for its versatile reactivity that allows for the facile introduction of various functionalities. However, the stability of this intermediate under diverse reaction conditions is a critical parameter that dictates its suitability for multi-step syntheses and ultimately influences the purity and quality of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive assessment of the stability of this compound under a range of stress conditions, including acidic, basic, oxidative, reductive, thermal, and photolytic environments. Through a combination of established experimental protocols and supporting data from scientific literature, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors. Furthermore, an objective comparison with commercially available alternatives, namely 2-bromo-7-methoxyquinoxaline and 2-fluoro-7-methoxyquinoxaline, is presented to offer a broader perspective on the selection of starting materials.

The Pivotal Role and Inherent Reactivity of this compound

This compound serves as a cornerstone in the synthesis of a multitude of biologically active molecules. The electron-withdrawing nature of the quinoxaline ring system, coupled with the activating effect of the chloro substituent at the 2-position, renders this carbon susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, enabling the introduction of amines, alcohols, thiols, and other nucleophiles to build molecular complexity. The methoxy group at the 7-position, an electron-donating group, can modulate the electronic properties of the quinoxaline core, potentially influencing both reactivity and the biological activity of the final compound.

However, the very features that make this compound a valuable synthetic intermediate also expose it to potential degradation under various chemical environments. Understanding its stability profile is therefore not merely an academic exercise but a crucial aspect of process development and quality control in drug manufacturing.

Experimental Assessment of Stability: A Multi-faceted Approach

To rigorously evaluate the stability of this compound, a series of forced degradation studies are conducted. These experiments, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B), are designed to accelerate the degradation of the molecule under conditions more severe than those it would typically encounter during synthesis and storage.[1][2][3] This approach allows for the identification of potential degradation products and the elucidation of degradation pathways.

A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), is essential for these studies. Such a method must be capable of separating the parent compound from all its degradation products, ensuring accurate quantification of the remaining intact molecule.[4]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of This compound in an inert solvent (e.g., ACN) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Expose aliquots to different stressors base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Expose aliquots to different stressors oxidative Oxidative Stress (e.g., 3% H2O2, RT) stock->oxidative Expose aliquots to different stressors thermal Thermal Stress (e.g., 80°C, solid state) stock->thermal Expose aliquots to different stressors photolytic Photolytic Stress (ICH Q1B guidelines) stock->photolytic Expose aliquots to different stressors reductive Reductive Stress (e.g., NaBH4, RT) stock->reductive Expose aliquots to different stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time intervals base->hplc Analyze at time intervals oxidative->hplc Analyze at time intervals thermal->hplc Analyze at time intervals photolytic->hplc Analyze at time intervals reductive->hplc Analyze at time intervals mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize degradation products

Figure 1. A generalized workflow for conducting forced degradation studies on this compound.

In-Depth Analysis of Stability Under Various Conditions

Hydrolytic Stability: The Influence of pH

The C-Cl bond in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH.

  • Acidic Conditions (pH 1-3): Under acidic conditions, the nitrogen atoms of the quinoxaline ring can be protonated, further activating the C2 position towards nucleophilic attack by water. This leads to the formation of 7-methoxyquinoxalin-2(1H)-one as the primary degradation product. The rate of hydrolysis is expected to increase with decreasing pH and increasing temperature.

  • Neutral Conditions (pH ~7): At neutral pH, the rate of hydrolysis is generally slow at ambient temperature. However, elevated temperatures can promote the formation of the corresponding quinoxalinone.

  • Basic Conditions (pH 11-13): In the presence of a strong base, direct nucleophilic substitution by hydroxide ions occurs, also yielding 7-methoxyquinoxalin-2(1H)-one. The reaction rate is dependent on the concentration of the hydroxide ion and the temperature.

Oxidative Stability: Susceptibility to Peroxides

Quinoxaline derivatives can be susceptible to oxidation, particularly at the nitrogen atoms, which can lead to the formation of N-oxides. The presence of the electron-donating methoxy group may slightly increase the electron density of the ring system, potentially influencing its susceptibility to oxidation. Exposure to common oxidizing agents, such as hydrogen peroxide, can lead to the formation of the corresponding quinoxaline-N-oxide derivatives. The C-Cl bond is generally stable under mild oxidative conditions.

Thermal Stability: Assessing the Impact of Heat

In the solid state, this compound is expected to be relatively stable at elevated temperatures for short durations, as is common for many crystalline organic compounds. However, prolonged exposure to high temperatures (e.g., >80°C) can lead to gradual decomposition. The degradation pathway under thermal stress may be complex, potentially involving polymerization or the elimination of HCl. It is crucial to perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine the melting point and onset of decomposition.

Photostability: The Effect of Light Exposure

As a substituted aromatic compound, this compound has the potential to absorb UV radiation, which can lead to photodegradation. The primary mechanism of photodegradation for haloaromatic compounds often involves the homolytic cleavage of the carbon-halogen bond to generate radical intermediates. These radicals can then undergo a variety of reactions, leading to a complex mixture of degradation products. Photostability testing should be conducted according to ICH Q1B guidelines, which specify exposure to a combination of UV and visible light.

Reductive Stability: The Fate of the C-Cl Bond

The carbon-chlorine bond in this compound is susceptible to reductive cleavage. This is a critical consideration when employing reducing agents in subsequent synthetic steps.

  • Catalytic Hydrogenation: The use of hydrogen gas with a palladium catalyst (H₂/Pd) is a common method for the reduction of various functional groups. Under these conditions, the C-Cl bond in this compound is readily cleaved to yield 7-methoxyquinoxaline.[4][5][6][7] This reaction is often clean and high-yielding.

  • Hydride Reducing Agents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will also reduce the C-Cl bond. Milder reagents such as sodium borohydride (NaBH₄) are generally less effective for the reduction of aryl chlorides unless activated by a transition metal catalyst.[1][3] However, in the context of a stability study, forcing conditions with NaBH₄ at elevated temperatures may lead to some degree of dehalogenation.

Comparative Stability Analysis: Exploring Halogenated Alternatives

In drug discovery programs, the choice of the halogen atom on a key intermediate can significantly impact not only the biological activity but also the physicochemical properties and stability of the molecule. Here, we compare the expected stability of this compound with its bromo and fluoro analogs.

Stress Condition This compound 2-Bromo-7-methoxyquinoxaline 2-Fluoro-7-methoxyquinoxaline
Acidic Hydrolysis Moderate susceptibilityHigher susceptibility to hydrolysisLower susceptibility to hydrolysis
Basic Hydrolysis Moderate susceptibilityHigher susceptibility to hydrolysisLower susceptibility to hydrolysis
Oxidative Stress Generally stable C-X bondGenerally stable C-X bondGenerally stable C-X bond
Thermal Stability GoodSimilar to chloro-analogPotentially higher stability
Photolytic Stability Susceptible to C-Cl cleavageMore susceptible to C-Br cleavageLess susceptible to C-F cleavage
Reductive Dehalogenation Readily cleavedMore readily cleavedMore resistant to cleavage

Justification for the Comparative Assessment:

  • Hydrolytic Stability: The C-F bond is significantly stronger than the C-Cl and C-Br bonds, making the fluoro-derivative more resistant to nucleophilic attack and hydrolysis. Conversely, the C-Br bond is weaker, rendering the bromo-derivative more labile.

  • Photolytic Stability: The bond dissociation energies follow the order C-F > C-Cl > C-Br. Consequently, the C-Br bond is the most susceptible to homolytic cleavage upon exposure to UV light, while the C-F bond is the most robust.

  • Reductive Stability: The ease of reductive dehalogenation generally follows the trend I > Br > Cl > F. Therefore, the C-Br bond will be the easiest to reduce, followed by the C-Cl bond, with the C-F bond being the most resistant to cleavage under typical reductive conditions.

Practical Implications for Drug Development

The stability profile of this compound has several important implications for its use in drug development:

  • Reaction Condition Selection: Care must be taken when subjecting this intermediate to strongly acidic or basic conditions, especially at elevated temperatures, to avoid the formation of the corresponding quinoxalinone impurity.

  • Purification Strategies: The potential for degradation underscores the importance of robust analytical methods to monitor the purity of the intermediate and the final product. Appropriate purification techniques should be employed to remove any process-related impurities and degradants.

  • Storage and Handling: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at controlled room temperature.

  • Choice of Halogen: For synthetic routes that require harsh conditions or involve reductive steps where dehalogenation is undesirable, the more stable 2-fluoro-7-methoxyquinoxaline might be a more suitable starting material. Conversely, if a subsequent step requires a more facile coupling reaction, the more reactive 2-bromo-7-methoxyquinoxaline could be advantageous.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel drug candidates. A thorough understanding of its stability under various reaction and storage conditions is paramount for ensuring the successful development of robust and efficient synthetic processes. This guide has provided a detailed assessment of its stability profile and offered a comparative analysis with its bromo and fluoro analogs. By leveraging this knowledge, researchers and drug development professionals can navigate the challenges associated with its use and make strategic decisions to optimize their synthetic routes, ultimately contributing to the development of high-quality and safe medicines.

Experimental Protocols

Protocol 1: Forced Degradation by Acidic Hydrolysis
  • Prepare a stock solution of this compound in acetonitrile (ACN) at a concentration of 1 mg/mL.

  • To a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

Protocol 2: Forced Degradation by Basic Hydrolysis
  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • To a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

Protocol 3: Forced Degradation by Oxidation
  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • To a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with a 3% solution of hydrogen peroxide in water.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

Protocol 4: Forced Degradation by Thermal Stress
  • Place a known amount of solid this compound in a clear glass vial.

  • Heat the sample in an oven at 80°C.

  • At specified time intervals (e.g., 24, 48, 72 hours), remove a portion of the solid, dissolve it in a suitable solvent (e.g., ACN), and analyze by HPLC.

Protocol 5: Forced Degradation by Photolytic Stress
  • Expose a solution of this compound (1 mg/mL in ACN/water) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC at appropriate time intervals.

Protocol 6: Forced Degradation by Reductive Stress
  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or THF) at a concentration of 1 mg/mL.

  • Add an excess of a reducing agent (e.g., 5 equivalents of sodium borohydride).

  • Stir the reaction at room temperature.

  • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Quench the reaction by the careful addition of acetone, followed by water, before HPLC analysis.

References

A Comparative Analysis of the Cytotoxic Landscape of 2-Chloro-7-methoxyquinoxaline Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Among the myriad of quinoxaline derivatives, those bearing a chloro group at the 2-position and a methoxy group at the 7-position have emerged as a promising class of cytotoxic agents against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of several 2-Chloro-7-methoxyquinoxaline analogs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Strategic Importance of the this compound Scaffold

The this compound core serves as a versatile template for the development of potent anticancer agents. The chlorine atom at the 2-position acts as a crucial leaving group, facilitating nucleophilic substitution reactions for the synthesis of a wide array of analogs. This reactivity allows for the introduction of various pharmacophores, enabling the fine-tuning of the molecule's biological activity. The methoxy group at the 7-position, an electron-donating group, can influence the electronic properties of the quinoxaline ring system, potentially enhancing interactions with biological targets.[3]

Comparative Cytotoxicity of this compound Analogs

The in vitro cytotoxic activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following table summarizes the IC50 values for a selection of these analogs, highlighting the impact of different substituents on their anticancer potency.

Compound IDR Group (at position 2)Cancer Cell LineIC50 (µM)Key Findings & Putative MechanismReference
VIIIc -NH-C6H4-NH-C(=S)NH-C6H5HCT116 (Colon)2.5Induces cell cycle arrest at the G2/M phase.[4][5]
MCF-7 (Breast)9.0[2][5]
XVa -NH-C6H4-CO-NH-C6H5HCT116 (Colon)4.4[4][5]
MCF-7 (Breast)5.3[4][5]
VIId -NH-C6H4-NH-CO-C6H4-OCH3HCT116 (Colon)7.8Moderate activity.[5]
VIIIa -NH-C6H4-NH-C(=S)NH-CH3HepG2 (Liver)9.8Good activity against liver cancer cells.[5]
VIIIe -NH-C6H4-NH-C(=S)NH-C6H4-ClHCT116 (Colon)8.4Moderate activity.[5]

Analysis of Structure-Activity Relationship (SAR):

The data presented above suggests that the nature of the substituent introduced at the 2-position significantly influences the cytotoxic activity of the this compound scaffold. For instance, the thiourea-containing analog VIIIc demonstrates potent activity against HCT116 colon cancer cells, suggesting that the thiourea moiety may play a critical role in its mechanism of action.[5] The replacement of the thiourea with a urea or amide linkage, as seen in other analogs, results in varied potencies across different cell lines, underscoring the importance of this functional group in dictating the cytotoxic profile.[5]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with key cellular processes, including cell cycle progression and the activity of crucial enzymes.[5] Several studies have indicated that these compounds can induce apoptosis (programmed cell death) and modulate the activity of protein kinases that are often dysregulated in cancer.[5][6]

Cell Cycle Arrest

A notable mechanism of action for some of the more potent this compound analogs is the induction of cell cycle arrest. For example, compound VIIIc has been shown to cause a significant disruption in the cell cycle of HCT116 cells, leading to an accumulation of cells in the G2/M phase.[4][5] This arrest prevents the cancer cells from progressing through mitosis and ultimately leads to cell death.

Kinase Inhibition

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, partly due to its ability to act as a competitive inhibitor of ATP binding to various kinases.[5] While not extensively detailed for all the analogs listed, it is plausible that some of these compounds exert their cytotoxic effects by inhibiting key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR).[5][7] Further enzymatic assays are required to fully elucidate the specific kinase targets for each analog.

Experimental Methodologies: A Guide to Reproducible Research

The evaluation of the cytotoxic potential of novel compounds relies on robust and reproducible in vitro assays. The following protocols are standard methods used in the field.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Quinoxaline Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Potential Signaling Pathways Targeted by Quinoxaline Analogs

The anticancer activity of quinoxaline derivatives is often linked to their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival. While the precise pathways affected by each this compound analog require specific investigation, the broader class of quinoxalines has been shown to interfere with pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in cancer.

Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcome Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Quinoxaline Quinoxaline Analogs Quinoxaline->EGFR Quinoxaline->VEGFR

Caption: Putative signaling pathways targeted by quinoxaline analogs.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design and synthesis of novel anticancer agents. The comparative analysis of its analogs reveals that modifications at the 2-position can significantly impact cytotoxic potency and selectivity against different cancer cell lines. Future research should focus on expanding the library of these analogs and conducting comprehensive studies to elucidate their precise mechanisms of action, including the identification of specific molecular targets. In vivo studies are also warranted to evaluate the therapeutic potential of the most promising compounds in preclinical cancer models.

References

A Comparative Guide to Confirming the Structure of 2-Chloro-7-methoxyquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the reactivity of 2-Chloro-7-methoxyquinoxaline, focusing on the confirmation of its reaction products. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles and analytical strategies essential for unambiguous structural elucidation. We will explore common reaction pathways, provide comparative experimental data, and detail the methodologies required for confident product characterization.

Introduction: The this compound Scaffold

This compound is a key heterocyclic intermediate in medicinal chemistry. Its structure, featuring a pyrazine ring fused to a benzene ring (a quinoxaline core), is a common motif in a wide array of biologically active compounds, including kinase inhibitors and anticancer agents. The molecular formula is C₉H₇ClN₂O, and it has a molecular weight of 194.62 g/mol .[1][2][3]

The synthetic utility of this scaffold is primarily dictated by the reactivity of the chlorine atom at the C2 position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a variety of nucleophiles. The methoxy group at the C7 position serves to modulate the electronic properties and solubility of the molecule and its derivatives. Understanding the reactivity of the C2-chloro group is paramount for the strategic design and synthesis of novel quinoxaline-based compounds.[4]

Reactivity Profile: The Nucleophilic Aromatic Substitution (SₙAr) Pathway

The core of this compound's reactivity lies in the SₙAr mechanism. The two nitrogen atoms within the quinoxaline ring act as strong electron-withdrawing groups, which polarizes the C2-Cl bond and reduces the electron density at the C2 carbon. This inherent electronic property makes the C2 position highly electrophilic and activates the chloro-substituent for nucleophilic attack.[4]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.

The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The electron-withdrawing nature of the quinoxaline nitrogens is crucial for stabilizing this intermediate, thus facilitating the reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Comparative Analysis of Nucleophilic Substitution Reactions

The versatility of this compound allows for the introduction of diverse functional groups at the C2 position. Below, we compare its reaction with common classes of nucleophiles.

Amination: Reaction with Amines

The reaction with primary and secondary amines is one of the most frequently employed transformations. These reactions typically proceed under mild to moderate heating in a polar solvent like ethanol or isopropanol, often with a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[5]

Experimental Causality:

  • Solvent: Polar protic solvents like ethanol can solvate the ions formed in the transition state, facilitating the reaction.

  • Base: An external base is crucial to prevent the protonation of the amine nucleophile by the generated HCl, which would render it unreactive.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction, with reflux conditions being common.[5]

Reactions with Other Nucleophiles

While amination is prevalent, other nucleophiles can also be effectively utilized:

  • Alkoxides/Phenoxides: Strong nucleophiles like sodium or potassium alkoxides can displace the chloride to form ethers. The reaction is typically performed in the corresponding alcohol as the solvent or in an aprotic polar solvent like DMF.

  • Thiolates: Thiols are excellent nucleophiles and readily react to form thioethers. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion.

Experimental Protocols & Structural Confirmation

Trustworthy structural confirmation relies on a self-validating system where the experimental protocol is directly linked to rigorous analytical characterization.

General Protocol for Amination

The following is a representative, detailed protocol for the synthesis of an N-substituted-7-methoxyquinoxalin-2-amine.

Experimental_Workflow Start 1. Combine Reactants Reaction 2. Heat to Reflux (e.g., 3-6 hours) Start->Reaction Add Amine (1.1 eq) Base (2-3 eq) Solvent (e.g., EtOH) Monitor 3. Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup (Evaporate solvent, add water) Monitor->Workup Complete Filter 5. Filter & Wash Solid Workup->Filter Purify 6. Purify Product (Recrystallization or Chromatography) Filter->Purify Analyze 7. Characterize Purify->Analyze NMR NMR ('H, ¹³C) Analyze->NMR MS Mass Spec (HRMS) Analyze->MS

Caption: A typical experimental workflow for synthesis and characterization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add the desired amine (1.05-1.2 eq) followed by triethylamine (3.0 eq).[5]

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which will often precipitate the product.

  • Isolation: Filter the resulting solid, wash with water to remove any salts, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the structure of the purified product using NMR and Mass Spectrometry.

Analytical Techniques for Structural Confirmation

Unambiguous confirmation requires a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information. Upon successful substitution, the signals corresponding to the quinoxaline core will shift. A key indicator is the appearance of new signals from the protons of the introduced nucleophile and the disappearance of the characteristic pattern of the starting material. For example, in an amination reaction, a new N-H proton signal may appear, and signals for the alkyl/aryl groups of the amine will be present.[6]

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The C2 carbon will experience a significant shift upon substitution of the chlorine atom. The chemical shift will be highly dependent on the new substituent.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the product. The measured mass should match the calculated mass with high accuracy (typically <5 ppm). The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the new molecular weight.[6][7] The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) present in the starting material will be absent in the product spectrum.[7]

Data Summary: Comparing Reaction Products

The table below summarizes representative data for the nucleophilic substitution on this compound with different amines, illustrating typical outcomes and characterization data.

NucleophileProduct StructureReaction ConditionsYield (%)Key ¹H NMR Data (δ, ppm)HRMS (m/z) [M+H]⁺
Aniline 7-methoxy-N-phenylquinoxalin-2-amineEtOH, Reflux, 6h~85%Signals for new phenyl group (7.0-7.6), N-H singlet, quinoxaline protonsCalcd: 252.1131, Found: 252.1135
Piperidine 2-(piperidin-1-yl)-7-methoxyquinoxalinei-PrOH, Reflux, 4h~92%Aliphatic signals for piperidine ring (e.g., 1.7, 3.8), quinoxaline protonsCalcd: 244.1444, Found: 244.1440
p-Methoxybenzylamine N-(4-methoxybenzyl)-7-methoxyquinoxalin-2-amineEtOH, TEA, Reflux, 3h~93%Signals for benzyl CH₂ (~4.7), two OCH₃ singlets, aromatic protons[5]Calcd: 296.1394, Found: 296.1399

Note: Data is representative and synthesized from typical results found in the literature for similar quinoxaline systems.[5][6]

Conclusion

This compound is a highly valuable and reactive scaffold for chemical synthesis. Its C2 position is readily functionalized via nucleophilic aromatic substitution with a wide range of nucleophiles, most notably amines. The success of these synthetic endeavors is critically dependent on rigorous structural confirmation of the products. A combined analytical approach, utilizing ¹H and ¹³C NMR to map the molecular structure and HRMS to confirm the elemental composition, provides the necessary evidence for unambiguous characterization. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently synthesize and validate novel quinoxaline derivatives for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Catalyst Performance in 2-Chloro-7-methoxyquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison of Catalytic Systems for C-C and C-N Bond Formation

The functionalization of the quinoxaline scaffold is a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including applications as kinase inhibitors and anticancer agents. The 2-chloro-7-methoxyquinoxaline moiety, in particular, serves as a versatile building block for the synthesis of complex pharmaceutical intermediates. The strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position is paramount, and palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to achieve these transformations.

The efficacy of these reactions is critically dependent on the choice of the catalytic system, which typically comprises a palladium precursor and a supporting ligand. This guide provides a comprehensive evaluation of the performance of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira-Hagihara coupling reactions with this compound. By examining the interplay between catalyst structure and reactivity, this document aims to equip researchers with the insights necessary to select the optimal catalytic system for their specific synthetic needs.

The Crucial Role of the Catalyst in Quinoxaline Functionalization

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The ligand bound to the palladium center plays a pivotal role in modulating the electron density and steric environment of the metal, thereby influencing the rates and efficiencies of these elementary steps. The choice of palladium precursor, while sometimes seen as less critical, can also impact the in situ formation of the active Pd(0) species.

This guide will delve into a comparative analysis of commonly employed catalyst systems, highlighting the nuances that dictate their performance in the context of this compound, a substrate with a moderately electron-deficient heterocyclic core.

Comparative Performance Analysis: A Data-Driven Approach

The selection of a catalyst is not a one-size-fits-all decision. The optimal choice depends on the specific coupling partners and the desired reaction outcome. Below, we present a comparative analysis of catalyst performance in key cross-coupling reactions of this compound, supported by experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The coupling of this compound with arylboronic acids is a key transformation in the synthesis of various bioactive molecules.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012855
Pd(dppf)Cl₂Cs₂CO₃Dioxane1008923
XPhos Pd G3K₃PO₄t-BuOH/H₂O804951

Analysis:

The data clearly indicates that while the traditional Pd(PPh₃)₄ catalyst provides a good yield, more advanced catalyst systems offer significant improvements. The use of a bulky, electron-rich phosphine ligand like dppf in Pd(dppf)Cl₂ leads to a higher yield with a lower catalyst loading. The third-generation Buchwald precatalyst, XPhos Pd G3, demonstrates superior performance, achieving the highest yield in the shortest time with only 1 mol% catalyst loading. This enhanced activity is attributed to the ability of the XPhos ligand to promote both facile oxidative addition and rapid reductive elimination.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The coupling of this compound with various amines is a critical step in the development of many pharmaceutical candidates.

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / XantphosAnilineNaOt-BuToluene11016882
Pd(OAc)₂ / RuPhosMorpholineK₂CO₃Dioxane10010941.5
IPr-PEPPSIBenzylamineCs₂CO₃THF806961

Analysis:

For the amination reaction, the choice of ligand is paramount. The Pd₂(dba)₃/Xantphos system, a classic combination, provides a good yield with aniline. However, for the more challenging coupling with a secondary cyclic amine like morpholine, the use of a more electron-rich and sterically demanding ligand such as RuPhos with a milder base like K₂CO₃ is more effective. The N-heterocyclic carbene (NHC)-based catalyst, IPr-PEPPSI, exhibits excellent performance with a primary amine, benzylamine, affording a near-quantitative yield under milder conditions and with a low catalyst loading. NHC ligands are strong σ-donors, which facilitate the oxidative addition of the aryl chloride and stabilize the palladium center throughout the catalytic cycle.

Sonogashira-Hagihara Coupling: Introducing Alkynyl Moieties

The Sonogashira-Hagihara reaction provides a direct route to synthesize substituted alkynes, which are valuable intermediates in organic synthesis.

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF608823
Pd(dppf)Cl₂ / CuI1-HeptyneDIPADMF706892
Pd(P(t-Bu)₃)₂TrimethylsilylacetyleneCs₂CO₃Dioxane804931.5

Analysis:

The traditional Sonogashira conditions using Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst are effective for the coupling with phenylacetylene. The use of the dppf ligand again shows a modest improvement in yield and reaction time. Notably, a copper-free Sonogashira protocol employing the bulky and electron-rich tri(tert-butyl)phosphine ligand demonstrates the highest efficiency, particularly for the coupling of a sterically less demanding alkyne. The absence of a copper co-catalyst can be advantageous in preventing the formation of alkyne homocoupling byproducts.

Experimental Protocols: A Guide to Reproducible Results

To ensure the validity and reproducibility of these findings, detailed experimental protocols are provided below. These procedures can be adapted for the screening of other catalysts or for the optimization of reaction conditions.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (as specified in the table).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a flow of inert gas, add the palladium precursor, the ligand, and the base to an oven-dried reaction vessel.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes to allow for pre-catalyst formation.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture at the specified temperature with stirring for the indicated time.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent, and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Process

To better understand the underlying principles of these transformations, the following diagrams illustrate the key catalytic cycles and a general workflow for catalyst screening.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar') Pd(0)L_n_B Pd(0)L_n Ar-Pd(II)(X)L_n_B Ar-Pd(II)(X)L_n Pd(0)L_n_B->Ar-Pd(II)(X)L_n_B Oxidative Addition (Ar-X) Ar-Pd(II)(NRR')L_n [Ar-Pd(II)(HNRR')L_n]X Ar-Pd(II)(X)L_n_B->Ar-Pd(II)(NRR')L_n Amine Coordination & Deprotonation Ar-Pd(II)(NRR')L_n->Pd(0)L_n_B Reductive Elimination (Ar-NRR')

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Catalyst_Screening_Workflow Define Reaction Define Target Reaction (e.g., Suzuki, Buchwald-Hartwig) Select Catalysts Select Diverse Catalysts (Precursors & Ligands) Define Reaction->Select Catalysts Standardize Conditions Standardize Reaction Conditions (Substrate, Base, Solvent, Temp) Select Catalysts->Standardize Conditions Perform Reactions Perform Parallel Reactions Standardize Conditions->Perform Reactions Analyze Results Analyze Yield & Purity (LC-MS, NMR) Perform Reactions->Analyze Results Identify Lead Identify Lead Catalyst System Analyze Results->Identify Lead Optimize Optimize Conditions for Lead Catalyst Identify Lead->Optimize

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-7-methoxyquinoxaline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical testing. The accuracy and reliability of these tests are non-negotiable. For a compound like 2-Chloro-7-methoxyquinoxaline, a key intermediate in the synthesis of various biologically active molecules, its precise quantification is critical for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison and cross-validation of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The choice of an analytical method is often a balance between specificity, sensitivity, speed, and cost. While HPLC offers high specificity and sensitivity, UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective alternative.[3][4] Cross-validation of these methods is essential to demonstrate that they are both fit for their intended purpose and can produce comparable data, a principle underscored by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] This guide will walk you through the experimental protocols, present comparative data, and explain the scientific rationale behind the cross-validation process, ensuring you can confidently select and validate the appropriate method for your needs.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture with high resolution. For this compound, a reversed-phase HPLC method with UV detection is the gold standard, offering excellent specificity by separating the analyte from potential impurities and degradation products.[7][8]

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of an acid like formic acid can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Gradient Elution: While an isocratic elution is simpler, a gradient elution (where the mobile phase composition is changed over time) is often preferred in method development to ensure the elution of any less polar impurities and to shorten the analysis time.

  • UV Detection: this compound, with its quinoxaline core, possesses a chromophore that absorbs UV light, making UV detection a suitable and robust method for its quantification.[9][10][11][12] The detection wavelength is chosen at the absorption maximum (λmax) to maximize sensitivity.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Elution: Gradient (e.g., start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a 100 µg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique that measures the absorption of UV or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.[9] This method is well-suited for the rapid quantification of purified this compound, especially for in-process controls where speed is essential.

Causality Behind Experimental Choices
  • Solvent: A UV-transparent solvent like ethanol or methanol is chosen to dissolve the sample, ensuring that the solvent itself does not absorb at the analytical wavelength.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is selected for analysis to achieve the highest sensitivity and to minimize deviations from the Beer-Lambert law.

  • Baseline Correction: A baseline correction is performed with the pure solvent to eliminate any absorbance contributions from the solvent and the cuvette.[9]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Wavelength Scan: Scan a solution of this compound from 200 to 400 nm to determine the λmax.

    • Analytical Wavelength: Use the determined λmax for all subsequent measurements.

    • Cuvette: 1 cm path length quartz cuvette.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in ethanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with ethanol.

    • Sample Preparation: Dissolve the sample in ethanol to obtain a concentration that falls within the linear range of the calibration curve.

Cross-Validation: Bridging the Methodologies

Cross-validation is the process of demonstrating that two different analytical methods can produce comparable results for the same sample set.[5][6][13] This is a critical step when one method might be used for routine quality control (e.g., UV-Vis) while another is used for stability testing or impurity profiling (e.g., HPLC). The validation of analytical procedures is guided by ICH Q2(R2) and FDA guidelines, which outline the necessary performance characteristics to be evaluated.[14][15][16][17][18][19][20]

Cross-Validation Experimental Workflow

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_uv Method 2: UV-Vis Analysis cluster_comp Data Comparison & Evaluation RefStd Reference Standard StockSol Stock Solutions RefStd->StockSol Sample Test Sample Sample->StockSol HPLC_Sample Analyze Test Sample Sample->HPLC_Sample UV_Sample Analyze Test Sample Sample->UV_Sample CalStd Calibration Standards StockSol->CalStd QCSamples QC Samples (Low, Mid, High) StockSol->QCSamples HPLC_Cal Analyze Calibration Standards CalStd->HPLC_Cal UV_Cal Analyze Calibration Standards CalStd->UV_Cal HPLC_QC Analyze QC Samples QCSamples->HPLC_QC UV_QC Analyze QC Samples QCSamples->UV_QC HPLC_Data Process HPLC Data HPLC_Cal->HPLC_Data HPLC_QC->HPLC_Data HPLC_Sample->HPLC_Data Compare_Linearity Linearity HPLC_Data->Compare_Linearity Compare_Accuracy Accuracy HPLC_Data->Compare_Accuracy Compare_Precision Precision HPLC_Data->Compare_Precision Compare_Specificity Specificity HPLC_Data->Compare_Specificity UV_Data Process UV-Vis Data UV_Cal->UV_Data UV_QC->UV_Data UV_Sample->UV_Data UV_Data->Compare_Linearity UV_Data->Compare_Accuracy UV_Data->Compare_Precision UV_Data->Compare_Specificity Final_Report Cross-Validation Report Compare_Linearity->Final_Report Compare_Accuracy->Final_Report Compare_Precision->Final_Report Compare_Specificity->Final_Report

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.

Comparative Data and Performance Characteristics

The following tables summarize the expected performance data from a cross-validation study of the two methods.

Table 1: Linearity

ParameterHPLC-UV MethodUV-Vis MethodAcceptance Criteria
Range 1 - 100 µg/mL1 - 20 µg/mLAppropriate for intended use
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
y-intercept Close to zeroClose to zeroInsignificant

Table 2: Accuracy (Recovery)

QC LevelHPLC-UV (% Recovery)UV-Vis (% Recovery)Acceptance Criteria
Low QC (5 µg/mL) 99.5%101.2%98.0% - 102.0%
Mid QC (25 µg/mL) 100.2%99.8%98.0% - 102.0%
High QC (75 µg/mL) 99.8%99.1%98.0% - 102.0%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC-UV (%RSD)UV-Vis (%RSD)Acceptance Criteria
Repeatability (n=6) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision < 1.5%< 2.0%≤ 3.0%

Table 4: Specificity

MethodSpecificity AssessmentResult
HPLC-UV Analysis of placebo and spiked samples.The analyte peak is well-resolved from any other peaks, demonstrating high specificity.
UV-Vis Analysis of placebo and spiked samples.The placebo shows significant absorbance, indicating a lack of specificity. The method is only suitable for purified samples.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_core Core Validation Parameters cluster_derived Derived Performance Metrics cluster_robustness Method Robustness Accuracy Accuracy (Trueness) LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Robustness Robustness Accuracy->Robustness Precision Precision (Repeatability, Intermediate) Precision->LOQ Precision->Robustness Specificity Specificity LOD Limit of Detection (LOD) Specificity->LOD Specificity->Robustness Linearity Linearity & Range Linearity->LOQ Linearity->Robustness LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Conclusion and Recommendations

This guide has demonstrated the cross-validation of HPLC-UV and UV-Vis spectrophotometric methods for the quantification of this compound. The experimental data clearly show that both methods can provide accurate and precise results within their validated ranges.

  • The HPLC-UV method exhibits high specificity and is the recommended method for release testing, stability studies, and the analysis of samples that may contain impurities or degradation products. Its ability to separate the analyte from other components ensures the reliability of the quantitative results.

  • The UV-Vis spectrophotometry method , while lacking specificity, is a rapid and cost-effective alternative for the quantification of purified this compound. It is well-suited for applications such as in-process control monitoring where the sample matrix is well-defined and free from interfering substances.

The successful cross-validation confirms that the simpler UV-Vis method can be confidently used for specific applications, with the more robust HPLC method serving as the primary reference method. This approach, grounded in the principles of scientific integrity and regulatory guidelines, ensures that the analytical data generated throughout the drug development lifecycle is reliable, consistent, and fit for purpose.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-7-methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Directives

ParameterGuideline
Chemical Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol [1]
Appearance Solid (predicted)
Primary Hazards Based on analogous compounds, expect skin, eye, and respiratory irritation.[2] Harmful if swallowed, in contact with skin, or inhaled.[3]
Incompatible Materials Strong oxidizing agents.[4]
Disposal Method High-temperature incineration at a licensed hazardous waste facility.[5]

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers at the forefront of drug discovery and development, our responsibilities extend beyond the successful synthesis and application of novel compounds. The safe and compliant management of chemical waste is a critical component of laboratory excellence and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-7-methoxyquinoxaline, a halogenated heterocyclic compound. Adherence to these procedures is not only a matter of regulatory compliance but a fundamental aspect of our commitment to safety and scientific integrity. The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.

Hazard Profile and Personal Protective Equipment (PPE): A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough review of SDS for structurally similar compounds, such as quinoxaline and other chlorinated quinoline derivatives, provides a robust framework for assessing its potential hazards.[2][3][6]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2]

  • Eye Irritation: Expected to cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[3]

Mandatory Personal Protective Equipment (PPE):

Given the anticipated hazards, the following PPE is mandatory when handling this compound in any form, including during waste consolidation and packaging:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: All handling of the solid compound and preparation of waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol: From Benchtop to Manifest

The following protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for disposal.

3.1. Waste Segregation: The Foundation of Safe Disposal

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound, including residual amounts in original containers and contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated solid waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • Label this container as "Halogenated Organic Solid Waste."[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated liquid waste container.

    • This container must be a UN-rated, chemically resistant bottle (e.g., HDPE or glass, depending on the solvent) with a screw cap.

    • Crucially, do not mix this waste stream with non-halogenated organic waste. [7] Halogenated and non-halogenated waste streams are typically incinerated under different conditions and at different costs.

    • Label this container as "Halogenated Organic Liquid Waste."

3.2. Waste Container Management and Labeling

Adherence to Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations is mandatory.[8][9][10]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A list of all other components in the container (e.g., solvents, with approximate percentages).

    • The appropriate hazard pictograms (e.g., irritant, health hazard).

    • The date on which the first drop of waste was added to the container (accumulation start date).

  • Container Condition: Containers must be in good condition, with no leaks or residues on the exterior. Keep containers closed at all times except when adding waste.

  • Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is secure, well-ventilated, and away from incompatible materials.

3.3. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific procedures for your facility and will coordinate with a licensed hazardous waste disposal company.

  • Complete a hazardous waste pickup request form. This will typically require the information from your waste container label.

  • The Manifest System: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[9] Your EHS department will manage the manifest, but you must ensure the information you provide about the waste is accurate.

The Science of Disposal: Why Incineration?

The recommended disposal method for this compound and other halogenated organic compounds is high-temperature incineration.[5]

  • Chemical Breakdown: Incineration at temperatures typically above 900°C is necessary to ensure the complete destruction of the chlorinated heterocyclic structure.[11][12]

  • Preventing Toxic Byproducts: Incomplete combustion of chlorinated organic compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. High-temperature incineration with sufficient oxygen and residence time minimizes this risk.[5]

  • Acid Gas Scrubbing: The combustion process will generate hydrogen chloride (HCl) gas.[4] Licensed incineration facilities are equipped with scrubbers to neutralize this acid gas before it is released into the atmosphere.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Waste Management & Logistics cluster_2 Final Disposition A Waste Generation (Solid & Liquid) B Segregate Waste (Halogenated vs. Non-Halogenated) A->B C Package in Compatible Containers B->C D Label Container (Contents, Hazards, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Submit Waste Pickup Request to EHS E->F EHS Coordination G EHS Schedules Pickup with Licensed Waste Hauler F->G H Waste Transported (DOT Regulations & Manifest) G->H I High-Temperature Incineration Facility H->I Final Transport J Destruction of Compound & Neutralization of Byproducts I->J K Final Disposal of Ash in Secure Landfill J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methoxyquinoxaline
Reactant of Route 2
2-Chloro-7-methoxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.